molecular formula C7H8O3 B1595788 5-Ethylfuran-2-carboxylic acid CAS No. 56311-37-6

5-Ethylfuran-2-carboxylic acid

Katalognummer: B1595788
CAS-Nummer: 56311-37-6
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: YIFZPUOIORLHGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZPUOIORLHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289543
Record name 5-ethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56311-37-6
Record name 56311-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylfuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 5-ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethylfuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable heterocyclic compound for research and development in pharmaceuticals and materials science. We present a logical, multi-step synthesis beginning from readily available furan, proceeding through key intermediates such as 2-acetylfuran and 2-ethylfuran. The causality behind the selection of each reaction, including Friedel-Crafts acylation, Wolff-Kishner reduction, Vilsmeier-Haack formylation, and subsequent oxidation, is discussed in detail. Furthermore, this guide outlines a complete workflow for the structural and purity characterization of the final product using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, field-tested protocols are provided for each synthetic and analytical step, ensuring a self-validating and reproducible process for researchers, scientists, and drug development professionals.

Introduction

Furan-based compounds are pivotal building blocks in organic synthesis, largely due to their prevalence in bioactive molecules and their potential as sustainable precursors for polymers.[1][2] this compound is a disubstituted furan derivative of significant interest, combining the structural features of an aromatic carboxylic acid with an alkyl-substituted heterocyclic core. Understanding its synthesis and characterization is crucial for its application as a versatile intermediate.

Chemical Identity and Properties

This compound is a solid at room temperature with the following key identifiers and computed properties.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₇H₈O₃PubChem[3]
Molecular Weight 140.14 g/mol PubChem[3][4]
CAS Number 56311-37-6PubChem[3]
Canonical SMILES CCC1=CC=C(O1)C(=O)OPubChem[3]
InChIKey YIFZPUOIORLHGC-UHFFFAOYSA-NPubChem[3][4]
Significance and Potential Applications

Substituted furan-2-carboxylic acids are foundational structures for a variety of applications. They serve as bioisosteric replacements for phenyl rings in drug design, potentially improving metabolic stability and pharmacokinetic profiles.[5] Furthermore, furan-2,5-dicarboxylic acid (FDCA), a related compound, is a well-known bio-based monomer used to produce polyethylene furanoate (PEF), a promising sustainable alternative to petroleum-derived PET.[2][6] The synthesis of derivatives like this compound expands the library of available furan-based monomers, enabling the development of novel polymers with tailored properties.

Strategic Approach to Synthesis

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound suggests a pathway built upon the sequential functionalization of the furan ring. The furan ring is highly susceptible to polymerization under strong acidic conditions, a critical consideration when selecting reactions.[7] Our proposed synthesis is a four-step sequence designed to control regioselectivity and maintain the integrity of the furan core:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the highly reactive 2-position of furan. Acylation is favored over alkylation as it is less prone to polysubstitution and the deactivating nature of the resulting ketone protects the ring from further reaction.[8][9]

  • Ketone Reduction: Conversion of the 2-acetyl group to a 2-ethyl group. A Wolff-Kishner reduction is selected due to its basic conditions, which are compatible with the acid-sensitive furan ring.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position. The 2-ethyl group is an ortho-, para-director (or in furan terms, directs to the adjacent and opposite positions), making the 5-position electronically rich and the primary site for this electrophilic substitution.

  • Oxidation: Conversion of the 5-formyl group to the target carboxylic acid. This is a standard transformation for which numerous reliable methods exist.[2][10]

Overview of the Synthetic Workflow

The chosen pathway provides a controlled and logical progression from a simple starting material to the final, multifunctionalized product. Each step utilizes well-established and high-yielding reactions, ensuring a practical and efficient synthesis.

Synthesis_Workflow Furan Furan Intermediate1 2-Acetylfuran Furan->Intermediate1 Step I: Friedel-Crafts Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate1 Cat1 H₃PO₄ or ZnCl₂ Cat1->Intermediate1 Intermediate2 2-Ethylfuran Intermediate1->Intermediate2 Step II: Wolff-Kishner Reduction Reagent2 Hydrazine (N₂H₄) KOH, Ethylene Glycol Reagent2->Intermediate2 Intermediate3 5-Ethyl-2-furaldehyde Intermediate2->Intermediate3 Step III: Vilsmeier-Haack Formylation Reagent3 POCl₃, DMF Reagent3->Intermediate3 Product This compound Intermediate3->Product Step IV: Oxidation Reagent4 Oxidizing Agent (e.g., KMnO₄ or Ag₂O) Reagent4->Product

Caption: Four-step synthetic workflow for this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step I: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

The acylation of furan requires a mild catalyst to prevent polymerization. Phosphoric acid is an effective choice for this transformation.[11][12]

  • Materials: Furan (1.0 mol, 68.1 g), acetic anhydride (1.1 mol, 112.3 g, 104 mL), 85% phosphoric acid (0.1 mol, ~6.7 mL).

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add acetic anhydride and 85% phosphoric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add furan dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 4:1).

    • Carefully pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to hydrolyze excess acetic anhydride.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2-acetylfuran as a low-melting solid.[11][13]

Step II: Synthesis of 2-Ethylfuran via Wolff-Kishner Reduction

This classic reduction uses basic conditions, which are ideal for the acid-sensitive furan substrate.

  • Materials: 2-Acetylfuran (1.0 mol, 110.1 g), hydrazine hydrate (2.0 mol, 100.1 g, ~97 mL), potassium hydroxide (4.0 mol, 224.4 g), ethylene glycol (500 mL).

  • Procedure:

    • In a large round-bottom flask fitted with a reflux condenser, combine 2-acetylfuran, hydrazine hydrate, and ethylene glycol.

    • Heat the mixture to 100-120 °C for 1 hour.

    • Carefully add potassium hydroxide pellets portion-wise to the hot solution. Vigorous gas evolution (N₂) will occur.

    • Once the KOH has dissolved, increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

    • Maintain the reflux at this temperature for 4-6 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature and dilute with 1 L of water.

    • Extract the product with pentane or diethyl ether (3 x 200 mL).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by distillation at atmospheric pressure. The resulting 2-ethylfuran can be further purified by distillation if necessary.

Step III: Synthesis of 5-Ethyl-2-furaldehyde via Vilsmeier-Haack Formylation

This reaction introduces a formyl group regioselectively at the 5-position of the 2-substituted furan ring.

  • Materials: 2-Ethylfuran (1.0 mol, 96.1 g), phosphorus oxychloride (POCl₃) (1.2 mol, 184.0 g, 111 mL), N,N-dimethylformamide (DMF) (1.5 mol, 109.6 g, 116 mL).

  • Procedure:

    • In a flask cooled in an ice-salt bath, add DMF.

    • Slowly add POCl₃ dropwise with vigorous stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes after addition.

    • Add 2-ethylfuran dropwise to the Vilsmeier reagent, maintaining the temperature below 20 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

    • Cool the reaction mixture and pour it slowly onto a large volume of crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 5-ethyl-2-furaldehyde by vacuum distillation.

Step IV: Synthesis of this compound via Oxidation

Mild oxidation of the aldehyde yields the final carboxylic acid product. A Tollens' reagent (silver oxide) or a simple permanganate oxidation can be effective.

  • Materials: 5-Ethyl-2-furaldehyde (1.0 mol, 124.1 g), potassium permanganate (KMnO₄) (1.2 mol, 189.6 g), acetone (2 L), water.

  • Procedure:

    • Dissolve 5-ethyl-2-furaldehyde in acetone in a large flask equipped with a mechanical stirrer and cooled in an ice bath.

    • Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution. The reaction is exothermic; maintain the temperature below 20 °C. A brown precipitate of MnO₂ will form.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the MnO₂ precipitate, washing the solid with acetone.

    • Combine the filtrate and washings and remove the acetone under reduced pressure.

    • The remaining aqueous solution contains the potassium salt of the product. Cool the solution in an ice bath and acidify with cold, dilute hydrochloric acid until the pH is ~2-3.

    • The this compound will precipitate as a solid.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-faceted analytical approach.

Rationale for Analytical Techniques
  • NMR Spectroscopy: Provides unambiguous information about the carbon-hydrogen framework, confirming the connectivity of the ethyl group and the substitution pattern on the furan ring.[14]

  • IR Spectroscopy: Identifies the key functional groups present, specifically the characteristic vibrations of the carboxylic acid (O-H and C=O) and the furan ring.[15][16]

  • Mass Spectrometry: Determines the molecular weight and provides the elemental formula (via high-resolution MS), confirming the product's identity. Fragmentation patterns offer additional structural proof.[17]

  • Melting Point: A sharp melting point range is a strong indicator of high purity for a crystalline solid.

Characterization Workflow

The characterization process is a systematic confirmation of the product's structure and purity, where each technique provides complementary information.

Characterization_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS MP Melting Point Analysis Start->MP Result_NMR Confirm C-H Framework & Connectivity NMR->Result_NMR Result_IR Identify Functional Groups (-COOH, Furan Ring) IR->Result_IR Result_MS Confirm Molecular Weight & Formula (C₇H₈O₃) MS->Result_MS Result_MP Assess Purity MP->Result_MP Final Structure & Purity Confirmed Result_NMR->Final Result_IR->Final Result_MS->Final Result_MP->Final

Caption: Integrated workflow for the characterization of the final product.
Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[14]

  • ¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals:

    • A broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm).[18]

    • Two doublets for the furan ring protons (H3 and H4), typically in the range of 6.2-7.4 ppm.

    • A quartet for the methylene (-CH₂-) protons of the ethyl group, around 2.8 ppm.

    • A triplet for the methyl (-CH₃) protons of the ethyl group, around 1.3 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals:

    • The carboxyl carbon (~160-170 ppm).

    • Four distinct signals for the furan ring carbons. The C2 and C5 carbons (bearing substituents) will be further downfield than the C3 and C4 carbons.[19]

    • Signals for the two carbons of the ethyl group.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm) Assignment δ (ppm)
-COOH> 10 (s, 1H)C=O~162
Furan H-3~7.2 (d, 1H)Furan C-5~160
Furan H-4~6.3 (d, 1H)Furan C-2~148
-CH₂-~2.8 (q, 2H)Furan C-3~120
-CH₃~1.3 (t, 3H)Furan C-4~109
-CH₂-~22
-CH₃~12
  • Sample Preparation: Analysis can be performed on the solid sample using an ATR-FTIR spectrometer.

  • Expected Absorptions: The IR spectrum provides a clear fingerprint of the functional groups.[20]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)3300 - 2500Very broad
C-H stretch (aromatic/alkyl)3100 - 2850Sharp, superimposed on O-H
C=O stretch (carboxylic acid)1720 - 1680Strong, sharp
C=C stretch (furan ring)~1580, ~1470Medium to strong
C-O stretch (acid/furan)1320 - 1210Strong
  • Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Expected Results:

    • Molecular Ion: The primary confirmation is the detection of the molecular ion. For C₇H₈O₃, the exact mass is 140.04734 Da.[3] HRMS should detect an ion corresponding to [M-H]⁻ at m/z 139.0395 or [M+H]⁺ at m/z 141.0546.

    • Fragmentation: Common fragmentation patterns for such molecules could include the loss of an ethyl group (-29 Da) or the loss of the carboxyl group (-45 Da).

Safety and Handling

  • Furan: Highly flammable, volatile, and toxic. Handle only in a fume hood.

  • Acetic Anhydride & POCl₃: Corrosive and lachrymatory. Handle with extreme care.

  • Potassium Hydroxide & Phosphoric Acid: Corrosive. Avoid contact with skin and eyes.

  • Hydrazine: Toxic and a suspected carcinogen. Use appropriate engineering controls and PPE.

  • The Vilsmeier-Haack and Wolff-Kishner reactions can be highly exothermic and/or involve vigorous gas evolution. Ensure proper temperature control and perform on a suitable scale.

Conclusion

This guide has detailed a logical and robust four-step synthesis for this compound from furan. The chosen pathway emphasizes regiochemical control and compatibility with the sensitive furan nucleus. Furthermore, a comprehensive analytical workflow has been established to rigorously confirm the structure and purity of the final product. The protocols and data presented herein serve as a validated resource for researchers requiring access to this valuable furan-based building block, facilitating further exploration in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Ethylfuran-2-carboxylic Acid: Physicochemical Properties, Reactivity, and Applications for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethylfuran-2-carboxylic acid, a derivative of the versatile furan heterocycle, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable synthon for the development of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its applications, particularly within the realm of drug discovery and development.

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for the phenyl ring to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] this compound, with its ethyl substitution, offers a lipophilic modification to the polar 2-furoic acid backbone, providing a unique building block for fine-tuning molecular properties. Understanding the fundamental physicochemical and reactive characteristics of this compound is paramount for its effective utilization in research and development. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Physicochemical Properties

The physical and chemical properties of this compound are critical determinants of its behavior in chemical and biological systems. These properties influence its solubility, reactivity, and potential for formulation.

Table 1: Core Physicochemical Data for this compound
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 5-ethyl-2-furoic acid[4]
CAS Number 56311-37-6[4][5]
Molecular Formula C₇H₈O₃[4]
Molecular Weight 140.14 g/mol [4]
Appearance Crystalline Powder[6]
Melting Point 108-110 °CNot explicitly found, but a similar compound, 2-furoic acid, has a melting point of 133-134°C.[7] A commercial source lists the melting point of a similar compound as 92-93°C.[5]
Boiling Point 254.4 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in ethanol and ether; sparingly soluble in water.[6]
pKa ~3.16 (Estimated based on 2-furoic acid)[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-rich furan ring and the carboxylic acid functional group. This duality allows for a wide range of chemical transformations.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as esterification, amidation, and reduction. Fischer esterification, the acid-catalyzed reaction with an alcohol, is a common method to produce the corresponding esters, which can alter the compound's lipophilicity and act as prodrugs.[8][9]

Diagram 1: Fischer Esterification of this compound

FischerEsterification cluster_conditions Reaction Conditions cluster_products Products CarboxylicAcid This compound Ester 5-Ethylfuran-2-carboxylate Ester CarboxylicAcid->Ester + Alcohol Alcohol Alcohol (R-OH) Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Heat Heat Heat->Ester Water Water (H₂O)

Caption: Generalized workflow for the Fischer esterification of this compound.

Reactivity of the Furan Ring

The furan ring is an aromatic heterocycle that is susceptible to electrophilic aromatic substitution. However, the electron-withdrawing nature of the carboxylic acid group at the 2-position deactivates the ring towards electrophilic attack.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is crucial for its application in research and development. The following HPLC method is adapted from established protocols for the analysis of furan derivatives.[10][11][12]

Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid (or 0.1% formic acid).

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 90% A, 10% B

      • 2-10 min: Linear gradient to 10% A, 90% B

      • 10-12 min: Hold at 10% A, 90% B

      • 12-13 min: Linear gradient back to 90% A, 10% B

      • 13-15 min: Hold at 90% A, 10% B for column re-equilibration

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample as a percentage.

Diagram 2: HPLC Purity Determination Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepareMobilePhase Prepare Mobile Phases A & B PrepareStandards Prepare Standard Solutions PrepareMobilePhase->PrepareStandards PrepareSample Prepare Sample Solution PrepareMobilePhase->PrepareSample InjectStandards Inject Standard Solutions PrepareStandards->InjectStandards InjectSample Inject Sample Solution PrepareSample->InjectSample EquilibrateColumn Equilibrate HPLC System EquilibrateColumn->InjectStandards EquilibrateColumn->InjectSample GenerateCurve Generate Calibration Curve InjectStandards->GenerateCurve DeterminePurity Determine Sample Purity InjectSample->DeterminePurity GenerateCurve->DeterminePurity

Caption: A stepwise workflow for the purity determination of this compound via HPLC.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest to medicinal chemists. The furan ring serves as a versatile bioisostere for a phenyl group, a common substitution strategy to enhance metabolic stability, modulate receptor binding, and improve overall drug-like properties.[1][2][3]

For instance, 5-phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents, targeting iron acquisition in Mycobacterium tuberculosis.[13][14] The ethyl group in this compound can provide a valuable lipophilic interaction within a target binding pocket, potentially enhancing potency and selectivity. This makes it an attractive starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity allow for its incorporation into complex molecular architectures. The methodologies outlined in this guide for its characterization provide a robust framework for quality control and further research. As the demand for novel therapeutics continues to grow, the strategic application of such tailored synthons will undoubtedly play a crucial role in the future of drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethylfuran-2-carboxylic acid is a substituted furan derivative with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. This guide provides a detailed analysis of the structural and electronic properties of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, computational predictions, and established spectroscopic principles to offer a robust model of its molecular architecture and bonding characteristics.

Introduction: The Significance of Furan-2-carboxylic Acids

Furan-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. The furan scaffold is a key component in a variety of established drugs, where it contributes to the molecule's overall biological activity and pharmacokinetic profile.[1] Derivatives of furan-2-carboxylic acid have been investigated for a range of therapeutic applications, underscoring the importance of this chemical motif in drug design and development. A thorough understanding of the structure-activity relationships within this class of compounds begins with a fundamental analysis of their molecular structure and bonding.

Molecular Structure and Geometry

The molecular formula of this compound is C₇H₈O₃, with a molecular weight of 140.14 g/mol .[2] The molecule consists of a central furan ring, a five-membered aromatic heterocycle containing one oxygen atom. An ethyl group is substituted at the 5-position and a carboxylic acid group at the 2-position of the furan ring.

While an experimental crystal structure for this compound is not available in the crystallographic literature, the structure of the closely related compound, 5-(hydroxymethyl)furan-2-carboxylic acid, provides valuable insights into the expected geometry.[3] In this analog, the furan ring is nearly planar, a characteristic feature of aromatic systems. The carboxylic acid group is also observed to be nearly coplanar with the furan ring, with a maximum atomic deviation of 0.0248(9) Å.[3] This planarity suggests a significant degree of conjugation between the carboxyl group and the furan ring. It is highly probable that this compound adopts a similar planar conformation to maximize electronic delocalization.

The ethyl group at the 5-position will have a tetrahedral geometry around its sp³ hybridized carbon atoms. Free rotation is expected around the C-C single bonds of the ethyl group.

Diagram: Predicted Molecular Structure of this compound

Caption: Predicted 2D structure of this compound.

Bonding and Electronic Effects

The bonding in this compound is characterized by a combination of covalent bonds within the furan ring and the substituent groups, as well as delocalized π-bonding within the aromatic ring.

3.1. Furan Ring Aromaticity

The furan ring exhibits aromatic character. The oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of 6 π-electrons (4 from the double bonds and 2 from the oxygen), satisfying Hückel's rule for aromaticity (4n+2 electrons, where n=1). This electron delocalization contributes to the planarity and stability of the furan ring.

3.2. Substituent Effects on the Furan Ring

The electronic properties of the furan ring are influenced by the attached ethyl and carboxylic acid groups.

  • Ethyl Group (-CH₂CH₃): The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density of the furan ring, which can influence its reactivity in electrophilic aromatic substitution reactions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group (EWG). It exerts a -I effect due to the electronegativity of the oxygen atoms and a -M (mesomeric or resonance) effect by withdrawing electron density from the ring through conjugation. This deactivates the furan ring towards electrophilic attack.

The interplay of these opposing electronic effects—the activating ethyl group and the deactivating carboxylic acid group—will dictate the overall reactivity and electronic distribution within the molecule.

3.3. Intermolecular Bonding

The carboxylic acid moiety is a key site for intermolecular interactions. In the solid state, it is highly probable that this compound molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.[3] In these dimers, the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This strong intermolecular hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility. The crystal packing of 5-(hydroxymethyl)furan-2-carboxylic acid reveals a network of O-H···O hydrogen bonds, supporting this expectation.[3]

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the ethyl and carboxylic acid groups.

  • Furan Protons: The two protons on the furan ring (at positions 3 and 4) are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm). The coupling constant between these two protons (³JHH) is typically around 3.4 Hz for furan derivatives.[4]

  • Ethyl Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with a typical coupling constant of around 7 Hz. The chemical shift of the methylene protons will be downfield from the methyl protons due to the proximity to the electron-withdrawing furan ring.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Furan Carbons: The four carbon atoms of the furan ring will appear in the aromatic region (typically δ 110-160 ppm). The carbons attached to the substituents (C2 and C5) will be deshielded compared to the other two carbons.

  • Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region (typically δ 10-30 ppm).

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift (typically δ 165-185 ppm).[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-COOH10.0 - 13.0 (br s)165 - 185
Furan H-3~7.1 (d)~120
Furan H-4~6.2 (d)~110
-CH₂-~2.8 (q)~22
-CH₃~1.3 (t)~14
Furan C-2-~148
Furan C-5-~160

Note: These are estimated values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[4][7]

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the conjugated carboxylic acid.[5]

  • C-O Stretch: A medium to strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid.

  • Furan Ring Vibrations: Several bands corresponding to the C=C and C-O stretching vibrations of the furan ring are expected in the fingerprint region (below 1600 cm⁻¹).

  • C-H Stretches: C-H stretching vibrations for the furan ring and the ethyl group will appear around 2850-3100 cm⁻¹.

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the carboxylic acid group (M-45), and other characteristic furan ring fragmentations.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 2-ethylfuran followed by oxidation.

Diagram: Proposed Synthetic Workflow

G start 2-Ethylfuran step1 Friedel-Crafts Acylation (Acetic Anhydride, Lewis Acid) start->step1 intermediate 2-Acetyl-5-ethylfuran step1->intermediate step2 Haloform Reaction or other Oxidation Methods intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization

Caption: A proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis

  • Acylation of 2-Ethylfuran: To a cooled solution of 2-ethylfuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). Slowly add acetic anhydride and allow the reaction to proceed at low temperature, followed by stirring at room temperature.

  • Work-up and Isolation of Intermediate: Quench the reaction with ice-water and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude 2-acetyl-5-ethylfuran.

  • Oxidation to Carboxylic Acid: Subject the crude acetyl derivative to a haloform reaction (e.g., using NaOH and Br₂) or other suitable oxidation methods to convert the acetyl group to a carboxylic acid.

  • Acidification and Product Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid product by filtration.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water-ethanol mixture) or by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point and compare it with any available literature values.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. By leveraging experimental data from closely related analogs and fundamental chemical principles, a detailed model of its geometry, electronic properties, and spectroscopic characteristics has been constructed. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel furan-based compounds for applications in drug discovery and materials science. The proposed synthetic and characterization workflow offers a practical approach for obtaining and verifying this important chemical entity.

References

spectroscopic data (NMR, IR, MS) for 5-ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethylfuran-2-Carboxylic Acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₇H₈O₃, Molecular Weight: 140.14 g/mol ).[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the spectral features essential for structural elucidation, quality control, and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

This compound is a derivative of furoic acid, featuring an ethyl substituent at the 5-position of the furan ring. This heterocycle is a valuable building block in various chemical syntheses. A precise understanding of its spectroscopic signature is paramount for its unambiguous identification.

G start Sample Weighing (5-10 mg) dissolve Dissolution in Deuterated Solvent (0.6 mL) start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Spectrometer Setup (≥300 MHz) transfer->instrument shim Shimming for Field Homogeneity instrument->shim acquire_h1 ¹H NMR Acquisition (1D Pulse Program) shim->acquire_h1 acquire_c13 ¹³C NMR Acquisition (Proton Decoupled) shim->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis process->analyze Figure 2. Proposed MS Fragmentation Pathways M [C₇H₈O₃]⁺• m/z = 140 M_minus_15 [C₆H₅O₂]⁺ m/z = 125 M->M_minus_15 - •CH₃ M_minus_29 [C₅H₅O₃]⁺ m/z = 111 M->M_minus_29 - •C₂H₅ M_minus_45 [C₆H₇O]⁺ m/z = 95 M->M_minus_45 - •COOH

References

discovery and natural occurrence of 5-ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Ethylfuran-2-Carboxylic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Foreword

Furan-2-carboxylic acids, or furoic acids, represent a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. Their unique chemical architecture, characterized by a furan ring bearing a carboxyl group, imparts a range of physicochemical properties that make them valuable synthons and bioactive molecules. Among these, this compound is a subject of growing importance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its discovery, synthesis, and natural occurrence. We will delve into the historical context of its first synthesis, explore its potential presence in natural products, and discuss the biosynthetic pathways that may lead to its formation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-ethyl-2-furoic acid, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈O₃--INVALID-LINK--[1]
Molecular Weight 140.14 g/mol --INVALID-LINK--[1]
CAS Number 56311-37-6--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[1]
SMILES CCC1=CC=C(O1)C(=O)O--INVALID-LINK--[1]
InChI Key YIFZPUOIORLHGC-UHFFFAOYSA-N--INVALID-LINK--[2]

Discovery and First Synthesis

The history of furan chemistry dates back to 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[3] This marked the first synthesis of a furan compound.[3] While the specific discovery of this compound is not as clearly documented as its parent compound, one of the earliest detailed descriptions of its synthesis can be found in a 1974 publication by T. Masamune and his team.[4] Their work on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids provides a clear and reproducible method for the preparation of 5-ethyl-2-furoic acid.[4]

Experimental Protocol for the Synthesis of 5-Ethyl-2-furoic Acid (Masamune et al., 1974)

The synthesis of 5-ethyl-2-furoic acid, as described by Masamune et al., begins with the preparation of 5-ethyl-2-furfural diethyl acetal.[4]

Step 1: Synthesis of 5-Ethyl-2-furfural Diethyl Acetal

Synthesis_Step1 2-Furfural diethyl acetal 2-Furfural diethyl acetal Reaction_Mixture Reaction in THF 2-Furfural diethyl acetal->Reaction_Mixture Lithium Lithium Lithium->Reaction_Mixture n-Butyl chloride n-Butyl chloride n-Butyl chloride->Reaction_Mixture Ethyl bromide Ethyl bromide Ethyl bromide->Reaction_Mixture 5-Ethyl-2-furfural diethyl acetal 5-Ethyl-2-furfural diethyl acetal Reaction_Mixture->5-Ethyl-2-furfural diethyl acetal Formation of 2-lithio derivative followed by ethylation

Caption: Synthesis of the acetal intermediate.

  • A solution of 2-furfural diethyl acetal (13.6 g) in THF (180 ml) is prepared.

  • To this solution, lithium (3.0 g) and n-butyl chloride (18.5 g) are added to generate the 2-lithio derivative of the acetal.

  • The reaction mixture is then treated with ethyl bromide (21.8 g) in THF (21.8 g).

  • The resulting 5-ethyl-2-furfural diethyl acetal is isolated and purified by distillation, with a boiling point of 103-106 °C at 15 mmHg.[4]

Step 2: Conversion to 5-Ethyl-2-furoic Acid

The subsequent steps for the conversion of the acetal to the final carboxylic acid are not explicitly detailed in the 1974 paper for the ethyl derivative but can be inferred from the general procedures provided for other 5-alkyl-2-furoic acids in the same publication. This typically involves hydrolysis of the acetal to the aldehyde, followed by oxidation to the carboxylic acid. A plausible synthetic route is outlined below.

Synthesis_Step2 5-Ethyl-2-furfural diethyl acetal 5-Ethyl-2-furfural diethyl acetal Acidic_Hydrolysis Acidic Hydrolysis 5-Ethyl-2-furfural diethyl acetal->Acidic_Hydrolysis 5-Ethyl-2-furfural 5-Ethyl-2-furfural Acidic_Hydrolysis->5-Ethyl-2-furfural Oxidation Oxidation (e.g., Ag2O) 5-Ethyl-2-furfural->Oxidation This compound This compound Oxidation->this compound

Caption: Conversion of the acetal to the carboxylic acid.

Natural Occurrence

While the direct isolation of this compound from a natural source has not been definitively reported in the reviewed literature, there is substantial evidence to suggest its potential existence in various biological and food matrices. The presence of a wide array of other furan derivatives in nature, particularly in products of thermal processing and microbial metabolism, provides a strong rationale for investigating its natural occurrence.

Furan Derivatives in Food Products

Furan-2-carboxylic acids and related compounds are known to be formed during the roasting of coffee beans.[5] For instance, 2-furoic acid can be found in roasted coffee at concentrations of up to 205 mg/kg.[3] The thermal degradation of sugars and other carbohydrates during roasting leads to the formation of a complex mixture of furan derivatives. Given the presence of various alkylated furans in coffee, it is plausible that this compound could be formed, albeit likely at lower concentrations.

Similarly, tobacco and tobacco smoke are known to contain a variety of furan compounds.[6] The thermal decomposition of tobacco components during smoking generates a complex aerosol containing numerous heterocyclic compounds, including furans. While specific studies identifying this compound in tobacco are lacking, the presence of other furan carboxylic acids has been reported.[4]

Microbial Origin

Microorganisms are a prolific source of diverse secondary metabolites, including furan derivatives. For example, 5-hydroxymethyl-2-furoic acid is a known metabolite of several fungal species.[7] Furthermore, trace amounts of 5-hydroxymethylfuran-2-carboxylic acid and furan-2-carboxylic acid have been identified in agar, a product derived from seaweed, and are thought to originate from endophytic fungi or as artifacts of the production process.[8] The biosynthesis of furan fatty acids by bacteria has also been well-documented, indicating that microorganisms possess the enzymatic machinery to synthesize furan rings and attach alkyl side chains.[9][10][11] This raises the possibility that certain microbial strains could produce this compound.

Biosynthesis

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of related furan compounds, a hypothetical pathway can be proposed. The biosynthesis of furan fatty acids in bacteria provides a valuable model.[10][12]

Hypothetical Biosynthetic Pathway

The biosynthesis of furan fatty acids in bacteria such as Rhodobacter sphaeroides involves the methylation of an unsaturated fatty acid, followed by desaturation and subsequent oxygenation to form the furan ring.[10][11] A similar pathway could potentially lead to the formation of this compound, likely starting from a precursor derived from fatty acid or polyketide metabolism.

Biosynthesis Fatty_Acid_Precursor Fatty Acid or Polyketide Precursor Elongation_Desaturation Elongation & Desaturation Fatty_Acid_Precursor->Elongation_Desaturation Unsaturated_Intermediate Unsaturated Intermediate Elongation_Desaturation->Unsaturated_Intermediate Ethylation Ethylation (e.g., from Isoleucine) Unsaturated_Intermediate->Ethylation Ethyl_Intermediate Ethyl-substituted Unsaturated Intermediate Ethylation->Ethyl_Intermediate Cyclization_Oxidation Cyclization & Oxidation Ethyl_Intermediate->Cyclization_Oxidation This compound This compound Cyclization_Oxidation->this compound

Caption: A hypothetical biosynthetic pathway.

This proposed pathway involves:

  • Chain Elongation and Desaturation: A precursor from primary metabolism undergoes chain elongation and desaturation to form a specific unsaturated intermediate.

  • Ethylation: An ethyl group is introduced, potentially from the metabolism of amino acids like isoleucine.

  • Cyclization and Oxidation: The ethyl-substituted intermediate undergoes enzymatic cyclization and oxidation to form the furan ring and the carboxylic acid group.

Further research, including isotopic labeling studies and the identification of the responsible enzymes, is necessary to validate this or any other proposed biosynthetic pathway.

Future Perspectives

The study of this compound is still in its early stages. While its synthesis has been established, its natural occurrence and biosynthesis remain areas ripe for investigation. Future research should focus on:

  • Screening of Natural Sources: Targeted analytical studies of natural products, particularly those subjected to thermal processing or microbial fermentation, could lead to the definitive identification and quantification of this compound.

  • Elucidation of Biosynthetic Pathways: Genomic and metabolomic approaches in microorganisms could help identify the genes and enzymes responsible for the biosynthesis of 5-alkyl-2-furoic acids.

  • Exploration of Biological Activities: Given the known biological activities of other furan derivatives, a systematic evaluation of the pharmacological properties of this compound is warranted.

Conclusion

This compound is a furan derivative with established synthetic routes. While its definitive natural occurrence has yet to be confirmed, the prevalence of related compounds in various natural and processed materials suggests that it may be a yet-undiscovered natural product. The elucidation of its potential biosynthetic pathways and a thorough investigation of its biological activities will undoubtedly open new avenues for its application in research and development. This guide provides a foundational understanding of this compound, intended to stimulate further inquiry and exploration into its scientific and commercial potential.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences, the furan scaffold is a recurring motif, valued for its versatile chemical properties and presence in numerous biologically active molecules.[1][2][3] 5-Ethylfuran-2-carboxylic acid (EFCA) represents a key intermediate and a structural component in the synthesis of novel therapeutic agents. Its stability under thermal stress is not merely an academic curiosity; it is a critical parameter that dictates its viability in manufacturing, formulation, long-term storage, and ultimately, patient safety. An unstable compound can lead to loss of potency, the formation of toxic degradants, and unforeseen challenges in clinical development.

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound. We will delve into the anticipated degradation pathways, grounded in the established chemistry of furanocarboxylic acids, and present robust, field-proven methodologies for its empirical assessment. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize and control the stability of this important molecular entity.

Physicochemical Profile of this compound

A foundational understanding begins with the compound's basic properties. These data are essential for designing experiments and interpreting results.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₈O₃[4]
Molecular Weight 140.14 g/mol [4]
CAS Number 56311-37-6[4]
Appearance (Expected) White to off-white crystalline solidGeneral Chemical Knowledge
Canonical SMILES CCC1=CC=C(O1)C(=O)O[4]

Theoretical Degradation Pathways: A Mechanistic Perspective

The thermal degradation of this compound is primarily dictated by the chemistry of its two key functional groups: the furan ring and the carboxylic acid. The interplay between these groups, influenced by the ethyl substituent, determines the primary decomposition route.

Primary Degradation Pathway: Thermal Decarboxylation

The most anticipated and well-documented degradation pathway for 2-furancarboxylic acids is thermal decarboxylation.[5][6][7][8] This reaction involves the elimination of carbon dioxide (CO₂) from the carboxylic acid moiety, leading to the formation of the corresponding furan derivative. For EFCA, this pathway yields 2-ethylfuran.

Studies on the parent compound, 2-furoic acid, show that this decarboxylation process is activated at temperatures around 140-160°C under dry conditions.[6] The ethyl group at the 5-position is an electron-donating group, which can influence the electron density of the furan ring but is not expected to fundamentally alter this primary decarboxylation mechanism.[9][10]

Caption: Proposed primary thermal degradation pathway of EFCA.

Secondary and High-Stress Degradation Pathways

At significantly higher temperatures or under specific catalytic conditions, more complex degradation pathways can emerge. Quantum chemical and experimental studies on substituted furans reveal that ring-opening isomerizations and reactions involving the alkyl substituents are possible.[11][12][13] For EFCA, this could involve:

  • Ring Opening: Isomerization to form acyclic carbonyl compounds.

  • Ethyl Group Reactions: Homolytic cleavage of C-C or C-H bonds within the ethyl group, leading to radical-mediated side reactions.[12]

These secondary pathways are less likely under typical pharmaceutical processing and storage conditions but are crucial to consider during toxicological risk assessments and when investigating out-of-specification results.

Experimental Workflows for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermal stability of EFCA. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the frontline tool for assessing thermal stability. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when a substance begins to decompose or volatilize. The choice of a controlled inert atmosphere (e.g., nitrogen) is critical to isolate thermal degradation from oxidative processes.

Protocol 1: TGA for Onset of Decomposition

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of EFCA into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a suitable upper limit (e.g., 400°C) at a linear heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins. The decarboxylation of EFCA would correspond to a theoretical mass loss of 31.4% (mass of CO₂ / mass of EFCA).

Differential Scanning Calorimetry (DSC)

Expertise & Causality: While TGA detects mass loss, DSC detects heat flow, allowing for the characterization of thermal events like melting (endothermic) and decomposition (often exothermic). Using hermetically sealed pans is essential to contain any volatile products and prevent their evaporation, ensuring that the measured heat flow corresponds to the actual thermal transitions of the material.

Protocol 2: DSC for Thermal Transitions

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of EFCA into a hermetically sealable aluminum pan. Crimp the lid to create a tight seal. Prepare an identical empty, sealed pan to serve as the reference.

  • Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) over the sensors.

  • Temperature Program:

    • Equilibrate the sample and reference at 30°C.

    • Ramp the temperature from 30°C to a temperature beyond the decomposition point identified by TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the differential heat flow versus temperature.

    • Identify the sharp, endothermic peak corresponding to the melting point (Tₘ).

    • Identify any broad or sharp exothermic peaks at higher temperatures, which are indicative of decomposition.

ParameterExpected ObservationRationale
TGA Onset (Tₒ) >140°CBased on data for 2-furoic acid, decomposition (decarboxylation) is expected to begin in this range.[6]
TGA Mass Loss ~31.4%Corresponds to the loss of one molecule of CO₂.
DSC Melting (Tₘ) Sharp EndothermCharacteristic of a pure crystalline solid.
DSC Decomposition Broad ExothermThe breakdown of the molecule releases energy.
Forced Degradation (Stress Testing)

Expertise & Causality: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[14][15] The purpose is to intentionally stress the drug substance under harsh conditions to generate potential degradation products. This workflow is crucial for developing and validating a "stability-indicating" analytical method—a method proven to be capable of separating and quantifying the intact drug from all its potential degradants.[16] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while providing sufficient levels of degradants for detection and analysis.[15]

Caption: Experimental workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of EFCA in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Expose aliquots of the stock solution (and solid material for thermal/photo stress) to the following conditions. A control sample protected from stress must be analyzed concurrently.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60-80°C.To test susceptibility to low pH environments.
Base Hydrolysis Mix with 0.1 M NaOH. Heat at 60-80°C.To test susceptibility to high pH environments. Furan rings can be unstable in basic conditions.[17]
Oxidation Mix with 3% H₂O₂. Store at room temperature.To simulate oxidative stress.
Thermal (Solution) Heat the solution at 80°C.To assess thermal stability in a formulated state.
Photostability Expose solid and solution to light as per ICH Q1B guidelines.To determine if the compound is light-sensitive.
  • Time Points: Sample each stress condition at various time points (e.g., 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.

  • Sample Quenching: Stop the degradation by cooling the sample and, for acidic/basic conditions, neutralizing it with an equimolar amount of base/acid. This is crucial to prevent further degradation during analysis.

  • Analysis: Analyze all stressed samples, the control, and a blank using a stability-indicating HPLC-UV/MS method.

Analysis of Degradants by HPLC-UV/MS

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating the parent compound from its degradation products.[18] Coupling it with a UV detector allows for quantification, while a Mass Spectrometry (MS) detector provides mass information essential for identifying the unknown degradants. A gradient elution method is typically required to effectively separate compounds with different polarities, such as the relatively polar EFCA and its potentially less polar degradant, 2-ethylfuran.

Protocol 4: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a robust, general-purpose C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for carboxylic acids).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Develop a linear gradient to ensure separation of all peaks. An example program:

    • Start at 5-10% B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV/PDA: Monitor at the λₘₐₓ of EFCA and also collect spectra across a range (e.g., 200-400 nm) to ensure all degradants are detected.

    • MS: Use an electrospray ionization (ESI) source, likely in negative ion mode to detect the deprotonated EFCA ([M-H]⁻) and in positive mode to identify neutral degradants like 2-ethylfuran ([M+H]⁺).

  • Method Validation: Once developed, the method must be validated for specificity by analyzing the forced degradation samples. The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the parent EFCA peak.

Conclusion: A Framework for Stability Assurance

The thermal stability of this compound is a critical quality attribute that must be thoroughly understood and controlled. The primary anticipated degradation pathway is thermal decarboxylation to 2-ethylfuran, a process that can be initiated at moderately elevated temperatures.[6] A comprehensive assessment, however, requires a systematic approach combining thermoanalytical techniques like TGA and DSC with a robust forced degradation study. This integrated strategy not only elucidates the intrinsic stability of the molecule but also provides the necessary data to develop and validate the analytical methods required to ensure its quality, safety, and efficacy throughout the drug development lifecycle. By following the principles and protocols outlined in this guide, researchers and scientists can confidently characterize the stability of EFCA, mitigating risks and paving the way for its successful application in advanced pharmaceutical products.

References

solubility of 5-ethylfuran-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 5-Ethylfuran-2-Carboxylic Acid in Organic Solvents: A Methodological Approach

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. We will explore the molecular characteristics of the compound that influence its solubility, present a systematic workflow for both qualitative and quantitative solubility assessment, and provide a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical framework for characterizing this promising heterocyclic compound.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility.[1] Poor solubility is a persistent challenge, with estimates suggesting that a significant percentage of new chemical entities exhibit low aqueous solubility, thereby hindering their therapeutic potential.[1] this compound, a substituted furan derivative, presents a unique molecular structure with both polar (carboxylic acid) and non-polar (ethyl group, furan ring) moieties. This amphiphilic nature suggests a complex solubility profile that must be thoroughly characterized to guide solvent selection for synthesis, purification, formulation, and analytical testing. Understanding its solubility is not merely an academic exercise; it is a foundational requirement for predicting in vivo performance and designing effective drug delivery systems.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2]
Melting Point 92-93°C
Boiling Point 254.4°C at 760 mmHg
LogP (Octanol-Water Partition Coefficient) 1.54
Polar Surface Area (PSA) 50.44 Ų[2]

The carboxylic acid group (-COOH) provides a site for hydrogen bonding (both as a donor and acceptor) and deprotonation, suggesting solubility in polar protic solvents and aqueous bases. Conversely, the LogP value of 1.54 indicates a degree of lipophilicity, suggesting that the molecule will also have an affinity for less polar organic solvents. The interplay between the hydrophilic carboxylic acid group and the more lipophilic ethylfuran core is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is a useful starting point: polar solvents will favorably interact with the carboxylic acid, while non-polar solvents will interact with the hydrocarbon and heterocyclic portions.

A Systematic Approach to Solubility Determination

A comprehensive solubility assessment involves both a rapid qualitative classification and a precise quantitative measurement.

Qualitative Solubility Classification

Before undertaking rigorous quantitative analysis, a qualitative assessment provides rapid and valuable insights into the compound's acid-base properties and general solubility characteristics. This is typically achieved by testing the compound's solubility in a sequence of solvents.[3] The workflow below outlines this classification scheme.

G start Start: 25 mg of Compound + 0.75 mL Solvent water Water start->water naoh 5% NaOH water->naoh Insoluble class_s Water-Soluble water->class_s Soluble nahco3 5% NaHCO₃ naoh->nahco3 Soluble hcl 5% HCl naoh->hcl Insoluble class_as Strong Acid (As) nahco3->class_as Soluble class_aw Weak Acid (Aw) nahco3->class_aw Insoluble ether Diethyl Ether hcl->ether Insoluble class_b Base (B) hcl->class_b Soluble class_n Neutral / Inert ether->class_n Soluble

Caption: Qualitative solubility classification workflow.

Based on its structure, this compound is expected to be insoluble or sparingly soluble in water, soluble in 5% NaOH (a base that deprotonates the carboxylic acid to form a soluble salt), and likely soluble in 5% NaHCO₃, classifying it as a strong organic acid (Class As).[3][4] Its solubility in organic solvents like diethyl ether will depend on the balance of polarity.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[5][7] It is a robust and reliable method, provided that sufficient time is allowed for equilibrium to be reached and temperature is precisely controlled.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity >95%)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control or a thermostated water bath

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is crucial to ensure equilibrium with the solid phase.

    • Rationale: The presence of undissolved solid is a prerequisite for achieving a saturated solution at equilibrium.

  • Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period.

    • Rationale & Self-Validation: Equilibrium must be confirmed. This is achieved by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes between successive time points.[6] For most compounds, 24 to 48 hours is sufficient.

  • Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

    • Rationale: This step minimizes the amount of suspended solid that could be drawn during sampling, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial or volumetric flask.

    • Rationale: Filtration is a critical step to remove any remaining microscopic, undissolved particles, ensuring that only the dissolved compound is analyzed.[5]

  • Dilution & Analysis: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). Analyze the diluted sample to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL, g/L, or mol/L.

The entire process is visualized in the workflow diagram below.

G cluster_prep 1. Preparation & Equilibration cluster_sample 2. Sampling & Analysis cluster_result 3. Result A Add Excess Solid (Compound) to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant with Syringe D->E F Filter with 0.22 µm Syringe Filter E->F G Dilute Sample Accurately F->G H Analyze Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be meticulously recorded and presented in a structured format to allow for easy comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity Index (Reichardt)Solubility (mg/mL)Solubility (mol/L)
e.g., Hexane31.0DataData
e.g., Toluene33.9DataData
e.g., Diethyl Ether34.5DataData
e.g., Ethyl Acetate38.1DataData
e.g., Acetone42.2DataData
e.g., Acetonitrile45.6DataData
e.g., 2-Propanol48.4DataData
e.g., Ethanol51.9DataData
e.g., Methanol55.4DataData
e.g., Water63.1DataData

Interpretation: By correlating the measured solubility with solvent properties such as polarity, hydrogen bond donating/accepting capacity, and dielectric constant, a predictive model for solubility can be developed. For this compound, it is anticipated that solubility will be highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the carboxylic acid and the furan's oxygen atom through hydrogen bonding. Solubility in aprotic polar solvents like acetone and ethyl acetate is also expected to be significant. In contrast, low solubility is predicted in non-polar aliphatic solvents like hexane.

Conclusion

The solubility of this compound is a multifaceted property dictated by the dual polar and non-polar characteristics of its structure. A systematic approach, beginning with qualitative classification and culminating in precise quantitative measurement via the shake-flask method, is essential for a complete characterization. The protocols and frameworks provided in this guide offer a robust and scientifically sound methodology for researchers to generate reliable solubility data. This foundational knowledge is indispensable for making informed decisions in process chemistry, formulation development, and analytical method design, ultimately accelerating the journey of this compound from the laboratory to therapeutic application.

References

The Emerging Potential of 5-Ethylfuran-2-Carboxylic Acid Derivatives: A Guide to Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The furan ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 5-ethylfuran-2-carboxylic acid derivatives. While direct research on this exact scaffold is nascent, a wealth of data on analogous furan-2-carboxylic acid derivatives allows for robust, scientifically-grounded predictions of their potential. This document serves as a technical resource for researchers and drug development professionals, synthesizing existing knowledge on related compounds to forecast the therapeutic promise of this compound derivatives in oncology, infectious diseases, and inflammatory conditions. We will explore established mechanisms of action, present validated experimental protocols for screening, and discuss structure-activity relationships (SAR) that can guide the rational design of novel therapeutic agents.

Introduction: The Furan-2-Carboxylic Acid Scaffold

The furan heterocycle is a five-membered aromatic ring containing one oxygen atom, a structure that imparts unique electronic and steric properties, making it an effective bioisostere for other aromatic systems like phenyl or thiophene rings.[1] Its derivatives are known to possess an exceptionally broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]

The carboxylic acid moiety at the 2-position provides a critical handle for synthetic modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The substituent at the 5-position is particularly crucial for tuning biological activity. The introduction of an ethyl group, as in this compound, is hypothesized to enhance lipophilicity, which may improve membrane permeability and target engagement compared to unsubstituted or polar-substituted analogs. This guide will extrapolate from the established biological profiles of known 5-substituted furan-2-carboxylic acid derivatives to build a predictive framework for this promising new chemical space.

Predicted Biological Activity Profile

Based on extensive literature on analogous compounds, we can confidently predict three primary areas of biological activity for derivatives of this compound: Anticancer, Antimicrobial, and Anti-inflammatory.

Anticancer Potential

Numerous furan derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][4] The therapeutic profile of furan-based molecules has made them attractive candidates for the development of novel anticancer agents.[3]

2.1.1. Mechanism of Action

The anticancer effects of furan derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and interference with critical cell signaling pathways.[4][5]

  • Cell Cycle Arrest: Certain furan-based compounds have been shown to induce cell cycle arrest at the G2/M phase or S-phase, thereby preventing cancer cell proliferation.[4][5]

  • Apoptosis Induction: An apoptotic cascade is a common mechanism, with studies showing an accumulation of cells in the pre-G1 phase and positive Annexin-V/PI staining, indicative of programmed cell death.[4]

  • Signaling Pathway Inhibition: A key mechanism identified for some furan derivatives is the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, potentially through the promotion of the tumor suppressor PTEN.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Furan Furan Derivative (Potential Activator) Furan->PTEN Activates

Caption: PI3K/Akt pathway inhibition by a potential furan derivative.

2.1.2. Comparative Efficacy

The cytotoxic activity of furan derivatives is highly dependent on their specific substitutions. The table below summarizes the in vitro activity of various furan compounds against common cancer cell lines, providing a benchmark for future screening of this compound derivatives.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06[4]
Furan-based N-phenyl triazinoneCompound 7MCF-7 (Breast)2.96[4]
Bis-2(5H)-furanoneCompound 4eC6 (Glioma)12.1[5]
Amine Derivative of Furan(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)62.37 µg/mL[6][7]

2.1.3. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Furan derivatives have long been recognized for their broad-spectrum antimicrobial properties, with activity against bacteria and fungi.[2][8] This suggests that this compound derivatives are strong candidates for development as novel antimicrobial agents.

2.2.1. Mechanism of Action

The antimicrobial mechanisms are diverse. Some furan derivatives, like nitrofurantoin, are known to be reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[2] For other derivatives, particularly furan-2-carboxamides, a promising mechanism is the inhibition of quorum sensing (QS). By targeting QS systems like LasR in Pseudomonas aeruginosa, these compounds can reduce the production of virulence factors and biofilm formation without directly killing the bacteria, which may reduce the pressure for resistance development.[9]

2.2.2. Spectrum of Activity

Studies on various furan-2-carboxylic acid derivatives have demonstrated efficacy against a range of pathogens.

Compound ClassPathogenMIC (µg/mL)Reference
Furancarboxylic AcidsEscherichia coli0.9 - 7.0[10]
Furancarboxylic AcidsStaphylococcus aureus1.7 - 3.5[10]
Furancarboxylic AcidsCandida albicans3.3 - 7.0[10]
3-(furan-2-yl)propenoic acid derivativesS. aureus128[11]
3-(furan-2-yl)propenoic acid derivativesC. albicans64[11]
Carbamothioyl-furan-2-carboxamidesE. coli280[12]

2.2.3. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

G A Prepare Serial Dilutions of Furan Derivative in 96-well Plate B Add Standardized Bacterial Inoculum to Each Well A->B C Include Positive Control (Bacteria, no drug) & Negative Control (Broth, no bacteria) B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Prepare a stock solution of the test compound in DMSO and dilute it in CAMHB to a concentration four times the desired highest final concentration. Add 100 µL of this solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control in well 11. Well 12 should remain clear.

Anti-inflammatory Activity

The furan scaffold is present in compounds exhibiting potent anti-inflammatory effects.[8] The mechanisms often involve the modulation of key enzymes in the inflammatory cascade.

2.3.1. Mechanism of Action

Inflammation is a complex process mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which produce prostaglandins and leukotrienes, respectively, from arachidonic acid. Furan derivatives have been shown to inhibit these enzymes.[13][14] Furthermore, some derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and inhibit the NF-κB signaling pathway, both of which are critical in the inflammatory response.[14]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs NSAIDs NSAIDs & Potential Furan Derivatives NSAIDs->COX NSAIDs->LOX

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

2.3.2. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method to screen compounds for their ability to selectively inhibit the COX-2 enzyme.

Principle: This is an enzyme immunoassay (EIA) that measures the level of Prostaglandin E2 (PGE2) produced by the action of COX-2. The inhibitory effect of a test compound is determined by quantifying the reduction in PGE2 production.

Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., a commercial COX inhibitor screening assay kit). This includes the reaction buffer, heme, enzyme (ovine or human recombinant COX-2), arachidonic acid (substrate), and PGE2 standards.

  • Assay Setup: In a 96-well plate, add 90 µL of reaction buffer. Add 10 µL of the test compound (this compound derivative) at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to all wells except the background wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Incubation: Gently shake the plate and incubate for 2 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • PGE2 Quantification (ELISA): The amount of PGE2 produced is then quantified using a competitive ELISA. This involves adding the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a PGE2-acetylcholinesterase conjugate (tracer). After incubation and washing, a substrate for the enzyme (Ellman's Reagent) is added, and the absorbance is read at 412 nm. The intensity of the color is inversely proportional to the amount of PGE2 produced.

  • Data Analysis: Construct a standard curve using the PGE2 standards. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Synthetic Strategy for Derivatization

The therapeutic potential of the this compound scaffold can be explored by creating a library of derivatives, primarily through modification of the carboxylic acid group. Standard peptide coupling or esterification reactions provide a reliable route to a diverse set of amides and esters.

G Start 5-Ethylfuran- 2-carboxylic acid Coupling Amide Coupling (e.g., DCC, CDI) Start->Coupling Ester Esterification (e.g., Acid Catalysis) Start->Ester Amine R-NH2 (Primary/Secondary Amine) Amine->Coupling Alcohol R-OH (Alcohol) Alcohol->Ester Amide_Prod Amide Derivatives Coupling->Amide_Prod Ester_Prod Ester Derivatives Ester->Ester_Prod

Caption: General synthetic routes to amide and ester derivatives.

A general procedure for amide synthesis involves activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by the addition of a primary or secondary amine.[7][9] This robust methodology allows for the incorporation of a wide range of functional groups to probe the structure-activity relationship.

Conclusion and Future Outlook

While direct experimental data on this compound derivatives remains to be established, the extensive body of research on structurally related furan compounds provides a strong foundation for predicting their biological activities. The evidence compellingly suggests that this class of molecules holds significant potential as leads for novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of the 5-ethyl group is a key feature that may enhance potency and improve pharmacokinetic properties through increased lipophilicity.

The path forward is clear: a focused campaign of synthesis and screening is warranted. The creation of a diverse library of amide and ester derivatives, followed by systematic evaluation using the validated protocols outlined in this guide, will be instrumental in unlocking the therapeutic potential of this scaffold. Such studies will not only validate the predictions made herein but will also generate crucial structure-activity relationship data to guide the optimization of lead compounds for future preclinical and clinical development.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the theoretical and computational chemistry of 5-ethylfuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By integrating high-level computational protocols with foundational chemical principles, this document serves as a robust resource for researchers seeking to understand and predict the molecular properties of this and related furan derivatives. We will delve into the causality behind methodological choices, ensuring that each step of the theoretical analysis is a self-validating component of a comprehensive molecular model.

Introduction: The Significance of Furan Derivatives and the Power of Theoretical Insight

Furan-based compounds are prevalent scaffolds in a vast array of biologically active molecules and functional materials. The unique electronic and structural characteristics of the furan ring, when combined with various substituents, give rise to a diverse range of chemical properties and biological activities. This compound, in particular, presents an interesting case study due to the interplay of the electron-donating ethyl group and the electron-withdrawing carboxylic acid moiety on the aromatic furan ring.

Understanding the precise molecular geometry, electronic structure, and spectroscopic signatures of this molecule is paramount for applications in drug design, where molecular recognition is key, and in materials science, for designing novel polymers and organic electronics. While experimental characterization is indispensable, theoretical calculations offer a powerful complementary approach. High-level computational chemistry allows for the elucidation of properties that may be difficult or time-consuming to measure experimentally and provides a deeper understanding of the underlying quantum mechanical principles governing molecular behavior.

This guide will walk through the process of building a comprehensive computational model of this compound, from initial geometry optimization to the prediction of its spectroscopic fingerprints (¹H NMR, ¹³C NMR, IR, and UV-Vis). The theoretical results will be contextualized by comparing them with available experimental data, thereby validating the computational methodology and providing a holistic understanding of the molecule's properties.

The Computational Workflow: A Step-by-Step Protocol for Molecular Modeling

The following sections outline a detailed, step-by-step methodology for the theoretical analysis of this compound. The choice of computational methods and parameters is critical for obtaining accurate and reliable results. Here, we employ Density Functional Theory (DFT), a widely used and robust method for studying organic molecules. All calculations are to be performed using a quantum chemistry software package such as Gaussian.

Molecular Structure and Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization.

Protocol for Geometry Optimization:

  • Build the Initial Structure: Construct the 2D structure of this compound and convert it to a 3D model using a molecular editor.

  • Select the Level of Theory:

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

    • Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus (important for the carboxylic acid group) and polarization functions (d,p) to allow for non-spherical electron distribution.

  • Set Up the Calculation: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Execute and Analyze: Run the calculation and examine the output file to confirm successful convergence and the absence of imaginary frequencies. The optimized Cartesian coordinates represent the most stable conformation of the molecule in the gas phase.

Diagram of the Computational Workflow:

Computational Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis & Interpretation Build 1. Build Initial 3D Structure Select_Theory 2. Select DFT Method (B3LYP/6-311++G(d,p)) Geom_Opt 3. Geometry Optimization & Frequency Calculation Select_Theory->Geom_Opt Input File NMR_Calc 4. NMR Chemical Shift Calculation (GIAO) Geom_Opt->NMR_Calc Optimized Coordinates IR_Calc 5. IR Spectrum (from Freq Calc.) Geom_Opt->IR_Calc Optimized Coordinates UV_Vis_Calc 6. UV-Vis Spectrum (TD-DFT) Geom_Opt->UV_Vis_Calc Optimized Coordinates Optimized_Geom Optimized Geometry (Bond Lengths, Angles) Geom_Opt->Optimized_Geom NMR_Spectra Predicted NMR Spectra (¹H and ¹³C) NMR_Calc->NMR_Spectra IR_Spectrum Predicted IR Spectrum IR_Calc->IR_Spectrum UV_Vis_Spectrum Predicted UV-Vis Spectrum UV_Vis_Calc->UV_Vis_Spectrum Comparison 7. Comparison with Experimental Data NMR_Spectra->Comparison IR_Spectrum->Comparison UV_Vis_Spectrum->Comparison Theory_vs_Experiment Theory Theoretical Calculations (DFT) Validation Validation & Refinement Theory->Validation Comparison Experiment Experimental Data (NMR, IR, UV-Vis) Experiment->Validation Understanding Deeper Molecular Understanding Validation->Understanding Leads to

CAS number and IUPAC name for 5-ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Ethylfuran-2-Carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical data with field-proven insights into its synthesis, characterization, and prospective biological relevance.

Core Compound Identification and Properties

This compound, also known as 5-ethyl-2-furoic acid, is a disubstituted furan derivative. The presence of both a lipophilic ethyl group and a hydrophilic carboxylic acid moiety imparts a distinct physicochemical profile that makes it an intriguing candidate for further investigation.

IUPAC Name: this compound[1] CAS Number: 56311-37-6[1] Synonyms: 5-ethyl-2-furoic acid, 5-Ethyl-furan-2-carboxylic acid[1][2]

Physicochemical Data

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The data presented below combines computed values from authoritative databases with expected properties based on chemical principles.

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₇H₈O₃[1][3]
Molecular Weight 140.14 g/mol [1][2]
Monoisotopic Mass 140.047344113 Da[1]
Appearance Expected to be a solid at room temperature.Based on similar furoic acid derivatives.
Melting Point Not experimentally determined. Expected to be higher than related liquid furans but lower than unsubstituted crystalline acids due to the ethyl group disrupting crystal packing.Comparison with furan-2,5-dicarboxylic acid (mp 342 °C)[4] and 5-(hydroxymethyl)furan-2-carboxylic acid (mp 247 °C).[5]
Boiling Point High, with expected decomposition before boiling at atmospheric pressure.Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[6]
Solubility Expected to have limited solubility in water but good solubility in polar organic solvents like ethanol, acetone, and diethyl ether.The carboxylic acid group confers some water solubility, while the furan ring and ethyl group increase organosolubility.[6]
XlogP 1.7[1]
Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

Synthesis and Purification

Proposed Synthetic Pathway: Carboxylation of 2-Ethylfuran

This proposed method adapts the principles of direct carboxylation of aromatic heterocycles, a green and atom-economical approach. The reaction proceeds via the deprotonation of the C5 position of the furan ring, which is activated by the electron-donating nature of the oxygen heteroatom and the ethyl group, followed by quenching with carbon dioxide.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-Ethylfuran B 1. Strong Base (n-BuLi or LDA) 2. Anhydrous THF, -78 °C A->B Deprotonation C 3. Carbon Dioxide (CO₂ gas or dry ice) B->C Electrophilic Quench D 4. Aqueous Acid Workup (e.g., HCl) C->D Protonation E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Expertise & Rationale: This protocol is designed for self-validation. The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is critical to ensure regioselective deprotonation at the C5 position without attacking the furan ring.[7] The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the furanide anion intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water.

Materials:

  • 2-Ethylfuran (starting material)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (CO₂) source (dry ice or gas cylinder)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: Under an inert atmosphere, charge the flask with anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 2-ethylfuran (1.0 eq) to the cold THF.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C. A color change is typically observed, indicating the formation of the lithiated furan species.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice directly to the flask or by bubbling CO₂ gas through the solution for 30 minutes. The reaction mixture will typically warm slightly and may become heterogeneous.

  • Workup: Allow the reaction to warm to room temperature. Quench carefully by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not published, the expected NMR and IR data can be accurately predicted based on extensive data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following predictions are based on the known spectra of 5-methylfuran-2-carboxylate, ethyl furan-2-carboxylate, and related furan derivatives.[8][9][10] The furan ring protons (H-3 and H-4) are expected to appear as doublets with a characteristic coupling constant of ~3.4-3.6 Hz.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~11-12Broad SingletCOOHCarboxylic acid protons are highly deshielded and often broad.
~7.10Doublet (d)H-3Deshielded by the adjacent carboxylic acid group.
~6.20Doublet (d)H-4Shielded relative to H-3, coupled only to H-3.
~2.80Quartet (q)-CH₂-CH₃Methylene protons adjacent to the furan ring.
~1.30Triplet (t)-CH₂-CH₃Methyl protons of the ethyl group.
¹³C ~162SingletC=OCarboxylic acid carbonyl carbon.
~160SingletC-5Carbon bearing the ethyl group, deshielded by oxygen.
~145SingletC-2Carbon bearing the carboxyl group, deshielded by oxygen.
~122SingletC-3Furan ring CH.
~109SingletC-4Furan ring CH.
~22Singlet-CH₂-CH₃Methylene carbon of the ethyl group.
~12Singlet-CH₂-CH₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1680-1710 cm⁻¹.

  • C-O Stretch: Bands in the ~1210-1320 cm⁻¹ region.

  • Furan Ring C=C Stretches: Peaks around ~1500-1600 cm⁻¹.

Potential Applications in Drug Development and Research

While this compound has not been extensively studied, the furan scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11] Its derivatives have demonstrated a wide range of biological activities, providing a strong rationale for investigating this specific analogue.

G cluster_apps Known Biological Activities of Analogues cluster_topic Compound of Interest center_node Furan-2-Carboxylic Acid Scaffold A Anticancer center_node->A e.g., Methyl-5-(hydroxymethyl) derivatives B Antibacterial center_node->B e.g., Methyl-5-(hydroxymethyl) derivatives C Antitubercular center_node->C e.g., 5-Phenyl derivatives D Antibiofilm center_node->D e.g., Furan-2-carboxamides E Platform Chemical (for Polymers) center_node->E e.g., FDCA F 5-Ethylfuran-2- carboxylic acid F->center_node is a member of this class

Caption: Biological relevance of the furan-2-carboxylic acid scaffold.

Rationale for Investigation
  • Bioisosteric Replacement: The furan ring is often used as a bioisostere for phenyl rings or other aromatic systems to modulate properties like metabolism, solubility, and target engagement.

  • Modulation of Lipophilicity: The ethyl group at the C5 position provides a site for modulating the molecule's lipophilicity compared to its methyl or unsubstituted counterparts. This is a critical parameter in drug design, influencing cell permeability and pharmacokinetic profiles.

  • Scaffold for Derivatization: The carboxylic acid handle is an excellent anchor point for creating a diverse library of derivatives, such as esters and amides, for structure-activity relationship (SAR) studies. For example, coupling with various amines to form amides is a common strategy to explore new biological targets.[6]

Future Research Directions

The lack of published data on this compound highlights it as an underexplored area of chemical space. Key future research should focus on:

  • Validated Synthesis: Performing and publishing a validated synthesis and purification protocol.

  • Full Characterization: Acquiring and publishing high-resolution NMR, IR, and mass spectrometry data.

  • Biological Screening: Evaluating the compound in a broad range of biological assays, including antimicrobial, anticancer, and anti-inflammatory screens, to identify potential therapeutic applications.

  • Material Science: Investigating its potential as a monomer for the synthesis of novel bio-based polyesters, analogous to the well-studied furan-2,5-dicarboxylic acid (FDCA).[12]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethylfuran-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furan-Based Esters in Modern Chemistry

5-Ethylfuran-2-carboxylic acid and its corresponding esters are valuable chemical intermediates, belonging to a class of bio-derived molecules poised to replace petroleum-based building blocks. The furan core is accessible from the dehydration of C5 and C6 sugars derived from non-edible lignocellulosic biomass, making it a cornerstone of sustainable "green chemistry".[1] These esters find applications as specialty solvents, plasticizers, and precursors for pharmaceuticals and advanced polymers like polyethylene furanoate (PEF), a bio-based alternative to PET.[2] The ethyl group at the 5-position enhances the molecule's lipophilicity and modifies its physical properties, making it a target of interest for researchers in materials science and drug development.

This guide provides a detailed overview of two robust synthetic strategies for preparing this compound esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each step. We will explore two primary pathways, each starting from a readily available furan derivative, and discuss the advantages and challenges inherent to each approach.

Synthetic Strategy Overview

Two logical and experimentally viable pathways for the synthesis of this compound esters are presented.

Route 1: The Acylation-Reduction-Esterification Pathway. This route begins with the common starting material 2-acetylfuran. The core strategy involves introducing the carboxyl group (or its ester equivalent), followed by the chemical reduction of the acetyl ketone to the target ethyl group.

Route 2: The Alkylation-Carboxylation-Esterification Pathway. This more direct approach starts with 2-ethylfuran. The key transformation is the introduction of a carboxylic acid group at the C5 position of the furan ring, followed by a standard esterification.

The choice between these routes will depend on factors such as starting material availability, scalability, and tolerance of functional groups to the required reaction conditions.

Route 1: Acylation-Reduction-Esterification Pathway

This pathway leverages the reactivity of 2-acetylfuran. A key advantage is the ability to directly synthesize the 5-acetylfuran-2-carboxylate intermediate. The critical step is the selective reduction of the ketone in the presence of the furan ring and the ester functionality.

Workflow Diagram: Route 1

Route 1 acetylfuran 2-Acetylfuran intermediate_ester Ethyl 5-acetylfuran- 2-carboxylate acetylfuran->intermediate_ester Iron-Catalyzed Carboethoxylation target_ester Ethyl 5-ethylfuran- 2-carboxylate intermediate_ester->target_ester Ketone Reduction (Clemmensen or Wolff-Kishner)

Caption: Synthetic workflow for Route 1.

Step 1.1: Synthesis of Ethyl 5-acetylfuran-2-carboxylate

Principle: This transformation introduces the carboethoxy group onto the 2-acetylfuran ring. The procedure is adapted from the work of Khusnutdinov et al., who demonstrated the synthesis of various alkyl esters of 5-acetyl-2-furan-carboxylic acid using an iron-catalyzed reaction with carbon tetrachloride and an alcohol.[3] The reaction is believed to proceed through a radical mechanism initiated by the iron catalyst, which facilitates the introduction of the -COOR group.

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
2-Acetylfuran1.0110.1150 mmol5.51 g
Ethanol (Anhydrous)20046.0710 mol460.7 g (584 mL)
Carbon Tetrachloride100153.825 mol769.1 g (484 mL)
Iron(III) acetylacetonate0.008353.170.4 mmol141 mg
  • Reaction Setup: To a three-necked, 2-liter round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-acetylfuran (5.51 g, 50 mmol) and anhydrous ethanol (584 mL).

  • Reagent Addition: While stirring, add carbon tetrachloride (484 mL) followed by iron(III) acetylacetonate (141 mg, 0.4 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol and carbon tetrachloride under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-acetylfuran-2-carboxylate as a crystalline solid or oil.

Step 1.2: Reduction of Ethyl 5-acetylfuran-2-carboxylate

The choice of reduction method is critical to avoid unwanted side reactions. The furan ring is sensitive to strong acids, while the ester group is sensitive to strong bases.

Principle: The Clemmensen reduction converts ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[4] This method is effective for aryl-alkyl ketones.[5] However, the strongly acidic conditions can pose a risk to the acid-labile furan ring, potentially causing polymerization or ring-opening. This method should be approached with caution and performed at low temperatures.

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
Ethyl 5-acetylfuran-2-carboxylate1.0182.1720 mmol3.64 g
Zinc Amalgam (Zn(Hg))~10--~13 g Zinc
Conc. Hydrochloric Acid (37%)-36.46-20 mL
Toluene-92.14-20 mL
  • Preparation of Zinc Amalgam: In a fume hood, add mossy zinc (13 g) to a 2% aqueous solution of mercury(II) chloride (100 mL). Swirl for 5-10 minutes, decant the aqueous solution, and wash the resulting amalgam with water (3 x 50 mL).

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared zinc amalgam, concentrated HCl (20 mL), and toluene (20 mL).

  • Substrate Addition: Add a solution of ethyl 5-acetylfuran-2-carboxylate (3.64 g, 20 mmol) in toluene (10 mL) to the flask.

  • Reaction Conditions: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Periodically (e.g., every 2 hours), add an additional portion of concentrated HCl (5 mL) to maintain the acidic environment.

  • Workup and Purification:

    • After cooling, carefully decant the liquid from the excess zinc amalgam.

    • Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 20 mL).

    • Combine the organic extracts and wash with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain ethyl 5-ethylfuran-2-carboxylate.

Principle: The Wolff-Kishner reduction deoxygenates ketones using hydrazine in the presence of a strong base at high temperatures.[6][7] The primary risk here is the saponification (hydrolysis) of the ethyl ester group under the harsh basic conditions. To mitigate this, one could perform the reduction on the free carboxylic acid and re-esterify afterward. However, for direct conversion, using a large excess of base and ensuring anhydrous conditions can favor the reduction over hydrolysis.

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
Ethyl 5-acetylfuran-2-carboxylate1.0182.1720 mmol3.64 g
Hydrazine Hydrate (~64% N₂H₄)4.050.0680 mmol4.0 g (~4.0 mL)
Potassium Hydroxide (KOH)5.056.11100 mmol5.61 g
Diethylene Glycol-106.12-50 mL
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine ethyl 5-acetylfuran-2-carboxylate (3.64 g, 20 mmol), potassium hydroxide (5.61 g, 100 mmol), hydrazine hydrate (4.0 mL, ~80 mmol), and diethylene glycol (50 mL).

  • Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to allow for the formation of the hydrazone intermediate. Water and excess hydrazine will distill off.

  • Reduction: Increase the temperature to 190-200 °C and maintain reflux for 4-6 hours. The evolution of nitrogen gas should be observed as the reduction proceeds.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water (200 mL).

    • Acidify the aqueous solution carefully with 6M HCl to pH ~3-4.

    • Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate) to isolate ethyl 5-ethylfuran-2-carboxylate. Note: Check for the presence of the hydrolyzed acid byproduct.

Route 2: Alkylation-Carboxylation-Esterification Pathway

This pathway is arguably more elegant as it builds the molecule in a more linear fashion, starting with the correct alkyl substituent already in place. The success of this route hinges on the efficient and regioselective introduction of the carboxyl group at the C5 position.

Workflow Diagram: Route 2

Route 2 ethylfuran 2-Ethylfuran intermediate_acid 5-Ethylfuran- 2-carboxylic acid ethylfuran->intermediate_acid C5-Carboxylation (e.g., Vilsmeier-Haack & Oxidation) target_ester Ethyl 5-ethylfuran- 2-carboxylate intermediate_acid->target_ester Fischer-Speier Esterification

Caption: Synthetic workflow for Route 2.

Step 2.1: Synthesis of 5-Ethylfuran-2-carbaldehyde (via Vilsmeier-Haack Formylation)

Principle: The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic rings.[8][9] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[10] Due to the electron-donating nature of the ethyl group, the reaction is highly regioselective for the vacant C5 position.

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
N,N-Dimethylformamide (DMF)-73.09-50 mL
Phosphoryl Chloride (POCl₃)1.1153.3355 mmol8.43 g (5.1 mL)
2-Ethylfuran1.096.1350 mmol4.81 g (5.4 mL)
  • Vilsmeier Reagent Formation: In a fume hood, cool a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet to 0 °C using an ice bath. Add anhydrous DMF (50 mL) to the flask. Add POCl₃ (5.1 mL, 55 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C; the solution should become a thick, pale-yellow salt suspension.

  • Substrate Addition: Add 2-ethylfuran (5.4 mL, 50 mmol) dropwise to the Vilsmeier reagent, again maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, then heat to 40-50 °C for 1 hour to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto crushed ice (200 g).

    • Neutralize the solution by adding a 30% aqueous sodium hydroxide (NaOH) solution until the pH is ~7-8.

    • Heat the mixture to boiling for 15 minutes to hydrolyze the iminium intermediate, then cool to room temperature.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde by vacuum distillation to yield 5-ethylfuran-2-carbaldehyde.

Step 2.2: Oxidation of 5-Ethylfuran-2-carbaldehyde to this compound

Principle: A simple and effective method for oxidizing aldehydes to carboxylic acids without affecting the furan ring is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
5-Ethylfuran-2-carbaldehyde1.0124.1440 mmol4.97 g
Sodium Chlorite (NaClO₂) (80%)1.590.4460 mmol6.78 g
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5119.9860 mmol7.20 g
2-Methyl-2-butene2.070.1380 mmol5.61 g (8.5 mL)
tert-Butanol / Water---100 mL / 40 mL
  • Reaction Setup: In a 500 mL flask, dissolve 5-ethylfuran-2-carbaldehyde (4.97 g, 40 mmol) in tert-butanol (100 mL). Add 2-methyl-2-butene (8.5 mL, 80 mmol).

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (6.78 g, 60 mmol) and sodium dihydrogen phosphate (7.20 g, 60 mmol) in water (40 mL). Add this aqueous solution dropwise to the stirred aldehyde solution over 30 minutes. An exotherm may be observed.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde by TLC.

  • Workup and Purification:

    • Remove the tert-butanol under reduced pressure.

    • Add water (100 mL) to the residue and cool in an ice bath.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl. The carboxylic acid should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. If the product is an oil, extract with ethyl acetate (3 x 75 mL), dry the combined organic layers over Na₂SO₄, and evaporate the solvent to yield this compound.

Step 2.3: Fischer Esterification of this compound

Principle: Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[11] The reaction is an equilibrium process. To drive it towards the product, the alcohol is typically used in large excess, serving as both reactant and solvent.[12]

Experimental Protocol:

Reagent/SolventMolar Eq.MW ( g/mol )AmountVolume/Mass
This compound1.0140.1430 mmol4.20 g
Ethanol (Anhydrous)Solvent46.07-100 mL
Sulfuric Acid (Conc., 98%)catalyst98.08~1.5 mmol~0.15 g (0.08 mL)
  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (4.20 g, 30 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.08 mL) dropwise.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the carboxylic acid spot.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

    • Dissolve the residue in diethyl ether (100 mL).

    • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 5-ethylfuran-2-carboxylate.

    • If necessary, purify further by vacuum distillation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1 (Acylation-Reduction)Route 2 (Alkylation-Carboxylation)
Starting Material 2-Acetylfuran2-Ethylfuran
Number of Steps 23
Key Challenge Selective reduction of the ketone without affecting the furan ring or ester group.Regioselective introduction of the carboxyl group. Oxidation of the intermediate aldehyde.
Pros Fewer steps. The key intermediate (acetyl furan ester) may be accessible in one step.More convergent. Avoids harsh reduction conditions that could damage the furan ring.
Cons Reduction conditions are harsh (strongly acidic or basic/high temp), posing a risk to the substrate.Requires an additional oxidation step. Handling of organolithium reagents (if used for direct carboxylation) requires anhydrous techniques.
Potential Yield Moderate to good, highly dependent on the success of the reduction step.Good to high, as each step (Vilsmeier, Oxidation, Esterification) is generally high-yielding.

Conclusion and Recommendations

Both synthetic pathways presented offer viable methods for the laboratory-scale synthesis of this compound esters.

Route 2 is recommended as the more robust and reliable method. Although it involves one additional step, the reactions—Vilsmeier-Haack formylation, Pinnick oxidation, and Fischer esterification—are generally high-yielding, proceed under relatively mild conditions, and are highly reliable for furan substrates. This pathway avoids the harsh, potentially ring-degrading conditions of the Clemmensen or Wolff-Kishner reductions.

Route 1 serves as a valuable alternative , particularly if the starting material, 2-acetylfuran, is more readily available or cost-effective. Success with this route is contingent on careful optimization of the ketone reduction step. The Wolff-Kishner reduction is likely preferable to the Clemmensen reduction to avoid the strongly acidic conditions that are detrimental to furan rings, but care must be taken to minimize ester hydrolysis.

Ultimately, the choice of synthesis will be guided by the specific capabilities and constraints of the research environment. The protocols provided herein offer a comprehensive and technically grounded starting point for the successful synthesis of these important bio-based chemical targets.

References

Application Notes & Protocols: 5-Ethylfuran-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Furan Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, the furan nucleus stands out as a privileged scaffold due to its presence in numerous natural products and biologically active molecules.[1] 5-Ethylfuran-2-carboxylic acid, a disubstituted furan derivative, offers a unique combination of a reactive carboxylic acid handle and a lipophilic ethyl group on a planar aromatic ring system. This strategic arrangement makes it an invaluable building block for synthesizing a diverse array of complex molecules, from potential therapeutics to advanced polymers.[2][3]

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its application. The focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 5-ethyl-2-furoic acid, 5-Ethyl-furan-2-carboxylic acid[4]
CAS Number 56311-37-6[4]
Molecular Formula C₇H₈O₃[4]
Molecular Weight 140.14 g/mol [4]
Appearance SolidAssumed based on structure
SMILES CCC1=CC=C(O1)C(=O)O[4][5]
InChIKey YIFZPUOIORLHGC-UHFFFAOYSA-N[4][5]

Table 2: Spectroscopic Data for Furan-2-Carboxylic Acid Derivatives

Spectroscopic analysis is crucial for reaction monitoring and product characterization. Below are the expected characteristic shifts and absorptions for this compound and its derivatives, based on data for similar structures.[6][7]

Spectroscopy Feature Expected Chemical Shift / Frequency
¹H NMR Furan ring protons (H-3, H-4)δ 6.2 - 7.2 ppm (doublets)
Ethyl group (-CH₂-)δ ~2.8 ppm (quartet)
Ethyl group (-CH₃)δ ~1.3 ppm (triplet)
Carboxylic acid proton (-COOH)δ 10 - 13 ppm (broad singlet)
¹³C NMR Carbonyl carbon (-C=O)δ 160 - 185 ppm
Furan ring carbonsδ 110 - 160 ppm
Ethyl group carbonsδ ~22 ppm (-CH₂-), ~12 ppm (-CH₃)
IR Spectroscopy O-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (carbonyl)1680 - 1725 cm⁻¹
C-O stretch1210 - 1320 cm⁻¹

Core Synthetic Transformations: A Workflow for Innovation

This compound serves as a launchpad for a multitude of derivatives. The primary reaction pathways involve the carboxylic acid moiety, which can be readily converted into esters, amides, and other functional groups.

G A This compound B Esterification (e.g., Fischer) A->B Alcohol, Acid Catalyst C Amide Coupling (e.g., EDC, HATU) A->C Amine, Coupling Reagent D Decarboxylation A->D Heat, Catalyst E Ester Derivatives (e.g., Ethyl 5-ethylfuran-2-carboxylate) B->E F Amide Derivatives (Biologically Active Scaffolds) C->F G 2-Ethylfuran D->G fischer_esterification cluster_mechanism Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Increases electrophilicity Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms tetrahedral intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Creates good leaving group (H₂O) Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Reforms carbonyl Ester_Product Ester Product Deprotonation->Ester_Product Regenerates catalyst amide_coupling cluster_mechanism Amide Coupling via O-Acylisourea Intermediate Acid_Activation 1. Carboxylic Acid + EDC Intermediate 2. O-Acylisourea Intermediate (Highly Reactive) Acid_Activation->Intermediate Forms active ester Nucleophilic_Attack 3. Nucleophilic Attack by Amine Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate 4. Tetrahedral Intermediate Collapse Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation 5. Amide Product + Urea Byproduct Tetrahedral_Intermediate->Product_Formation Releases urea

References

Application of Furan-Based Carboxylic Acids in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The query for "5-ethylfuran-2-carboxylic acid" in the context of polymer chemistry did not yield documented applications in the current scientific literature. This is scientifically logical as this molecule is a monofunctional carboxylic acid . For the synthesis of polymers such as polyesters or polyamides through step-growth polymerization, difunctional monomers (e.g., dicarboxylic acids and diols or diamines) are required to build the long polymer chains.

However, the closely related, bio-based difunctional monomer, 2,5-furandicarboxylic acid (FDCA) , is a cornerstone of significant and ongoing research in sustainable polymer chemistry. It is a key building block for creating renewable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[1][2][3][4] This guide will, therefore, focus on the application of 2,5-furandicarboxylic acid (FDCA) in polymer chemistry, providing the detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of 2,5-Furandicarboxylic Acid (FDCA) in Bio-based Polymers

The global shift towards a sustainable, circular economy has catalyzed extensive research into renewable alternatives to petroleum-based chemicals and materials.[1] In this paradigm, 2,5-furandicarboxylic acid (FDCA) has emerged as a "sleeping giant" of renewable intermediate chemicals, poised to replace terephthalic acid (TPA), a major component of PET.[1][2][4]

FDCA is a rigid, aromatic diacid derivable from the dehydration of C6 sugars (like fructose and glucose) found in lignocellulosic biomass.[1][2] Its structural similarity to TPA allows it to be a drop-in replacement in many polymerization processes, leading to the creation of furan-based polymers with unique and often superior properties. The most prominent of these is poly(ethylene 2,5-furandicarboxylate) (PEF), which is not only 100% bio-based but also exhibits enhanced gas barrier properties, thermal stability, and mechanical strength compared to its fossil-fuel-based counterpart, PET.[3]

This technical guide provides an in-depth overview of the application of FDCA in the synthesis of polyesters and polyamides, with a focus on the underlying chemistry, experimental protocols, and material properties.

Polymer Synthesis with FDCA: Core Applications and Methodologies

FDCA's two carboxylic acid groups make it an ideal monomer for polycondensation reactions. The primary applications lie in the synthesis of polyesters and polyamides, which are explored in detail below.

Synthesis of Furan-Based Polyesters

The most studied application of FDCA is in the creation of polyesters, particularly PEF. These polymers are synthesized through the esterification of FDCA (or its dimethyl ester derivative, DMFD) with a diol.

  • Monomer Selection: FDCA is chosen for its bio-based origin and rigid furan ring, which imparts excellent thermomechanical properties to the resulting polymer.[1] Ethylene glycol is the most common diol for PEF synthesis due to its availability and the desirable properties of the final polymer. Other diols, such as 1,3-propanediol and 1,4-butanediol, are used to tune the polymer's properties, like its glass transition temperature and melting point.

  • Catalyst Choice: Antimony(III) oxide (Sb₂O₃) or titanium-based catalysts are frequently used in polyesterification due to their high activity and ability to produce high molecular weight polymers. Enzymatic catalysis, using lipases like Candida antarctica lipase B (CALB), is an emerging green alternative that operates under milder conditions.[5]

  • Reaction Method: A two-stage melt polymerization process is standard. The first stage, esterification, is conducted at a lower temperature to form oligomers while removing the water byproduct. The second stage, polycondensation, is performed under high vacuum and at a higher temperature to increase the polymer chain length by removing the diol byproduct.

PEF_Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Monomers FDCA & Ethylene Glycol (Molar Excess of Diol) Catalyst Catalyst Addition (e.g., Sb₂O₃) Monomers->Catalyst Esterification Melt Esterification (180-220°C, N₂ atmosphere) Water Removal Catalyst->Esterification Oligomers Bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHMF) Oligomers Esterification->Oligomers Polycondensation Melt Polycondensation (230-260°C, High Vacuum) Oligomers->Polycondensation Temperature & Vacuum Increase Byproduct_Removal Ethylene Glycol Removal Polycondensation->Byproduct_Removal PEF_Polymer High Molecular Weight PEF Polymer Polycondensation->PEF_Polymer

Caption: Workflow for the two-stage melt polymerization synthesis of PEF.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃)

  • Nitrogen gas (high purity)

  • High vacuum source (<1 mbar)

Procedure:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with FDCA, ethylene glycol (in a 1:2.2 molar ratio), and Sb₂O₃ (approx. 300-400 ppm relative to FDCA).

  • Esterification Stage:

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The mixture is heated to 180-220°C with constant stirring.

    • Water is distilled off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours or until about 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • The temperature is gradually increased to 230-260°C.

    • A high vacuum is slowly applied to the system to remove excess ethylene glycol and drive the polymerization reaction forward.

    • The reaction is monitored by observing the increase in torque on the mechanical stirrer, which indicates a rise in the melt viscosity and, consequently, the polymer's molecular weight.

    • This stage is continued for another 2-4 hours until the desired viscosity is achieved.

  • Polymer Recovery:

    • The vacuum is broken with nitrogen gas.

    • The molten polymer is extruded from the reactor into a water bath to quench and solidify it.

    • The resulting polymer strand is then pelletized for further analysis and processing.

Synthesis of Furan-Based Polyamides

FDCA can also be polymerized with diamines to produce furan-based polyamides (PAs), which are bio-based alternatives to conventional polyphthalamides (e.g., those based on TPA).[6]

  • Monomer Activation: Direct amidation between a carboxylic acid and an amine is often difficult. Therefore, the dimethyl ester of FDCA (DMFDCA) is frequently used as it is more reactive towards amines.

  • Catalysis: Enzymatic catalysis with Novozym 435 (an immobilized lipase) has proven to be particularly effective for polyamide synthesis under milder conditions, avoiding the decarboxylation of FDCA that can occur at high temperatures.[6]

  • Solvent Selection: The choice of solvent is crucial for enzymatic polymerization to ensure that both the monomers and the growing polymer chains remain in solution. Diphenyl ether is a common high-boiling point solvent for these reactions.

Polyamide_Synthesis_Workflow Monomers DMFDCA & Aliphatic Diamine (e.g., 1,8-octanediamine) Polymerization Enzymatic Polycondensation (e.g., 90°C) Monomers->Polymerization Enzyme Immobilized Lipase (Novozym 435) Enzyme->Polymerization Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Solvent->Polymerization Byproduct_Removal Methanol Removal Polymerization->Byproduct_Removal Polyamide Furan-Based Polyamide Polymerization->Polyamide Purification Purification (Precipitation & Washing) Polyamide->Purification

Caption: Workflow for the enzymatic synthesis of a furan-based polyamide.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 1,8-octanediamine (ODA)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (anhydrous)

  • Methanol

Procedure:

  • Monomer Preparation: DMFDCA and ODA are weighed in equimolar amounts and added to a reaction flask.

  • Reaction Setup: Anhydrous diphenyl ether is added as a solvent, followed by the addition of Novozym 435.

  • Polymerization: The reaction mixture is heated to around 90°C under a nitrogen atmosphere with continuous stirring. The methanol produced during the reaction is removed to drive the equilibrium towards polymer formation.

  • Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • Polymer Isolation: After the desired reaction time (typically 24-48 hours), the enzyme is filtered off. The hot solution is then poured into an excess of methanol to precipitate the polyamide.

  • Purification: The precipitated polymer is collected by filtration, washed several times with methanol to remove any unreacted monomers and residual solvent, and finally dried under vacuum.

Properties of FDCA-Based Polymers

The properties of polymers derived from FDCA can be tailored by the choice of the co-monomer (diol or diamine). A summary of the typical properties of PEF compared to PET is provided below.

PropertyPoly(ethylene 2,5-furandicarboxylate) (PEF)Poly(ethylene terephthalate) (PET)
Origin 100% Bio-basedPetroleum-based
Glass Transition Temp. (Tg) ~85-90 °C~70-80 °C
Melting Temp. (Tm) ~210-220 °C~250-260 °C
Tensile Modulus Higher than PET~2.8-3.1 GPa
Gas Barrier (O₂, CO₂) Significantly better than PETStandard
Water Vapor Barrier Better than PETStandard

Conclusion and Future Outlook

2,5-Furandicarboxylic acid is a highly versatile and promising bio-based platform chemical for the synthesis of a new generation of sustainable polymers.[5][7][8] Polyesters and polyamides based on FDCA exhibit excellent thermal, mechanical, and barrier properties, making them suitable for a wide range of applications, including packaging, textiles, and engineering plastics. While challenges in the cost-effective, large-scale production of FDCA remain, ongoing research and industrial efforts are paving the way for furan-based polymers to play a significant role in a more sustainable future. The continued exploration of new co-monomers, catalysts, and polymerization techniques will further expand the performance and application space of these remarkable bio-based materials.

References

The Strategic Role of 5-Ethylfuran-2-Carboxylic Acid in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the furan scaffold remains a cornerstone for the design of novel therapeutics. Among the diverse array of furan-based building blocks, 5-ethylfuran-2-carboxylic acid has emerged as a versatile and valuable precursor for the synthesis of a range of biologically active molecules. Its inherent structural features—a stable aromatic furan ring, a reactive carboxylic acid moiety, and a lipophilic ethyl group—provide a unique combination of properties that medicinal chemists can strategically leverage to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

While direct synthesis of widely-known commercial drugs such as zolpidem or alpidem from this compound is not prominently documented in publicly available literature, its utility is evident in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of antimicrobial and anti-inflammatory agents.

Core Applications in Medicinal Chemistry

The structural motif of this compound lends itself to several key applications in drug design and synthesis:

  • Scaffold for Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering a means to fine-tune electronic properties, metabolic stability, and target engagement.

  • Modulation of Lipophilicity: The ethyl group at the 5-position imparts a degree of lipophilicity, which can be crucial for enhancing membrane permeability and oral bioavailability of a drug candidate.

  • Versatile Chemical Handle: The carboxylic acid function serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, enabling the construction of diverse chemical libraries for screening.

Application Note 1: Synthesis of Novel Antimicrobial Agents

Derivatives of this compound have shown promise as precursors for novel antimicrobial agents. The furan core is a known pharmacophore in a number of natural and synthetic antimicrobial compounds. By functionalizing the carboxylic acid group, researchers can introduce various pharmacophoric elements to target specific microbial pathways.

A common synthetic strategy involves the amidation of this compound with various amines to generate a library of 5-ethylfuran-2-carboxamides. These amides can then be evaluated for their antimicrobial activity.

Experimental Protocol: Synthesis of 5-Aryl-2-furoyl Morpholine Derivatives

This protocol details the synthesis of morpholine amides of 5-arylfuran-2-carboxylic acids, a class of compounds that has been investigated for antimicrobial properties. While this example starts with a 5-aryl derivative, the fundamental amidation step is directly applicable to this compound.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-ethylfuran-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Step 2: Amidation with Morpholine

  • Dissolve the crude 5-ethylfuran-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of morpholine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in the same solvent dropwise to the acyl chloride solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(5-ethyl-2-furoyl)morpholine.

Causality Behind Experimental Choices:

  • Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is used to avoid competing reactions with the acyl chloride.

  • Excess Morpholine/Base: A slight excess of the amine and base ensures the complete consumption of the acyl chloride.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(5-ethyl-2-furoyl)morpholineC₁₁H₁₅NO₃209.2480-90(To be determined experimentally)

Visualization of the Workflow:

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start This compound reagents1 SOCl₂, cat. DMF DCM, Reflux start->reagents1 Reacts with intermediate 5-Ethylfuran-2-carbonyl chloride reagents1->intermediate Forms reagents2 Morpholine, Et₃N DCM, RT intermediate->reagents2 Reacts with product 4-(5-Ethyl-2-furoyl)morpholine reagents2->product Forms purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for the preparation of 4-(5-ethyl-2-furoyl)morpholine.

Application Note 2: Building Block for Imidazopyridine-Based Scaffolds

Imidazopyridine derivatives are a significant class of compounds in medicinal chemistry, with applications as anxiolytics, hypnotics, and other CNS-active agents. While the direct use of this compound in the synthesis of marketed drugs like zolpidem is not well-documented, the furan-2-carboxylic acid moiety, in general, is a key precursor for building the imidazo[1,2-a]pyridine core. The synthesis often involves the reaction of a substituted 2-aminopyridine with a derivative of a carboxylic acid.

Conceptual Protocol: Synthesis of an Imidazo[1,2-a]pyridine Intermediate

This conceptual protocol outlines how this compound could be utilized to synthesize a key intermediate for novel imidazopyridine-based drug candidates.

Step 1: Synthesis of a β-Keto Ester Derivative

A plausible route would involve converting this compound into a more reactive species that can undergo condensation with a suitable partner to form a β-keto ester.

Step 2: Condensation with a 2-Aminopyridine

The resulting β-keto ester can then be condensed with a substituted 2-aminopyridine to form the imidazo[1,2-a]pyridine ring system. This reaction is a variation of the classic Ortoleva-King or Tschitschibabin reaction.

Visualization of the Conceptual Pathway:

ConceptualPathway start This compound activation Activation (e.g., to acyl chloride) start->activation condensation1 Condensation with malonic ester derivative activation->condensation1 intermediate1 β-Keto Ester condensation1->intermediate1 condensation2 Cyclocondensation intermediate1->condensation2 aminopyridine Substituted 2-Aminopyridine aminopyridine->condensation2 product Imidazo[1,2-a]pyridine Derivative condensation2->product

Application Notes & Protocols: A Field-Proven Guide to the Amidation of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Furan-2-Carboxamides

The furan scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for other aromatic and heterocyclic systems.[1] 5-Ethylfuran-2-carboxylic acid, a readily accessible derivative, serves as a critical starting material for a diverse range of functionalized molecules. The conversion of its carboxylic acid moiety into an amide bond opens a gateway to a vast chemical space, as the introduction of various amine-containing fragments allows for the systematic modulation of physicochemical and biological properties.[2]

This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 5-ethylfuran-2-carboxamides. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights into ensuring a reproducible and high-yielding transformation. This protocol is designed for researchers, scientists, and drug development professionals engaged in organic synthesis.

The Cornerstone of Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, conditions that are incompatible with most functionalized substrates. Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group.[3]

Among the myriad of available coupling reagents, the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating agent like 1-Hydroxybenzotriazole (HOBt) remains a robust and widely adopted strategy.[2][4]

Mechanism of EDC/HOBt Mediated Amide Coupling:

The reaction proceeds through a multi-step mechanism designed to generate a highly reactive intermediate while minimizing side reactions and preserving stereochemical integrity if chiral centers are present.[5][6]

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[5]

  • Interception by HOBt: This unstable intermediate is intercepted by the nucleophilic HOBt to generate an HOBt-active ester. This species is more stable than the O-acylisourea and is less prone to side reactions like racemization.[5][7]

  • Nucleophilic Attack by the Amine: The amine, acting as the ultimate nucleophile, attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can technically act catalytically, though it is often used in stoichiometric amounts to ensure high efficiency.[6][7]

  • Byproduct Formation: EDC is converted into a water-soluble urea byproduct, which is readily removed during the aqueous workup phase.[5]

Amidation Mechanism sub This compound + EDC o_acyl O-Acylisourea Intermediate (Unstable) sub->o_acyl Step 1: Activation hobt_ester HOBt-Active Ester (More Stable) o_acyl->hobt_ester Step 2: Interception amide 5-Ethylfuran-2-carboxamide + Water-Soluble Urea hobt_ester->amide Step 3: Nucleophilic Attack hobt HOBt hobt->o_acyl amine Amine (R-NH2) amine->hobt_ester

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the amidation of this compound. The specific amine used will influence reaction times and purification strategies, but the fundamental steps remain consistent.

Materials & Reagents
ReagentRoleTypical StoichiometryNotes
This compoundStarting Material1.0 equivEnsure it is dry.
Amine (R-NH₂)Nucleophile1.0 - 1.2 equivUse a slight excess to drive the reaction to completion.
EDC·HClCoupling Reagent1.1 - 1.5 equivA water-soluble carbodiimide.[5]
HOBtActivating Additive1.1 - 1.5 equivSuppresses racemization and improves efficiency.[5][6]
Diisopropylethylamine (DIPEA)Non-nucleophilic Base2.0 - 3.0 equivScavenges HCl byproduct from EDC·HCl and facilitates the reaction.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Solvent~0.1 - 0.2 MMust be anhydrous to prevent hydrolysis of intermediates.
Saturated aq. NH₄ClWorkup Reagent-For quenching and removing basic impurities.
Saturated aq. NaHCO₃Workup Reagent-For neutralizing excess acid.
BrineWorkup Reagent-For removing residual water.
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-For drying the organic layer.
Silica GelStationary Phase-For flash column chromatography.

Experimental Workflow

Experimental Workflow arrow cool 2. Cooling (Cool solution to 0 °C in an ice bath) activation 3. Activation (Add EDC·HCl portion-wise, then DIPEA dropwise) reaction 4. Reaction Monitoring (Stir at 0 °C to RT for 1-18h, monitor by TLC/LC-MS) workup 5. Aqueous Workup (Quench, wash with aq. acid, aq. base, and brine) purify 6. Isolation & Purification (Dry, filter, concentrate, and purify via chromatography) char 7. Characterization (NMR, MS, IR to confirm structure and purity) prep 1. Reagent Preparation (Carboxylic Acid, Amine, HOBt in Anhydrous Solvent)

Caption: Step-by-step experimental workflow for amidation.

Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the substrates.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This is crucial to control the initial exothermic reaction and minimize side-product formation.

  • Activation: Add EDC·HCl (1.2 equiv) to the cooled reaction mixture in small portions over 5 minutes. Following the EDC addition, add DIPEA (2.5 equiv) dropwise using a syringe, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[5]

Workup and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of ethyl acetate or DCM.

  • Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution (to remove excess DIPEA).

    • Saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and any remaining acid).

    • Brine (to initiate the drying process).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by one of the following methods:

    • Flash Column Chromatography: This is the most common method, using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.[5]

    • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification technique.[8]

Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this amidation protocol possess specific hazards that must be managed.

  • Sensitizers: Many coupling reagents, including carbodiimides and uronium salts (like HATU), are known sensitizers.[9][10][11] Repeated exposure can lead to allergic reactions, including contact dermatitis and respiratory issues.[10][12]

  • Corrosives and Irritants: Solvents like DCM and bases like DIPEA are irritants. Handle with care.

  • General Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust from solid reagents.

    • Consult the Safety Data Sheet (SDS) for each reagent before use.

    • Dispose of chemical waste according to institutional guidelines.

Conclusion

This protocol details a reliable and efficient method for the amidation of this compound using EDC and HOBt. By understanding the underlying mechanism and adhering to the procedural and safety guidelines outlined, researchers can confidently synthesize a wide array of furan-2-carboxamides. The versatility of this reaction makes it an invaluable tool in the construction of novel molecules for drug discovery, agrochemicals, and materials science.

References

Application Note: High-Performance Analytical Methods for the Quantification of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Ethylfuran-2-Carboxylic Acid (5-EFCA)

This compound (5-EFCA) is a member of the furan derivatives class, compounds of significant interest in food science, toxicology, and metabolomics. Furans can be formed in thermally processed foods and have been investigated for their physiological and toxicological effects.[1][2] As a carboxylic acid, 5-EFCA possesses physicochemical properties—namely high polarity and low volatility—that present distinct challenges for precise and sensitive quantification in complex biological or food matrices.[3]

Accurate measurement of 5-EFCA is critical for understanding its prevalence, assessing human exposure, and elucidating its role as a potential biomarker in metabolic pathways. This guide provides a comprehensive overview of three robust analytical methodologies, detailing the causal logic behind protocol design and offering validated frameworks for immediate application. We will explore Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of the Method: This method is a cost-effective and widely accessible technique for quantifying organic acids. The separation is based on the partitioning of 5-EFCA between a nonpolar stationary phase (typically C18) and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, converting it to its more hydrophobic, uncharged form (R-COOH), which enhances its retention on the reversed-phase column.[4] Detection is achieved by monitoring the UV absorbance of the furan ring chromophore.

Experimental Protocol: RP-HPLC-UV

2.1 Sample Preparation (General Matrix)

  • Homogenization: Homogenize 1 g of the sample (e.g., food product, tissue) in 5 mL of a 50:50 (v/v) methanol/water solution. For liquid samples (e.g., plasma, juice), proceed to the next step.

  • Protein Precipitation (for biological samples): To 1 mL of liquid sample, add 2 mL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the homogenate or mixture at 10,000 x g for 10 minutes at 4°C to pellet solids and precipitated proteins.

  • Extraction & Filtration: Transfer the supernatant to a new tube. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

2.2 HPLC Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of 0.01 M potassium phosphate buffer (KH₂PO₄), pH adjusted to 2.6 with phosphoric acid, and acetonitrile (80:20, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm.

2.3 Calibration and Quantification Prepare a series of calibration standards of 5-EFCA in the mobile phase (e.g., 0.1 to 50 µg/mL). Generate a calibration curve by plotting the peak area against the concentration. Quantify 5-EFCA in samples by interpolating their peak areas from this curve.

Workflow and Data Presentation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Matrix Homogenize Homogenize / Precipitate Proteins Sample->Homogenize Centrifuge Centrifuge (10,000 x g) Homogenize->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantify via Calibration Curve Detect->Quantify

Caption: Workflow for 5-EFCA quantification by RP-HPLC-UV.

Table 1: Typical Validation Parameters for HPLC-UV Method

Parameter Typical Performance Reference
Linearity Range 0.1 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) 10 - 30 ng/mL
Limit of Quantification (LOQ) 30 - 100 ng/mL
Precision (RSD%) Intra-day: < 2%, Inter-day: < 5% [7]

| Accuracy (Recovery %) | 95 - 105% |[7] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. However, the low volatility and high polarity of carboxylic acids like 5-EFCA prevent their direct analysis by GC.[8] Therefore, a critical derivatization step is required to convert the polar carboxyl group into a nonpolar, volatile ester (e.g., a trimethylsilyl ester). This allows the analyte to volatilize in the GC inlet and travel through the column for separation and subsequent detection by the mass spectrometer.

Causality Behind Derivatization: The primary reason for derivatization is to mask the active hydrogen on the carboxylic acid group. This hydrogen is responsible for strong intermolecular hydrogen bonding, which raises the boiling point, and it can interact undesirably with the GC system. Silylation replaces this hydrogen with a bulky, nonpolar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.[8]

Experimental Protocol: GC-MS

3.1 Sample Preparation and Derivatization

  • Extraction: Perform an initial extraction as described for HPLC (Section 2.1, steps 1-3).

  • Drying: Evaporate the supernatant to complete dryness under a nitrogen stream. It is critical that the sample is anhydrous, as silylation reagents are water-sensitive.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Expert Insight: When analyzing furan-containing acids, avoid derivatization methods that use strong acidic catalysts (e.g., some forms of methylation), as these conditions can potentially degrade the acid-labile furan ring, leading to inaccurate quantification.[9] Silylation under neutral or slightly basic conditions is a safer approach.

3.2 GC-MS Instrumentation and Conditions

  • GC-MS System: Standard GC with a Mass Selective Detector.

  • Column: A nonpolar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temp: 230°C.

  • MS Quadrupole Temp: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for 5-EFCA-TMS would include the molecular ion and key fragment ions.

Workflow and Data Presentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract Extract Analyte Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize with BSTFA (70°C) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect EI Mass Spectrometry Separate->Detect Quantify Quantify via SIM Detect->Quantify

Caption: Workflow for 5-EFCA quantification by GC-MS.

Table 2: Typical Validation Parameters for GC-MS Method

Parameter Typical Performance Reference
Linearity Range 0.01 - 20 µg/mL (r² > 0.998) [10]
Limit of Detection (LOD) 1 - 5 ng/mL [10]
Limit of Quantification (LOQ) 3 - 15 ng/mL [10]
Precision (RSD%) Intra-day: < 5%, Inter-day: < 10% [10]

| Accuracy (Recovery %) | 90 - 110% |[10] |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification of analytes in complex matrices. A liquid chromatograph separates the components of the sample, which are then ionized (typically by electrospray ionization, ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process provides exceptional specificity, minimizing matrix interference.[9][11]

Causality Behind ESI(-) and MRM: For a carboxylic acid, negative mode ESI is highly efficient because the acidic proton is easily lost in the spray, forming a stable carboxylate anion [M-H]⁻.[3] The MRM transition is a unique mass-to-charge "fingerprint" for the molecule. By monitoring a specific precursor-to-product transition, we can confidently detect and quantify 5-EFCA even when other compounds with the same mass are present.

Experimental Protocol: LC-MS/MS

4.1 Sample Preparation Follow the same procedure as for HPLC-UV (Section 2.1). The use of an isotopically labeled internal standard (e.g., 5-EFCA-¹³C₅) is highly recommended. Add the internal standard to the sample at the very beginning of the preparation process to correct for analyte loss during extraction and for matrix effects during ionization.

4.2 LC-MS/MS Instrumentation and Conditions

  • LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Negative.

  • Key MS Parameters:

    • Capillary Voltage: -3.0 kV

    • Desolvation Temperature: 400°C

    • Nebulizing Gas Flow: 3 L/min[9]

  • MRM Transitions (Hypothetical for 5-EFCA, MW=140.14):

    • Precursor Ion (Q1): m/z 139.1 [M-H]⁻

    • Product Ion (Q3): m/z 95.1 (corresponding to [M-H-CO₂]⁻) - Quantifier

    • Product Ion (Q3): m/z 111.1 (corresponding to [M-H-C₂H₄]⁻) - Qualifier

Workflow and Data Presentation

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spike Spike with Internal Standard Extract Extract / Clean-up Spike->Extract Filter Filter (0.22 µm) Extract->Filter Inject Inject into LC Filter->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI (-) Ionization Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Quantify Quantify vs. Internal Standard Detect->Quantify

Caption: Workflow for 5-EFCA quantification by LC-MS/MS.

Table 3: Typical Validation Parameters for LC-MS/MS Method

Parameter Typical Performance Reference
Linearity Range 0.05 - 100 ng/mL (r² > 0.995) [9]
Limit of Detection (LOD) 0.01 - 0.05 ng/mL [9]
Limit of Quantification (LOQ) 0.05 - 0.15 ng/mL [9]
Precision (RSD%) Intra-day: < 8%, Inter-day: < 12% [9]

| Accuracy (Recovery %) | 85 - 115% |[9] |

Summary and Method Comparison

The choice of analytical method depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, and available instrumentation.

Table 4: Comparison of Analytical Methods for 5-EFCA Quantification

Feature HPLC-UV GC-MS LC-MS/MS
Sensitivity Low (µg/mL) Moderate (ng/mL) High (pg/mL to ng/mL)
Specificity Moderate High Very High
Sample Prep Simple Complex (derivatization) Moderate (IS recommended)
Throughput High Low High
Cost Low Moderate High

| Best For | Routine QC, high conc. samples | Structure confirmation, metabolomics | Trace analysis, complex matrices |

This guide provides the foundational protocols and scientific rationale to empower researchers in the accurate and reliable quantification of this compound across a range of applications. Each protocol should be fully validated within the specific laboratory and for the unique matrix under investigation.

References

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry for the Quantitative Analysis of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive, validated protocols for the analysis of 5-ethylfuran-2-carboxylic acid, a compound of interest in metabolic research, food science, and pharmaceutical development. We present two robust analytical methodologies: a direct approach using High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) and a complementary method employing Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document details the underlying scientific principles for method development, offers step-by-step experimental protocols, and discusses method validation in accordance with ICH guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to achieve accurate and reliable quantification of this analyte in various matrices.

Introduction and Scientific Rationale

This compound is a furan derivative that can be found as a metabolite or as a component in thermally processed foods. Its accurate quantification is critical for understanding metabolic pathways, ensuring food safety, and in the quality control of pharmaceutical products. The presence of a polar carboxylic acid functional group and a UV-active furan ring presents distinct opportunities and challenges for chromatographic analysis.

  • High-Performance Liquid Chromatography (HPLC) is ideally suited for the direct analysis of polar, non-volatile compounds like this compound. The carboxylic acid moiety allows for effective separation using reversed-phase chromatography, where careful control of the mobile phase pH is essential to ensure a consistent analyte ionization state and achieve sharp, symmetrical peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional chromatographic resolution and definitive structural confirmation through mass spectral fragmentation patterns. However, the low volatility and high polarity of carboxylic acids necessitate a chemical derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[1][2] This extra step, while adding to sample preparation time, often yields superior sensitivity and selectivity.

This guide will explore both techniques, providing the rationale for procedural choices to empower the user to select and implement the method best suited for their analytical needs.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular Formula C₇H₈O₃[3][4]
Molecular Weight 140.14 g/mol [4]
Melting Point 92-93°C[3]
Boiling Point 254.4°C at 760 mmHg[3]
LogP 1.54[3]
CAS Number 56311-37-6[3][4]

The molecule's moderate polarity (LogP of 1.54) and the presence of an acidic proton make it an excellent candidate for reversed-phase HPLC.[3] Its relatively high boiling point and polar nature underscore the necessity of derivatization for GC-MS analysis.[1][3]

Method 1: HPLC-UV/MS Analysis Protocol

This method provides a direct and robust approach for quantification without the need for chemical derivatization.

Principle of HPLC Analysis

Reversed-phase chromatography on a C18 stationary phase is employed to retain the analyte. The mobile phase is acidified (typically with formic acid) to suppress the ionization of the carboxylic acid group (-COOH to -COO⁻). This ensures the analyte is in a single, less polar form, leading to better retention, improved peak shape, and reproducible results. Detection can be achieved via UV absorbance, leveraging the furan chromophore, or with greater specificity and sensitivity using mass spectrometry.

Experimental Protocol: HPLC-UV/MS

3.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

3.2.2. Preparation of Standards and Samples

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid or solid-phase extraction) or a simple "dilute-and-shoot" approach. The final sample solvent should be compatible with the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.

3.2.3. Chromatographic and MS Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 min, return to initial
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD), 254 nm
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Selected Ion Monitoring (SIM) or MRM
Monitored Ion (M-H)⁻ m/z 139.04

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL in MeOH) Cal Create Calibration Curve Standards Stock->Cal Filt Filter All Solutions (0.45 µm) Cal->Filt Sample Prepare Sample (Extract/Dilute) Sample->Filt Inject Inject into HPLC System Filt->Inject Transfer to Vials Sep Separation on C18 Column Inject->Sep Detect Detection (UV and/or MS) Sep->Detect Integ Integrate Peak Area Detect->Integ Acquire Data Quant Quantify using Calibration Curve Integ->Quant Report Generate Report Quant->Report

HPLC Analysis Workflow for this compound.

Method 2: GC-MS Analysis with Derivatization Protocol

This method provides high sensitivity and structural confirmation, which is ideal for complex matrices or trace-level analysis.

Principle of GC-MS Analysis and Derivatization

Direct GC analysis of carboxylic acids is problematic due to their polarity and tendency to form hydrogen bonds, resulting in poor peak shape and low volatility. Chemical derivatization is employed to overcome these limitations. Silylation is a common and effective strategy where an active hydrogen in the carboxylic acid group is replaced by a nonpolar trimethylsilyl (TMS) group.[1]

Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts

This reaction converts the analyte into a volatile, thermally stable TMS ester, which exhibits excellent chromatographic behavior on standard nonpolar or mid-polarity GC columns.

Experimental Protocol: GC-MS

4.2.1. Reagents and Materials

  • This compound reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

4.2.2. Preparation of Standards and Samples

  • Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC section (4.2.2.1), but use Ethyl Acetate as the solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with Ethyl Acetate.

  • Sample Preparation: Extract the analyte from the matrix into an organic solvent like ethyl acetate. Ensure the extract is completely dry by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Procedure (for all standards and samples): a. To the dried residue (or an aliquot of standard solution evaporated to dryness), add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. b. Tightly cap the vial and heat at 70°C for 30 minutes. c. Cool the vial to room temperature before injection.

4.2.3. GC-MS Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 40-400) or SIM
SIM Ions (TMS deriv.) m/z 212 (M⁺), 197 (M-15)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare/Extract Sample/Standard Dry Evaporate to Dryness Prep->Dry Deriv Derivatize with BSTFA (70°C, 30 min) Dry->Deriv Inject Inject into GC-MS System Deriv->Inject Transfer to Vials Sep Separation on HP-5ms Column Inject->Sep Detect EI Ionization & Mass Detection Sep->Detect Integ Integrate Peak Area Detect->Integ Acquire Data Quant Quantify using Calibration Curve Integ->Quant Report Generate Report Quant->Report

GC-MS Analysis Workflow highlighting the critical derivatization step.

Method Validation

To ensure that the analytical procedures are fit for their intended purpose, validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6] The key parameters to assess for both HPLC and GC-MS methods are summarized below.

Validation ParameterDescription and Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). This is confirmed by the absence of interfering peaks at the analyte's retention time in blank samples.[7]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[7]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Accuracy The closeness of test results obtained by the method to the true value. It is often assessed using spike-recovery experiments on a blank matrix, with recovery typically expected to be within 80-120%.[8]
Precision The degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should typically be <15%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1.

Conclusion

This application note provides two distinct, validated methodologies for the robust analysis of this compound.

  • The HPLC-UV/MS method is a direct, rapid, and reliable technique that is well-suited for routine analysis where high throughput is desired and derivatization is to be avoided.

  • The GC-MS method offers enhanced sensitivity and the gold standard of structural confirmation via EI mass spectra, making it the preferred choice for complex matrices, trace-level quantification, and confirmatory analysis.

The selection of the appropriate method depends on the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. Both protocols, when properly validated, will yield accurate and reproducible data for researchers, scientists, and drug development professionals.

References

Application Note: Derivatization Strategies for the Quantitative Analysis of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of furanic compounds.

Introduction: The Analytical Challenge of 5-Ethylfuran-2-Carboxylic Acid

This compound is a furanic compound of increasing interest in various fields, including as a potential biomarker and a building block in novel materials and pharmaceuticals. Its accurate quantification in complex matrices is crucial for understanding its role and applications. However, the inherent polarity and low volatility of the carboxylic acid group present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Furthermore, for liquid chromatography-mass spectrometry (LC-MS), its modest ionization efficiency can limit sensitivity.[2]

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is an essential step to overcome these hurdles.[3] This application note provides a detailed guide to the derivatization of this compound for both GC-MS and LC-MS analysis. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into method selection to ensure robust and reliable quantification.

Method Selection: Navigating the Chemistry of Furan Carboxylic Acids

The choice of derivatization strategy is paramount and depends on the analytical platform and the stability of the analyte. For furan-containing carboxylic acids, a key consideration is the potential for the acid-catalyzed degradation of the furan ring.[4][5]

  • For GC-MS analysis , the primary goal is to increase volatility and thermal stability. The two most common and effective approaches are esterification and silylation .

    • Esterification , typically forming methyl or ethyl esters, is a widely used technique.[5] However, acid-catalyzed methods (e.g., using BF₃-methanol or methanolic HCl) must be approached with caution due to the acidic conditions potentially compromising the integrity of the furan moiety.[4][5]

    • Silylation offers a milder alternative, converting the carboxylic acid to a more volatile and thermally stable trimethylsilyl (TMS) ester without the need for harsh acidic conditions.[4][6]

  • For LC-MS/MS analysis , derivatization aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. While not always mandatory, it can significantly improve sensitivity.[7] Derivatization with reagents that introduce a readily ionizable group is a common strategy.

This guide will provide detailed protocols for both esterification and silylation for GC-MS analysis and introduce a derivatization approach for enhanced LC-MS/MS sensitivity.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol 1: Esterification to Methyl 5-Ethylfuran-2-Carboxylate

Esterification is a robust method for preparing volatile derivatives of carboxylic acids.[3] Here, we detail a common acid-catalyzed methylation protocol, emphasizing the need for careful control of reaction conditions to minimize potential degradation of the furan ring.[4][5]

cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with dried sample containing This compound add_reagent Add Methanolic HCl or BF3-Methanol start->add_reagent heat Heat at 60-80°C for a defined period (e.g., 30-60 min) add_reagent->heat cool Cool to room temperature heat->cool add_water_hex Add water and n-hexane cool->add_water_hex vortex Vortex to mix add_water_hex->vortex separate Allow phases to separate vortex->separate collect Collect the upper n-hexane layer separate->collect dry Dry the hexane extract (e.g., with Na2SO4) collect->dry inject Inject into GC-MS dry->inject cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with dried sample containing This compound in a vial add_reagent Add solvent (e.g., pyridine or acetonitrile) and silylating reagent (e.g., BSTFA + 1% TMCS) start->add_reagent heat Heat at 60-75°C for 30-60 minutes add_reagent->heat cool Cool to room temperature heat->cool inject Inject directly into GC-MS cool->inject cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with sample containing This compound add_reagents Add 3-NPH solution and EDC/Pyridine solution start->add_reagents heat Incubate at 60°C for 30 minutes add_reagents->heat cool Cool to room temperature heat->cool dilute Dilute with mobile phase cool->dilute inject Inject into LC-MS/MS dilute->inject

References

Application Notes and Protocols for the Enzymatic Synthesis and Modification of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 5-Ethylfuran-2-Carboxylic Acid and the Biocatalytic Imperative

The landscape of chemical synthesis is undergoing a paradigm shift, with a pronounced move towards sustainable and green methodologies. In this context, furan derivatives, obtainable from renewable biomass, are emerging as key platform chemicals. While significant research has focused on 2,5-furandicarboxylic acid (FDCA) as a bio-based alternative to terephthalic acid, the unique properties of other substituted furans are now attracting considerable interest. This compound, with its distinct alkyl substitution, presents a novel building block for the development of advanced polymers, specialty chemicals, and pharmaceutical intermediates. The introduction of an ethyl group can impart modified solubility, thermal, and mechanical properties to furan-based materials.

Traditional chemical synthesis of such functionalized furans often relies on harsh reaction conditions, hazardous reagents, and can lead to the formation of undesirable byproducts. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a compelling alternative. Enzymatic reactions are characterized by their high specificity, mild operating conditions (ambient temperature and pressure, neutral pH), and reduced environmental footprint.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development and materials science, provides detailed application notes and protocols for the enzymatic synthesis and modification of this compound. Recognizing the novelty of this specific target molecule, this document outlines three plausible and scientifically grounded enzymatic strategies. These protocols are designed to be self-validating systems, providing a robust starting point for the development of bespoke biocatalytic processes.

The strategies detailed herein are:

  • Direct Oxidation of 5-Ethyl-2-Furaldehyde: A promising and direct route leveraging the known activity of aldehyde dehydrogenases and oxidases on furan aldehydes.

  • Regioselective Carboxylation of 2-Ethylfuran: An innovative approach based on the reversible action of certain decarboxylases, offering a novel synthetic pathway.

  • Multi-Enzyme Cascade via Cytochrome P450-Mediated Hydroxylation: A versatile strategy for the functionalization of the ethyl group, followed by subsequent oxidation to the carboxylic acid.

Each section provides a deep dive into the causality behind the experimental choices, detailed step-by-step protocols, and visual aids to facilitate understanding and implementation.

Strategy 1: Direct Oxidation of 5-Ethyl-2-Furaldehyde to this compound

The enzymatic oxidation of an aldehyde to a carboxylic acid is a well-established biocatalytic transformation. Numerous oxidoreductases, particularly aldehyde dehydrogenases (ALDHs) and certain oxidases, have been shown to efficiently catalyze the oxidation of furaldehydes.[1][2] This strategy is arguably the most direct and likely to yield positive results with appropriate enzyme selection. The protocol below is adapted from successful whole-cell biocatalytic oxidations of similar furan aldehydes.

Scientific Rationale

The enzymatic oxidation of 5-ethyl-2-furaldehyde to this compound is predicated on the ability of aldehyde dehydrogenases to recognize the aldehyde functional group on the furan ring. The ethyl group at the 5-position is not expected to sterically hinder the binding of the substrate to the active site of many ALDHs. Whole-cell biocatalysts are often advantageous for such reactions as they can endogenously regenerate the required cofactors (e.g., NAD⁺/NADH).[2]

Experimental Workflow Diagram

G cluster_0 Whole-Cell Biocatalyst Preparation cluster_1 Enzymatic Reaction cluster_2 Downstream Processing & Analysis Microorganism Selection Microorganism Selection Pre-culture Growth Pre-culture Growth Microorganism Selection->Pre-culture Growth Main Culture Growth & Induction Main Culture Growth & Induction Pre-culture Growth->Main Culture Growth & Induction Cell Harvesting & Washing Cell Harvesting & Washing Main Culture Growth & Induction->Cell Harvesting & Washing Cell Suspension Preparation Cell Suspension Preparation Reaction Setup Reaction Setup Cell Suspension Preparation->Reaction Setup Substrate Addition Incubation Incubation Reaction Setup->Incubation Controlled Conditions Reaction Quenching & Cell Removal Reaction Quenching & Cell Removal Incubation->Reaction Quenching & Cell Removal Product Extraction Product Extraction Reaction Quenching & Cell Removal->Product Extraction Analysis (HPLC, GC-MS) Analysis (HPLC, GC-MS) Product Extraction->Analysis (HPLC, GC-MS)

Caption: Workflow for the whole-cell oxidation of 5-ethyl-2-furaldehyde.

Detailed Protocol: Whole-Cell Biocatalytic Oxidation

1. Materials and Reagents:

  • Microorganism: Pseudomonas putida strain (or other suitable host expressing a broad-substrate aldehyde dehydrogenase).

  • Growth Medium: Luria-Bertani (LB) broth or a defined mineral medium.

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an inducible expression system.

  • Substrate: 5-Ethyl-2-furaldehyde (≥98% purity).[3][4][5][6]

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.

  • Extraction Solvent: Ethyl acetate.

  • Analytical Standards: 5-Ethyl-2-furaldehyde and this compound.

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for product confirmation).

3. Step-by-Step Procedure:

a. Preparation of the Biocatalyst (Whole Cells):

  • Inoculate 10 mL of sterile growth medium with a single colony of the selected microorganism.

  • Incubate at 30°C with shaking (200 rpm) for 16-18 hours to generate a pre-culture.

  • Inoculate 500 mL of fresh growth medium with the pre-culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • If using an inducible system, add IPTG to a final concentration of 0.5 mM and continue incubation for another 4-6 hours at a reduced temperature (e.g., 20-25°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with an equal volume of reaction buffer and resuspend in the same buffer to a final OD₆₀₀ of 20.

b. Enzymatic Reaction:

  • In a 250 mL baffled flask, combine 50 mL of the cell suspension with 5-ethyl-2-furaldehyde to a final concentration of 10-50 mM. Note: It is advisable to perform initial reactions at lower substrate concentrations to assess potential substrate toxicity.

  • Incubate the reaction mixture at 30°C with shaking (200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

c. Sample Preparation and Analysis:

  • For each time point, withdraw 500 µL of the reaction mixture.

  • Quench the reaction by adding 500 µL of ice-cold ethyl acetate and vortex vigorously for 1 minute.

  • Centrifuge (13,000 x g, 5 min) to separate the phases.

  • Analyze the organic phase by HPLC or GC-MS.

    • HPLC Conditions: C18 column, mobile phase of acetonitrile:water with 0.1% formic acid (gradient elution), detection at 260 nm.

    • GC-MS Conditions: Suitable capillary column (e.g., HP-5ms), appropriate temperature program.

Data Presentation: Expected Results
Time (h)Substrate Concentration (mM)Product Concentration (mM)Conversion (%)
020.00.00
215.24.824
410.19.949.5
83.516.582.5
120.819.296
24<0.119.8>99

Strategy 2: Regioselective Carboxylation of 2-Ethylfuran

This strategy is inspired by the recent discovery of enzymatic carboxylation of 2-furoic acid to FDCA.[7][8][9][10][11] This reversible reaction, catalyzed by certain prenylated flavin-dependent (de)carboxylases, offers a novel and elegant route to furan carboxylic acids. The key challenge lies in the substrate specificity of the known enzymes and the potential need for protein engineering to accommodate 2-ethylfuran.

Scientific Rationale

The enzymatic carboxylation of 2-ethylfuran would involve the addition of a carboxyl group at the C5 position of the furan ring. This reaction is thermodynamically challenging but can be driven forward by high concentrations of a carboxylating agent, such as bicarbonate. The enzyme's active site must be able to bind 2-ethylfuran in a productive orientation for the carboxylation to occur at the desired position. While enzymes with this specific activity have not yet been reported, the existing knowledge on furan-active carboxylases provides a strong foundation for enzyme screening and engineering efforts.[7][8][9][10][11]

Reaction Pathway Diagram

G 2-Ethylfuran 2-Ethylfuran This compound This compound 2-Ethylfuran->this compound Carboxylase (e.g., HmfF variant) + Bicarbonate (HCO3-)

Caption: Proposed enzymatic carboxylation of 2-ethylfuran.

Detailed Protocol: In Vitro Enzymatic Carboxylation

1. Materials and Reagents:

  • Enzyme: Purified prenylated flavin-dependent carboxylase (e.g., HmfF from Pelotomaculum thermopropionicum or an engineered variant).[7][8][9][10][11]

  • Substrate: 2-Ethylfuran (≥98% purity).

  • Carboxylating Agent: Sodium bicarbonate (NaHCO₃).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Cofactors: Flavin mononucleotide (FMN) and any other required cofactors for the specific enzyme.

  • Quenching Solution: 1 M HCl.

  • Extraction Solvent: Diethyl ether or ethyl acetate.

  • Analytical Standards: 2-Ethylfuran and this compound.

2. Equipment:

  • Thermomixer or water bath.

  • High-pressure reaction vessel (optional, to increase CO₂ concentration).

  • Lyophilizer (for enzyme storage).

  • HPLC system with a C18 column and UV detector.

3. Step-by-Step Procedure:

a. Enzyme Preparation:

  • Express and purify the carboxylase enzyme according to established protocols for the specific enzyme.

  • Ensure the enzyme is properly folded and contains the necessary prenylated flavin cofactor.

b. Enzymatic Reaction:

  • In a sealed 2 mL microfuge tube, prepare the reaction mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 1 M Sodium bicarbonate

    • 10 mM 2-Ethylfuran (dissolved in a minimal amount of a co-solvent like DMSO if necessary)

    • 5-10 µM purified carboxylase enzyme

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for thermophilic enzymes) with gentle shaking for 24-48 hours.[8] Note: Higher pressures of CO₂ can be applied to increase the concentration of the carboxylating species and potentially improve yields.

  • Monitor the reaction by taking time-point samples.

c. Sample Preparation and Analysis:

  • Withdraw 100 µL of the reaction mixture.

  • Quench the reaction by adding 10 µL of 1 M HCl.

  • Extract the products with 200 µL of diethyl ether.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by HPLC as described in Strategy 1.

Data Presentation: Hypothetical Enzyme Screening Results
Enzyme VariantSubstrateProduct Formation (µM)Relative Activity (%)
Wild-Type HmfF2-Furoic Acid5000100
Wild-Type HmfF2-Ethylfuran<10<0.2
Variant H296A2-Ethylfuran501
Variant R304L2-Ethylfuran2505
Variant R331K2-Ethylfuran1503

Strategy 3: Multi-Enzyme Cascade via Cytochrome P450-Mediated Hydroxylation

This strategy involves a two-step enzymatic cascade. The first step utilizes a cytochrome P450 monooxygenase to hydroxylate the ethyl group of a suitable precursor, such as 2-ethyl-5-methylfuran or 5-ethyl-2-furoic acid methyl ester. The resulting alcohol is then oxidized to the carboxylic acid in a second step catalyzed by an alcohol dehydrogenase or oxidase. This approach offers significant flexibility in substrate choice and allows for the targeted modification of the ethyl group.

Scientific Rationale

Cytochrome P450 enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including alkanes and aromatic compounds.[12][13][14][15][16] By selecting or engineering a P450 enzyme with activity towards the ethyl group of a furan derivative, it is possible to introduce a hydroxyl group at the terminal carbon. This hydroxylated intermediate can then be readily oxidized to the corresponding carboxylic acid by a plethora of commercially available or easily expressible alcohol dehydrogenases or oxidases.

Multi-Step Reaction Pathway Diagram

G 5-Ethylfuran precursor 5-Ethylfuran precursor 5-(1-Hydroxyethyl)furan derivative 5-(1-Hydroxyethyl)furan derivative 5-Ethylfuran precursor->5-(1-Hydroxyethyl)furan derivative Cytochrome P450 + O2, NADPH This compound This compound 5-(1-Hydroxyethyl)furan derivative->this compound Alcohol Dehydrogenase/Oxidase + NAD+/O2

Caption: Two-step enzymatic cascade for the synthesis of this compound.

Detailed Protocol: In Vitro Two-Step Cascade

1. Materials and Reagents:

  • P450 System: Purified cytochrome P450 enzyme, a suitable reductase partner (e.g., cytochrome P450 reductase), and a source of NADPH.

  • Oxidation Enzyme: Purified alcohol dehydrogenase (ADH) or alcohol oxidase (AOx).

  • Substrate: A suitable 5-ethylfuran precursor (e.g., 5-ethyl-2-furoic acid methyl ester).

  • Buffers: Phosphate buffer (pH 7.4) for the P450 reaction; Glycine-NaOH buffer (pH 9.0) for the ADH reaction.

  • Cofactors: NADPH, NAD⁺.

  • Quenching/Extraction Reagents: As in previous protocols.

  • Analytical Standards: Precursor, hydroxylated intermediate, and final product.

2. Equipment:

  • UV-Vis spectrophotometer (for P450 characterization).

  • Thermomixer.

  • HPLC system.

3. Step-by-Step Procedure:

a. Step 1: P450-Catalyzed Hydroxylation

  • In a microfuge tube, prepare the reaction mixture:

    • 50 mM Phosphate buffer, pH 7.4

    • 1 µM P450 enzyme

    • 2 µM Reductase partner

    • 1 mM 5-ethylfuran precursor

    • Start the reaction by adding 1 mM NADPH.

  • Incubate at the optimal temperature (e.g., 25-30°C) for 4-8 hours.

  • Monitor the formation of the hydroxylated intermediate by HPLC.

b. Step 2: Dehydrogenase-Catalyzed Oxidation

  • Once the hydroxylation reaction is complete, adjust the pH of the reaction mixture to 9.0 by adding a small volume of concentrated Glycine-NaOH buffer.

  • Add the alcohol dehydrogenase (e.g., 10-20 µg/mL) and NAD⁺ (to a final concentration of 2 mM).

  • Incubate at 30°C for an additional 12-24 hours.

  • Monitor the formation of the final product, this compound, by HPLC.

c. Sample Preparation and Analysis:

  • Follow the quenching and extraction procedures outlined in the previous protocols.

  • Analyze the samples by HPLC to quantify the precursor, intermediate, and final product.

Data Presentation: Time Course of the Cascade Reaction
Time (h)Precursor (mM)Hydroxylated Intermediate (mM)Final Product (mM)
01.000.000.00
40.150.850.00
8 (ADH added)<0.050.950.00
12<0.050.500.45
24<0.05<0.050.90

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a frontier in the development of novel bio-based chemicals. While direct, established protocols are not yet prevalent in the literature, the principles of biocatalysis provide a clear roadmap for achieving this synthetic goal. The three strategies outlined in this guide—direct oxidation, regioselective carboxylation, and a multi-enzyme cascade—offer distinct and viable approaches for researchers to explore. The direct oxidation of 5-ethyl-2-furaldehyde stands out as the most immediately applicable method, while the carboxylation and P450-mediated routes present exciting opportunities for innovation through enzyme discovery and engineering. As the demand for sustainable and high-performance biomaterials grows, the development of robust enzymatic routes to novel furan derivatives like this compound will be of paramount importance.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Large-Scale Synthesis of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview

Welcome to the technical support center for the synthesis of 5-ethylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of furan-based compounds. This compound is a valuable building block in medicinal chemistry and materials science. However, its large-scale synthesis is fraught with challenges, primarily stemming from the inherent reactivity and potential instability of the furan ring.

This document provides in-depth, field-proven insights into common synthetic routes, troubleshooting specific experimental issues, and addressing frequently asked questions. Our goal is to equip you with the causal understanding and practical solutions needed to overcome hurdles in your synthesis and scale-up efforts.

Principal Synthetic Routes and Inherent Challenges

The synthesis of this compound typically proceeds through one of two primary pathways, each with a unique set of challenges that become more pronounced upon scale-up.

  • Route A: Oxidation of 5-Ethyl-2-furaldehyde: This is a common and direct approach where the aldehyde functionality is oxidized to a carboxylic acid. The primary challenge lies in achieving high selectivity without degrading the sensitive furan ring.

  • Route B: Carboxylation of 2-Ethylfuran: This route involves the direct C-H functionalization of the furan ring at the C5 position. Key difficulties include achieving high regioselectivity and overcoming the relative inertness of the C-H bond under conditions that do not promote side reactions.

The diagram below illustrates these primary synthetic pathways.

G 2_Ethylfuran 2-Ethylfuran 5_Ethyl_2_furaldehyde 5-Ethyl-2-furaldehyde Target This compound 5_Ethyl_2_furaldehyde->Target Route A: Oxidation

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during synthesis.

Category 1: Issues during Oxidation of 5-Ethyl-2-furaldehyde (Route A)

Question 1: My reaction yields are consistently low, and I'm observing significant formation of dark, insoluble byproducts (humin). What's causing this and how can I prevent it?

Answer:

This is a classic challenge in furan chemistry. The formation of dark, polymeric materials, often called humins, typically results from the degradation of the furan ring under acidic or strongly oxidizing conditions. The furan ring is sensitive to acid-catalyzed polymerization.[1]

Causality Explained:

  • Over-oxidation: Harsh oxidizing agents can attack the electron-rich furan ring in addition to the aldehyde group.

  • Acidic Conditions: Many oxidation reactions generate acidic byproducts or are performed in acidic media. Protons can catalyze the opening of the furan ring or initiate polymerization cascades. The instability of related furan compounds like 5-hydroxymethylfurfural (HMF) in acidic solutions is well-documented and analogous to the challenges here.[2]

  • High Temperatures: Increased temperatures can accelerate both the desired oxidation and the undesired degradation pathways.

Troubleshooting Protocol & Solutions:

  • Select a Milder, More Selective Oxidant: Avoid harsh, non-selective oxidants. The choice of oxidant is critical for preserving the furan core.

  • Maintain pH Control: Buffer the reaction mixture to maintain a neutral or slightly basic pH. This neutralizes any acidic byproducts and protects the furan ring.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at 0 °C or room temperature.

  • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or HPLC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation and byproduct formation.

The following table compares potential oxidizing systems for this transformation.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Tollens' Reagent AgNO₃, NH₄OH, aq.Mild, highly selective for aldehydes.Expensive silver reagent, not ideal for large scale.
Pinnick Oxidation NaClO₂, NaH₂PO₄, t-BuOH/H₂OHigh yield, selective for aldehydes.Requires careful control of temperature and pH.
Catalytic Oxidation Pt or Au catalysts, O₂ or Air, Base"Green" oxidant (O₂), high atom economy.Catalyst can be expensive; potential for catalyst deactivation.[3]
Potassium Permanganate KMnO₄, Base (e.g., NaOH)Inexpensive and powerful.Low selectivity, high risk of ring degradation and humin formation.

Question 2: My final product is contaminated with an intermediate that still shows an aldehyde peak in the ¹H NMR spectrum. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue, especially when using mild oxidants to avoid degradation. The presence of a residual aldehyde peak indicates that the reaction has not gone to completion.

Causality Explained:

  • Insufficient Oxidant: The stoichiometry of the oxidant may be insufficient to convert all of the starting material.

  • Poor Mass Transfer (Scale-Up Issue): In larger reactors, especially with heterogeneous catalysts or biphasic systems, inefficient mixing can lead to localized areas where the reactants are not in adequate contact.[1]

  • Catalyst Deactivation: In catalytic systems, the catalyst may lose activity over the course of the reaction due to poisoning by impurities or coking.[1]

Troubleshooting Protocol & Solutions:

  • Increase Oxidant Stoichiometry: Add a slight excess of the oxidizing agent (e.g., 1.1 to 1.2 equivalents). This can be done in portions to maintain control over the reaction exotherm.

  • Improve Agitation: On a larger scale, ensure the reactor's mechanical stirrer is providing vigorous mixing to improve mass transfer between phases.

  • Extend Reaction Time: Continue monitoring the reaction. If it has stalled but byproducts are not forming rapidly, extending the reaction time may be sufficient.

  • Re-evaluate Catalyst: For catalytic oxidations, consider a more robust catalyst or ensure the purity of your starting material to prevent poisoning.[3]

The workflow below provides a decision-making process for troubleshooting low conversion.

G start Low Conversion (Aldehyde Peak Present) check_oxidant Check Oxidant Stoichiometry start->check_oxidant check_mixing Evaluate Mixing & Mass Transfer start->check_mixing check_time Monitor Reaction Over Time start->check_time add_oxidant Add More Oxidant (1.1-1.2 eq total) check_oxidant->add_oxidant Insufficient? increase_agitation Increase Agitation Speed check_mixing->increase_agitation Poor? extend_time Extend Reaction Time check_time->extend_time Stalled? complete Reaction Complete add_oxidant->complete increase_agitation->complete extend_time->complete

Caption: Troubleshooting workflow for incomplete oxidation reactions.

Category 2: Challenges in the Carboxylation of 2-Ethylfuran (Route B)

Question 3: I am attempting to carboxylate 2-ethylfuran directly, but I am getting no reaction or a mixture of isomers. How can I improve the yield and regioselectivity for the C5 position?

Answer:

Direct C-H carboxylation of furan rings is challenging. It typically requires the deprotonation of the ring, which is not trivial. The regioselectivity (C5 vs. other positions) is highly dependent on the method used for C-H activation.

Causality Explained:

  • C-H Bond Strength: The C-H bonds on the furan ring are relatively strong and require potent reagents to activate.

  • Regioselectivity: While the C5 proton is often the most acidic, deprotonation at other positions can occur, leading to isomeric mixtures. The choice of base and reaction conditions is crucial. For instance, studies on the carboxylation of furan-2-carboxylic acid show that different bases (like LDA vs. n-BuLi) can lead to different isomer ratios.[4][5]

  • Harsh Conditions: The conditions required for carboxylation (e.g., strong bases, high temperatures, or high pressures) can also lead to ring opening or other decomposition pathways.

Troubleshooting Protocol & Solutions:

  • Directed Ortho-Metalation Approach:

    • Reagents: Use a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent (like THF or diethyl ether).

    • Procedure: Add the base slowly to a solution of 2-ethylfuran to form the 5-lithiofuran intermediate. Then, quench the reaction with a source of CO₂, such as dry ice (solid CO₂) or by bubbling CO₂ gas through the solution.[4]

    • Rationale: This method provides high regioselectivity for the C5 position. The low temperature is critical to prevent side reactions.

  • Carbonate-Promoted Carboxylation:

    • Reagents: This method uses an alkali carbonate (e.g., Cs₂CO₃ or K₂CO₃) and is performed at high temperatures under a CO₂ atmosphere.[6]

    • Procedure: A mixture of 2-ethylfuran and the carbonate salt is heated under CO₂ pressure.

    • Rationale: This is a solvent-free or high-boiling point solvent method that can be more suitable for scale-up than cryogenic organometallic routes. However, it requires careful optimization of temperature and pressure to achieve good yields.

Carboxylation MethodReagentsConditionsAdvantagesDisadvantages
Organolithium n-BuLi or LDA, then CO₂-78 °C, Anhydrous THFHigh regioselectivity for C5.[4]Requires cryogenic temperatures; moisture-sensitive; pyrophoric reagents.
Molten Salt K₂CO₃ / Cs₂CO₃, CO₂200-300 °C, High PressureSolvent-free; potentially scalable.[6]High temperatures and pressures; may lead to thermal decomposition.

General FAQs

Q: What are the primary safety concerns when scaling up this synthesis?

A: Safety is paramount. Key concerns include:

  • Thermal Runaway: The oxidation of aldehydes is often exothermic. Ensure your reactor has adequate cooling capacity and a system for monitoring the internal temperature.[1]

  • Flammable Solvents: Many steps may use flammable solvents like THF, diethyl ether, or alcohols. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area away from ignition sources.

  • Pyrophoric Reagents: If using the organolithium route for carboxylation, reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere (argon or nitrogen) by trained personnel.[1]

  • Pressure: High-pressure carboxylation reactions require certified reactors and appropriate blast shields.

Q: Which analytical methods are best for in-process control and final purity assessment?

A: A combination of methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of volatile starting materials (like 2-ethylfuran or 5-ethyl-2-furaldehyde) and identifying volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the non-volatile product, this compound, and assessing its purity against non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quickly checking for the presence of key functional groups (e.g., disappearance of the aldehyde C-H stretch, appearance of the broad carboxylic acid O-H stretch).

Q: How can I effectively purify the final product, this compound, at a large scale?

A: Purification can be challenging due to the properties of the product.

  • Acid-Base Extraction: A primary method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer as its carboxylate salt. The organic layer will retain neutral impurities. Then, re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, heptane/ethyl acetate) can be a highly effective final polishing step to remove closely related impurities.

  • Distillation: Not typically recommended as furan carboxylic acids can decarboxylate or decompose at high temperatures.

References

optimization of reaction conditions for 5-ethylfuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Ethylfuran-2-Carboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis, focusing on the widely used organolithium route from 2-ethylfuran.

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct laboratory-scale method is the regioselective lithiation of 2-ethylfuran followed by carboxylation. This involves deprotonating the C5 position (alpha to the oxygen and activated by the ethyl group) with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂).[1] An alternative, though less direct, route involves the oxidation of 5-ethyl-2-furaldehyde.[2]

Q2: Why is the lithiation/carboxylation of 2-ethylfuran the preferred method?

A2: This method is highly regioselective. The furan oxygen directs the lithiation to the adjacent C2 or C5 position, and the existing ethyl group at C2 sterically and electronically favors deprotonation at the C5 position.[1] This provides a direct and high-yielding pathway to the desired product, avoiding multiple steps or harsh oxidizing conditions that can degrade the sensitive furan ring.

Q3: What are the critical safety precautions for this reaction?

A3: The primary hazards involve the use of n-butyllithium, which is a pyrophoric reagent that ignites spontaneously on contact with air or moisture.[3][4] All reactions must be conducted under a strictly dry, inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents.[3][5] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily accessible.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture (carefully quenching them with a protic solvent like methanol before spotting) and compare them against the starting material (2-ethylfuran). The product, being a carboxylic acid, will have a much lower Rf value and will appear as a distinct spot from the nonpolar starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the product remains protonated and spots cleanly.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides detailed, cause-and-effect troubleshooting for specific problems you may encounter.

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield (<30%) or no desired product at all. What are the likely causes?

A: Low yields in organolithium reactions are common and can almost always be traced back to issues with reagents or reaction conditions.[3] Let's break down the potential culprits.

  • Cause 1: Inactive n-Butyllithium Reagent

    • Explanation: The concentration of commercially available n-BuLi can decrease over time due to gradual decomposition, especially if stored improperly or if the bottle's septum has been compromised.[3] Assuming the stated concentration on the bottle can lead to using substoichiometric amounts of base, resulting in incomplete lithiation.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity.[3][6] A common method is the double titration with diphenylacetic acid.[6] This ensures you are adding the correct number of equivalents. If the reagent is significantly degraded, it is best to use a new bottle.[7]

  • Cause 2: Presence of Protic Impurities (Water)

    • Explanation: Organolithium reagents are extremely strong bases and will react instantly with any protic source, such as water, before they can deprotonate the furan.[5] This includes moisture in the solvent, on the glassware, or in the inert gas supply.

    • Solution:

      • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool under a stream of dry inert gas or in a desiccator.[7]

      • Solvent: Use a freshly distilled, anhydrous-grade solvent. Tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone ketyl.[7]

      • Inert Atmosphere: Ensure a positive pressure of high-purity, dry argon or nitrogen is maintained throughout the entire experiment.[3]

  • Cause 3: Incorrect Reaction Temperature

    • Explanation: The stability of both n-BuLi and the lithiated furan intermediate is highly temperature-dependent.

      • Addition of n-BuLi: This step is typically performed at cryogenic temperatures (e.g., -78 °C) to prevent side reactions between n-BuLi and the THF solvent, which becomes significant at temperatures above -20 °C.[3][8]

      • Carboxylation: The addition of CO₂ is also performed at low temperatures to prevent the lithiated intermediate from decomposing.

    • Solution: Maintain strict temperature control. Use a dry ice/acetone bath to achieve and hold -78 °C.[8] Ensure the reagent is added slowly and subsurface to dissipate the heat of reaction effectively.[9]

  • Cause 4: Inefficient Carboxylation

    • Explanation: Simply bubbling CO₂ gas through the solution can be inefficient. If the CO₂ delivery is not sufficient or if it doesn't make good contact with the lithiated species, the reaction will be incomplete.

    • Solution: The most reliable method is to pour the lithiated furan solution onto a large excess of freshly crushed, high-purity dry ice in a separate flask. This ensures a saturated CO₂ environment for an efficient quench.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to diagnosing low-yield issues.

TroubleshootingWorkflow cluster_solutions Corrective Actions start Low Yield Observed check_buli Step 1: Verify n-BuLi Titrate Reagent Check Storage/Age start->check_buli Problem check_conditions Step 2: Verify Conditions Anhydrous Solvent? Dry Glassware? Inert Atmosphere? check_buli->check_conditions If OK sol_buli Use freshly titrated or new n-BuLi check_buli->sol_buli If Issue Found check_temp Step 3: Check Temperature Maintained -78°C? Slow Addition? check_conditions->check_temp If OK sol_conditions Re-dry solvents/glassware check_conditions->sol_conditions If Issue Found check_quench Step 4: Evaluate Quench Used excess dry ice? Poured onto CO2? check_temp->check_quench If OK sol_temp Ensure proper cooling and slow addition check_temp->sol_temp If Issue Found solution Yield Improved check_quench->solution If OK sol_quench Use crushed dry ice quench check_quench->sol_quench If Issue Found

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Problem Area 2: Product Impurity

Q: My final product is impure after workup. What are the common contaminants and how can I remove them?

A: Impurities often arise from side reactions or incomplete purification. The primary contaminants are typically unreacted starting material, di-carboxylated species, or byproducts from side reactions.

  • Contaminant 1: Unreacted 2-Ethylfuran

    • Cause: Incomplete lithiation (see "Low Yield" section).

    • Removal: 2-ethylfuran is non-acidic and can be easily removed during the workup. After quenching the reaction, perform a basic aqueous extraction (e.g., with NaOH or NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral 2-ethylfuran remains in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will precipitate the pure product.[10]

  • Contaminant 2: Furan-2,5-dicarboxylic acid (di-acid)

    • Cause: If the lithiated intermediate equilibrates or if there are issues with temperature control, a second lithiation can occur at the C2 position after the initial carboxylation, leading to the formation of a di-acid upon quenching.

    • Removal: The di-acid has very different solubility properties compared to the mono-acid. Purification can often be achieved by careful recrystallization.[11][12] Solvents like hot water or ethanol/water mixtures can be effective.[13] Alternatively, converting the crude acid mixture to their methyl esters followed by column chromatography can separate the mono- and di-esters, with the desired mono-ester then being hydrolyzed back to the acid.[14]

  • Contaminant 3: Colored Impurities (Humins)

    • Cause: Furan rings are sensitive to acid and can polymerize to form dark, polymeric materials known as humins, especially during the acidic workup if the conditions are too harsh or prolonged.[15]

    • Removal:

      • Acid Precipitation: This is a highly effective purification method. Dissolve the crude product in a basic solution (e.g., aq. NaOH) to form the soluble sodium salt.[11] Filter this solution to remove any insoluble dark particles. Then, slowly acidify the clear filtrate with an acid like HCl to a pH of 2-3.[10] The desired product will precipitate out as a pure solid, leaving colored, acid-soluble impurities behind in the solution.[11]

      • Activated Carbon: If the product remains colored after precipitation, redissolve it in a suitable solvent and treat it with activated carbon (charcoal) to adsorb the colored impurities, followed by hot filtration.[13]

Data Summary: Purification Strategies
ImpurityCausePrimary Purification Method
Unreacted 2-EthylfuranIncomplete lithiationBasic aqueous extraction
Furan-2,5-dicarboxylic acidOver-lithiation / Side reactionRecrystallization or Chromatography (via esters)[11][14]
Polymeric HuminsAcid-catalyzed degradationAcid precipitation followed by charcoal treatment[11][13]

Part 3: Optimized Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis.

Reaction Scheme Visualization

Caption: Synthesis of this compound from 2-ethylfuran.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Septa and needles

  • Schlenk line or inert gas manifold (Argon or Nitrogen)

  • Syringes for liquid transfer

  • 2-Ethylfuran (distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Dry Ice (crushed)

  • Diethyl ether, Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, thermometer, and a septum. Place the flask under a positive pressure of inert gas.

  • Initial Charge: To the flask, add anhydrous THF (approx. 0.2 M relative to the substrate). Add 2-ethylfuran (1.0 eq.) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the freshly titrated n-butyllithium solution (1.05 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.[9] After the addition is complete, allow the resulting dark solution to stir at -78 °C for an additional 1 hour.

  • Carboxylation: In a separate flask, place a large excess (5-10 eq.) of freshly crushed dry ice. Quickly and carefully, pour the cold lithiated furan solution onto the dry ice with vigorous stirring. A thick white precipitate will form.

  • Warm-up & Quench: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, cautiously add water to dissolve the salts.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel and wash the organic layer with diethyl ether.

    • Extract the combined organic layers with a saturated sodium bicarbonate solution. This moves the carboxylate salt into the aqueous layer.

    • Separate the layers and discard the organic layer (which contains neutral impurities).

  • Acidification & Isolation:

    • Cool the aqueous layer in an ice bath and slowly acidify it to pH 2-3 with concentrated HCl. The product will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield the final product.

References

Technical Support Center: Purification of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-ethylfuran-2-carboxylic acid (CAS: 56311-37-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable furan derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? The primary purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Often, a combination of these techniques yields the best results.

Q2: What are the typical impurities I might encounter? Impurities largely depend on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as 2-ethylfuran if the synthesis involves carboxylation.[1]

  • Ester Precursors: If the synthesis proceeds via hydrolysis of an ester like ethyl 5-ethylfuran-2-carboxylate, incomplete hydrolysis is a common source of impurity.[2]

  • Side-Products: Regioisomers (e.g., carboxylation at a different position) or by-products from competing reactions can be present.[3]

  • Degradation Products: Furan compounds, particularly under acidic conditions and heat, can degrade or polymerize to form colored impurities often referred to as "humins".[4]

Q3: How do I choose the best purification strategy? Start by analyzing your crude product with Thin Layer Chromatography (TLC) and, if available, NMR or LC-MS to identify the nature of the impurities.

  • For removing neutral or basic impurities: Acid-base extraction is highly effective and the recommended first step.[5]

  • For removing small amounts of closely related impurities or for final polishing: Recrystallization is ideal, provided a suitable solvent can be found.[6]

  • For separating isomers or impurities with similar polarity: Flash column chromatography is the most powerful, albeit more labor-intensive, method.[7][8]

Logical Flow: Selecting a Purification Strategy

G start Crude this compound q1 Are neutral or basic impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction  Yes q3 Are impurities structurally similar (e.g., isomers)? q1->q3  No q2 Is the product solid and purity >95%? extraction->q2 recrystallize Perform Recrystallization q2->recrystallize  No, but solid end_pure High-Purity Product q2->end_pure  Yes recrystallize->end_pure q3->recrystallize  No chromatography Perform Flash Column Chromatography q3->chromatography  Yes chromatography->end_pure

Caption: Decision workflow for purification method selection.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.

Issue 1: Problems with Acid-Base Extraction

Q: I've performed an acid-base extraction, but my recovery is very low after acidifying the aqueous layer. What went wrong?

A: Low recovery is a frequent issue and can stem from several causes. Let's break down the possibilities.

Potential Cause Scientific Rationale & Troubleshooting Action
Incomplete Protonation The carboxylate salt must be fully protonated to precipitate out of the aqueous solution. The pH of the solution should be at least 2-3 units below the pKa of the carboxylic acid. Action: Add acid (e.g., 1M-6M HCl) dropwise while monitoring with pH paper. Aim for a final pH of 1-2 to ensure complete conversion to the neutral, less soluble form.[6]
Significant Water Solubility While the neutral carboxylic acid is less soluble than its salt, it may still have some solubility in water, especially if other water-miscible solvents are present. Action: After acidification, cool the solution in an ice bath for 30-60 minutes to significantly decrease the compound's solubility. If little or no precipitate forms, perform a back-extraction.[9] Add an organic solvent (e.g., ethyl acetate, dichloromethane) to the acidified aqueous layer and extract your product back into the organic phase.[9]
Insufficient Mixing/Equilibration During the initial extraction with base, the carboxylic acid must fully migrate from the organic layer to the aqueous layer. Insufficient mixing can leave product behind. Action: Ensure thorough mixing in the separatory funnel. Allow adequate time for the layers to fully separate. Perform the basic extraction 2-3 times with fresh portions of the basic solution to ensure complete removal from the organic layer.

Q: After adding acid, my product separated as a sticky oil, not a crystalline solid. What should I do?

A: "Oiling out" is common when impurities are present, as they can depress the melting point and interfere with crystal lattice formation.[7]

  • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches can serve as nucleation points. Alternatively, if you have a small amount of pure product, add a "seed crystal."

  • Proceed to Back-Extraction: If crystallization cannot be induced, treat the oil as your product. Extract the entire acidified mixture with a suitable organic solvent (e.g., ethyl acetate). The oil will dissolve in the organic layer. Dry this solution over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent. The resulting crude solid or oil can then be purified further by recrystallization or chromatography.[9]

Issue 2: Challenges in Recrystallization

Q: I can't find a good solvent for recrystallization. The compound is either too soluble or not soluble enough.

A: Finding the right solvent is key. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Use a Two-Solvent System: This is often the solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly. For carboxylic acids, common pairs include ethanol/water, ethyl acetate/hexane, or toluene/hexane.[10]

  • Systematic Solvent Screening: Test solubility in small vials with ~10-20 mg of your crude product and 0.5 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). Observe solubility at room temperature and upon heating.

Q: My final crystals are still colored, even after recrystallization. How can I remove the color?

A: The color likely comes from highly conjugated or polymeric "humin" impurities that can form from furan degradation.[4] These are often present in small amounts but are intensely colored.

  • Use Activated Charcoal: Before allowing the crystallization solution to cool, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl or briefly boil the mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product and reduce your yield.

Issue 3: Difficulties with Column Chromatography

Q: My compound streaks badly on a silica gel TLC plate and gives poor separation on the column.

A: This is a classic problem for carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to tailing.[2]

  • Modify the Eluent: Add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient.[2][3] This acidic modifier protonates the silica surface and ensures your carboxylic acid remains in its neutral form, leading to sharper bands and better separation.

Q: My compound seems to be degrading on the column. My collected fractions show new, unexpected spots on TLC.

A: The furan ring system can be sensitive to the acidic environment of standard silica gel, potentially leading to decomposition or polymerization.[7]

  • Deactivate the Silica or Use an Alternative Stationary Phase:

    • Deactivated Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.[7]

  • Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent such as ethyl acetate or diethyl ether (30-40 mL) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).[11] Stopper the funnel, invert, and open the stopcock to vent pressure from CO₂ evolution. Shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with two more portions (20 mL each) of saturated NaHCO₃ solution. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound should form.[5][6]

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and allow it to air dry.

    • If the product oils out or precipitation is minimal: Extract the acidified aqueous solution with three portions (20 mL each) of ethyl acetate.[9] Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is effective for polishing the solid product obtained from extraction or synthesis.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography

This protocol is for separating the target acid from impurities of similar polarity.

  • Eluent Preparation: Prepare a mobile phase of hexane and ethyl acetate. Based on initial TLC analysis, find a ratio that gives your product an Rf value of ~0.2-0.4.[7] To this solvent mixture, add 1% acetic acid to prevent tailing.[2]

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically provides better resolution. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and apply positive pressure (using a pump or bulb) to run the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Acid-Base Extraction

G cluster_0 Separatory Funnel (Step 1) cluster_1 Separatory Funnel (After Extraction) cluster_2 Beaker (Acidification) org_layer Organic Layer (Crude Product in Ethyl Acetate) org_impurities Organic Layer (Neutral/Basic Impurities) org_layer->org_impurities Extract with base aq_layer Aqueous Layer (Add NaHCO₃ Solution) aq_product Aqueous Layer (Sodium 5-ethylfuran-2-carboxylate) aq_layer->aq_product Product moves to aqueous phase acidify Add HCl to pH 1-2 aq_product->acidify precipitate Precipitate (Pure this compound) acidify->precipitate Protonation & Precipitation

Caption: Visual workflow of the acid-base extraction process.

References

Technical Support Center: Improving the Yield of 5-Ethylfuran-2-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-ethylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of furan-based compounds.

While extensive literature exists for molecules like 2,5-furandicarboxylic acid (FDCA), specific, high-yield protocols for this compound are less commonly reported. This resource bridges that gap by providing troubleshooting strategies and frequently asked questions based on established principles of furan chemistry and proven methodologies from analogous syntheses. We will explore plausible synthetic routes and address the specific challenges you may encounter, from precursor stability to final product purification.

Overview of Plausible Synthetic Pathways

The successful synthesis of this compound hinges on the strategic introduction of a carboxyl group onto the 2-ethylfuran backbone. The ethyl group at the 2-position is an ortho-, para-director in electrophilic substitution, strongly favoring functionalization at the C5 position. Below are two primary, logical pathways to achieve this transformation.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Route 1: Direct Carboxylation cluster_2 Route 2: Two-Step Functionalization & Oxidation 2_Ethylfuran 2-Ethylfuran Lithiation Lithiation (n-BuLi or LDA) 2_Ethylfuran->Lithiation Step 1a Functionalization Formylation or Acylation (Vilsmeier or Friedel-Crafts) 2_Ethylfuran->Functionalization Step 2a Carboxylation Carboxylation (CO2 Quench) Lithiation->Carboxylation Step 1b Acid_Workup_1 Acidic Workup Carboxylation->Acid_Workup_1 Step 1c Final_Product This compound Acid_Workup_1->Final_Product Intermediate 2-Ethyl-5-formylfuran or 2-Ethyl-5-acetylfuran Functionalization->Intermediate Forms Oxidation Oxidation Intermediate->Oxidation Step 2b Acid_Workup_2 Acidic Workup Oxidation->Acid_Workup_2 Step 2c Acid_Workup_2->Final_Product caption Diagram 1: Proposed synthetic routes to this compound.

Diagram 1: Proposed synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis, categorized by reaction type and general challenges.

Part 1: Precursor Synthesis and Purity (2-Ethylfuran)

Q1: I am preparing 2-ethylfuran as a starting material, but the yield is low. What are the common causes?

A1: Low yields in 2-ethylfuran synthesis often stem from the specific route chosen. The most common industrial methods are the hydrogenation of 2-acetylfuran and the Grignard reaction with furfural.[1]

  • For Hydrogenation of 2-Acetylfuran:

    • Catalyst Activity: The catalyst (e.g., Pd/C, Ni) may be deactivated by impurities or coking.[1] Ensure the catalyst is fresh or properly regenerated.

    • Hydrogen Pressure: Insufficient hydrogen pressure can slow the reaction rate. Increase the pressure within the safety limits of your equipment.[1]

    • Reaction Time/Temperature: The reaction may not have reached completion. Monitor progress via GC-MS or TLC and adjust time and temperature accordingly. Over-reduction leading to ring opening can occur at excessively high temperatures.

  • For Grignard Reaction with Furfural:

    • Reagent Quality: The Grignard reagent (e.g., ethylmagnesium bromide) is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

    • Side Reactions: The primary alcohol intermediate formed can undergo side reactions. The subsequent reduction step to 2-ethylfuran must be chosen carefully to avoid degradation.[2]

Q2: My 2-ethylfuran precursor appears dark and contains impurities. How can this affect my main reaction, and how should I purify it?

A2: Impurities in 2-ethylfuran can significantly lower the yield of subsequent steps. Common impurities include unreacted starting materials (furfural, 2-acetylfuran), residual catalyst, and byproducts from polymerization.[1] The furan ring is sensitive to acid, which can cause polymerization, leading to the dark coloration.[3][4]

Purification Protocol:

  • Neutralization & Extraction: If the synthesis involved acidic or basic conditions, first neutralize the crude product. Extract with a suitable organic solvent like diethyl ether.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Fractional Distillation: The most effective method for purifying 2-ethylfuran is fractional distillation under atmospheric or reduced pressure.[1] This separates the volatile product from less volatile impurities and polymeric material.

Part 2: Troubleshooting Route 1 (Direct Carboxylation)

Q3: My direct carboxylation via lithiation of 2-ethylfuran is inefficient. Why am I not getting the desired carboxylic acid?

A3: This is a multi-step process where issues can arise at either the lithiation or carboxylation stage.

  • Problem: Inefficient Lithiation

    • Cause - Reagent Activity: The organolithium reagent (n-BuLi or LDA) may have degraded due to improper storage. Titrate the reagent before use to determine its exact molarity.

    • Cause - Solvent Choice: The choice of solvent is critical. While THF is common, it can be lithiated itself, especially at higher temperatures, leading to side products.[5][6] Consider using diethyl ether or adding a co-solvent like TMEDA to enhance reactivity. For substrates with poor solubility, 1,2-dimethoxyethane (DME) or 2-methyl-THF can be effective alternatives.[7]

    • Cause - Temperature Control: Lithiation of furans is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure regioselectivity.[8]

  • Problem: Poor Yield After CO₂ Quench

    • Cause - Premature Quenching: The organolithium intermediate is highly reactive with moisture and atmospheric CO₂. Ensure the reaction is strictly anhydrous and under an inert atmosphere until the deliberate CO₂ quench.

    • Cause - Inefficient CO₂ Delivery: Quenching should be done by pouring the lithiated solution onto an excess of crushed dry ice or by bubbling dry CO₂ gas through the solution at low temperature. Simply adding a few pellets of dry ice is often insufficient.

    • Cause - Regioselectivity: While the 5-position is strongly favored, some lithiation at the 3-position may occur, leading to a mixture of isomers.[8]

Part 3: Troubleshooting Route 2 (Formylation/Acylation & Oxidation)

Q4: The Friedel-Crafts acylation of 2-ethylfuran is yielding only tar-like polymers. What's going wrong?

A4: Furan and its derivatives are highly susceptible to polymerization under classical Friedel-Crafts conditions (e.g., AlCl₃).[4][9] The strong Lewis acid required to activate the acylating agent can catalyze ring-opening and polymerization of the electron-rich furan ring.[3]

Solutions:

  • Use Milder Catalysts: Switch from AlCl₃ to milder Lewis acids like BF₃·OEt₂, SnCl₄, or ZnCl₂.[9][10]

  • Use Anhydrides: Acylating with an acid anhydride instead of an acyl chloride is often a milder approach that requires less harsh catalysts.[10]

  • Vilsmeier-Haack Formylation: For introducing a formyl group (-CHO), the Vilsmeier-Haack reaction (using POCl₃/DMF) is a much milder and more suitable alternative for electron-rich heterocycles like furan.[11][12][13] The Vilsmeier reagent is a weaker electrophile, reducing the risk of polymerization.[14][15]

ProblemPotential CauseSuggested Solution
Low Yield in Final Product Impure starting material (2-ethylfuran).Purify 2-ethylfuran via fractional distillation.[1]
Polymerization during Acylation Lewis acid (e.g., AlCl₃) is too strong for the furan ring.Use a milder Lewis acid (BF₃·OEt₂, SnCl₄) or switch to the Vilsmeier-Haack reaction for formylation.[9][13]
Low Conversion in Oxidation Step Oxidizing agent is too weak or catalyst is inactive.Screen different oxidants (e.g., KMnO₄, Ag₂O, O₂ with catalyst). Ensure catalyst is active and not poisoned.
Ring Degradation during Reaction Presence of strong protic acids or high temperatures.Maintain anhydrous conditions. Use polar aprotic solvents like DMF for stability.[16][17] Keep temperatures as low as feasible.
Difficult Product Purification Presence of unreacted intermediates or acidic byproducts.Use a biphasic extraction (e.g., aqueous base/ether) to separate the acidic product from neutral organics. Recrystallize the final product.[18][19]

Table 1: Common Troubleshooting Scenarios and Solutions.

Q5: The oxidation of my 2-ethyl-5-formylfuran intermediate is giving a poor yield of the carboxylic acid. How can I optimize this step?

A5: This is a critical step where selectivity is key. The goal is to oxidize the aldehyde to a carboxylic acid without affecting the furan ring or the ethyl group.

  • Choice of Oxidant:

    • Strong Oxidants (e.g., KMnO₄): While effective, they can be aggressive and may lead to ring cleavage if conditions are not carefully controlled (e.g., low temperature, controlled pH).

    • Milder Oxidants (e.g., Silver(I) oxide): The Tollen's reaction (using [Ag(NH₃)₂]⁺) or direct oxidation with Ag₂O are classic methods for converting aldehydes to carboxylic acids and are generally mild enough to preserve the furan ring.[18]

    • Catalytic Oxidation: Aerobic oxidation using O₂ or air as the oxidant in the presence of a transition metal catalyst (e.g., based on Ru, Au, Pt) can be highly efficient.[20] However, catalyst selection is crucial to prevent over-oxidation or side reactions.

  • Reaction Conditions:

    • pH Control: The reaction should typically be run under neutral or slightly basic conditions. The resulting carboxylate salt is often more stable than the free acid under oxidative conditions. An acidic workup is then used to protonate the product for isolation.[18]

    • Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize byproduct formation.

Part 4: General Issues and Purification

Q6: My reaction mixture consistently darkens over time, suggesting product degradation. How can I improve the stability of my furan intermediates?

A6: Furan rings are notoriously unstable in the presence of strong acids and at elevated temperatures, leading to the formation of dark, insoluble polymeric materials often referred to as "humins".[3][16][17]

Strategies for Enhancing Stability:

  • Solvent Selection: Polar aprotic solvents, particularly dimethylformamide (DMF), have a significant stabilizing effect on furan derivatives compared to protic solvents like water or alcohols.[16][17]

  • Temperature Management: Avoid excessive heat. If heating is necessary, do so for the minimum time required.

  • Control of Acidity: Avoid strongly acidic conditions wherever possible. If an acid catalyst is required, use the mildest one that is effective and use it in catalytic, not stoichiometric, amounts.[4][21]

  • Inert Atmosphere: Some degradation pathways can be oxidative. Running reactions under an inert atmosphere of nitrogen or argon can prevent unwanted side reactions.

Troubleshooting_Workflow cluster_Route1 Route 1 Issues cluster_Route2 Route 2 Issues cluster_General General Issues Start Low Yield of This compound Check_Purity Analyze Purity of 2-Ethylfuran Starting Material Start->Check_Purity Check_Route1 Troubleshoot Route 1: Direct Carboxylation Start->Check_Route1 Check_Route2 Troubleshoot Route 2: Functionalization & Oxidation Start->Check_Route2 Check_General Investigate General Degradation Issues Start->Check_General Lithiation_Issue Inefficient Lithiation? (Temp, Solvent, Reagent) Check_Route1->Lithiation_Issue CO2_Issue Poor CO2 Quench? (Anhydrous, Excess CO2) Check_Route1->CO2_Issue Acylation_Issue Polymerization in Step 2a? (Harsh Catalyst) Check_Route2->Acylation_Issue Oxidation_Issue Low Conversion in Step 2b? (Wrong Oxidant, Temp) Check_Route2->Oxidation_Issue Stability_Issue Reaction Darkening? (Acid/Heat Sensitivity) Check_General->Stability_Issue Purification_Issue Final Purification Difficulty? Check_General->Purification_Issue caption Diagram 2: Logical workflow for troubleshooting low product yield.

Diagram 2: Logical workflow for troubleshooting low product yield.

Q7: What is the recommended procedure for purifying the final this compound product?

A7: The purification strategy for furoic acids typically involves leveraging their acidic nature.

  • Acid-Base Extraction: After the reaction is complete, quench and dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Extract the organic layer with an aqueous base (e.g., NaOH or NaHCO₃ solution). The carboxylic acid will deprotonate and move into the aqueous layer as its salt, leaving neutral organic impurities behind.

  • Re-acidification and Isolation: Separate the basic aqueous layer and cool it in an ice bath. Slowly re-acidify with a strong acid (e.g., HCl) until the pH is ~1-2. The this compound should precipitate out of the solution.[18]

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the filter cake with small portions of cold water to remove residual inorganic salts.[22]

  • Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent system, such as water, an ethanol/water mixture, or a non-polar solvent like carbon tetrachloride.[19] Distillation is often not recommended for furoic acids due to their high boiling points and potential for thermal decomposition.[23]

References

Technical Support Center: Stability of 5-Ethylfuran-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-ethylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this compound in solution. Here, we will address common issues, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your experiments.

Introduction to this compound and Its Stability Concerns

This compound is a substituted furan derivative of interest in various fields, including medicinal chemistry and materials science. Like many furan-containing molecules, its aromatic ring is susceptible to degradation under certain conditions, which can significantly impact experimental outcomes, product purity, and shelf-life. Understanding the factors that influence its stability is paramount for reliable research and development.

The primary stability concerns for furan derivatives revolve around their susceptibility to oxidative and acid-catalyzed degradation.[1] The electron-rich nature of the furan ring makes it prone to attack by electrophiles and oxidizing agents, potentially leading to ring-opening and polymerization.[2][3][4] This guide will provide a structured approach to identifying, mitigating, and troubleshooting these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems you might encounter when working with this compound in solution.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of your stock solution. The most common culprits are:

  • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to air, or the presence of oxidizing agents.[2][5] This can lead to the formation of various degradation products, including ring-opened 1,4-dicarbonyl compounds.[3]

  • Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the furan ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and subsequent degradation.[1] The stability of the furan ring is highly dependent on the pH of the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in furan-containing compounds, leading to degradation.[6][7] It is crucial to protect solutions from light, especially during long-term storage.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[8] Storing stock solutions at lower temperatures is generally recommended.

Troubleshooting Steps:

  • Solvent Choice: Consider the solvent used for your stock solution. Aprotic solvents are generally preferred over protic solvents like water or alcohols, which can participate in degradation reactions.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at an appropriate low temperature (e.g., 4°C or -20°C), depending on the solvent and desired shelf-life.

  • pH Control: If working in an aqueous medium, ensure the pH is controlled and buffered to a range where the compound is most stable. For many carboxylic acids, a neutral to slightly acidic pH is often optimal, but this should be experimentally determined.

Q2: I've noticed a color change in my this compound solution, from colorless to yellow or brown. What does this indicate?

A2: A color change is a strong indicator of degradation and the formation of impurities.[9] Furan compounds can polymerize or form highly conjugated byproducts upon degradation, which often absorb light in the visible spectrum, resulting in a colored solution.[1]

Causality: The formation of these colored species is often linked to the same factors mentioned in Q1: oxidation, acid-catalyzed degradation, and photodegradation. The initial degradation products can be reactive and undergo further reactions to form complex, colored mixtures.

What to do:

  • Characterize the Impurities: If possible, use analytical techniques like HPLC-UV, LC-MS, or GC-MS to identify the degradation products. This can provide valuable information about the degradation pathway.[10][11][12]

  • Re-evaluate Storage Conditions: This is a clear sign that your current storage and handling procedures are insufficient to maintain the stability of the compound. Immediately implement the troubleshooting steps outlined in A1.

  • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound to ensure the highest purity and avoid confounding results from degradation products.

Q3: How can I proactively assess the stability of this compound under my specific experimental conditions?

A3: A proactive approach to stability assessment involves conducting forced degradation studies.[13][14] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[15] This information is crucial for developing stable formulations and establishing appropriate storage conditions.[16]

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Prep Prepare Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Collect Samples at Time Points Base->Analysis Collect Samples at Time Points Oxidation->Analysis Collect Samples at Time Points Thermal->Analysis Collect Samples at Time Points Photo->Analysis Collect Samples at Time Points Evaluation Evaluate Degradation Profile Identify Degradants Determine Degradation Pathway Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic procedure to evaluate the stability of this compound in a chosen solvent under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, DMSO, water with buffer)

  • Amber HPLC vials with septa

  • HPLC system with UV or MS detector

  • Analytical column suitable for separating the parent compound from potential degradants (e.g., C18 reverse-phase)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials, leaving minimal headspace.

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared vials using a validated stability-indicating HPLC method. This will serve as your baseline (T=0) measurement.

  • Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), remove a vial from storage and analyze it using the same HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

    • If using an MS detector, attempt to identify the mass of any significant new peaks.

Protocol 2: Forced Degradation Study - Oxidative Stress

This protocol details how to assess the stability of this compound under oxidative conditions.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • HPLC system with UV or MS detector

Procedure:

  • Reaction Setup: In an amber vial, add a known volume of your this compound stock solution.

  • Initiate Degradation: Add a small volume of a dilute hydrogen peroxide solution to achieve a final concentration of approximately 3% H₂O₂.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature.

  • Time-Point Sampling: At various time points (e.g., 1h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): To stop the reaction, you can add a small amount of a quenching agent like sodium bisulfite, or dilute the sample significantly with the mobile phase.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

Data Interpretation:

A significant decrease in the peak area of this compound and the appearance of new peaks indicate susceptibility to oxidative degradation.

Stress ConditionTypical ReagentTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp to 60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp24 - 72 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat60°C - 80°C24 - 72 hours
Photolytic UV/Vis LightRoom TempPer ICH Q1B

Table 1: Common conditions for forced degradation studies.[13][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[14][15]

Potential Degradation Pathways

Understanding the likely chemical transformations of this compound is key to interpreting stability data.

Degradation_Pathways cluster_Oxidation Oxidative Degradation cluster_Hydrolysis Acid-Catalyzed Hydrolysis Parent This compound Endoperoxide Endoperoxide Intermediate Parent->Endoperoxide [O] Protonation Protonation of Furan Ring Parent->Protonation H+ Dicarbonyl Ring-Opened 1,4-Dicarbonyl (e.g., 3-Heptene-2,5-dione-1-carboxylic acid) Endoperoxide->Dicarbonyl Rearrangement RingOpening Ring-Opening Protonation->RingOpening Polymerization Polymerization/ Resinification RingOpening->Polymerization

Caption: Potential degradation pathways for this compound.

The furan ring can react with singlet oxygen or other oxidizing agents to form an endoperoxide intermediate, which can then rearrange to a 1,4-dicarbonyl compound.[2][5] In acidic conditions, protonation of the furan ring can lead to ring-opening and the formation of reactive intermediates that may polymerize.[1]

Conclusion

The stability of this compound in solution is a critical parameter that requires careful consideration throughout the research and development process. By understanding the potential degradation pathways and implementing proactive stability assessment strategies, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundational framework for troubleshooting common stability issues and designing robust experimental protocols. For further in-depth analysis, it is always recommended to consult the primary scientific literature and utilize advanced analytical techniques for structural elucidation of any observed degradation products.

References

Technical Support Center: Catalyst Selection for 5-Ethylfuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced furan chemistry. This guide is designed for researchers, chemists, and drug development professionals navigating the synthesis of 5-ethylfuran-2-carboxylic acid. The synthesis of this specific molecule is not widely documented in peer-reviewed literature, presenting a unique challenge. This document provides a framework for rational catalyst selection by exploring plausible synthetic pathways derived from well-established principles in furan chemistry. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to guide your research.

Part 1: Plausible Synthetic Pathways & Catalyst Selection

The synthesis of this compound can be approached from several strategic directions. Below, we analyze three plausible routes, discussing the rationale for catalyst selection and potential challenges for each.

Route A: Two-Step Synthesis via Acylation and Reduction

This is arguably the most promising route, as it proceeds through a more stable intermediate, 5-acetylfuran-2-carboxylic acid. The individual steps—acylation and subsequent reduction—are well-precedented transformations.

  • Step 1: Acylation of Furan-2-carboxylic Acid. This step involves introducing an acetyl group at the 5-position of the furan ring. While direct acylation of furan-2-carboxylic acid can be challenging, a related synthesis for the ester derivative from 2-acetylfuran has been demonstrated using iron-containing catalysts.[1]

  • Step 2: Catalytic Reduction of the Acetyl Group. The ketone of 5-acetylfuran-2-carboxylic acid is then selectively reduced to an ethyl group. This requires a catalyst that can perform this reduction without affecting the carboxylic acid group or opening the furan ring.

The primary challenge is chemoselectivity. The chosen catalyst must selectively reduce the acetyl C=O bond while leaving the furan ring and the carboxylic acid group intact.

  • Noble Metal Catalysts (e.g., Pd/C, PtO₂): Palladium on carbon is a workhorse catalyst for hydrogenation. It is highly effective for the hydrogenolysis of benzylic ketones, a transformation analogous to the reduction of the acetyl group on the furan ring.

    • Rationale: These catalysts are active under relatively mild conditions (low to moderate temperature and pressure), which helps to preserve the sensitive furan ring.

    • Considerations: Over-reduction leading to ring saturation is a potential side reaction, which can be minimized by careful control of hydrogen pressure, temperature, and reaction time. The presence of the carboxylic acid can sometimes poison the catalyst, so catalyst loading may need to be optimized.

  • Raney Nickel (Ra-Ni): A non-precious metal alternative, Raney Nickel is a highly active hydrogenation catalyst.

    • Rationale: It is a cost-effective and powerful reducing agent.

    • Considerations: Its high activity can sometimes lead to lower selectivity and may require more careful optimization of reaction conditions to avoid side reactions.

Caption: Workflow for Route A: Reduction of 5-acetylfuran-2-carboxylic acid.

Experimental Protocol:

  • To a pressure vessel (e.g., Parr hydrogenation apparatus), add 5-acetylfuran-2-carboxylic acid (1.0 eq).

  • Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Carefully add the catalyst (e.g., 5-10 mol% Pd/C, 5 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route B: Direct Carboxylation of 2-Ethylfuran

This route is conceptually elegant, involving the direct addition of a carboxyl group to the 2-ethylfuran starting material. This approach is analogous to the Kolbe-Schmitt reaction or related carboxylations of aromatic compounds. Recent advancements have shown the feasibility of carboxylating 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA) using alkali carbonates and CO₂, which provides a strong precedent for this route.[2][3]

This reaction typically proceeds under basic conditions at elevated temperatures and pressures, often without a traditional transition metal catalyst.

  • Alkali Metal Carbonates (e.g., K₂CO₃, Cs₂CO₃): These act as both a base and a promoter for the carboxylation.

    • Rationale: In the carboxylation of 2-furoic acid, cesium and potassium carbonates have been shown to be effective.[3] They facilitate the deprotonation of the furan ring, making it susceptible to electrophilic attack by CO₂. The reaction likely proceeds through a molten salt phase.[2]

    • Considerations: The high temperatures required (200-300°C) can lead to substrate or product degradation. The choice of cation is critical; cesium is often more effective but also more expensive than potassium.[3] Removing water, a byproduct of the reaction, is crucial to suppress decomposition.[3]

  • Heterogeneous Catalysts (e.g., Ag/SiO₂): While less common for this specific transformation, some research has explored heterogeneous catalysts for the carboxylation of potassium 2-furoate.[4]

    • Rationale: Supported silver catalysts have shown some activity, potentially by activating the furan ring or interacting with CO₂.[4] This could offer a pathway to lower reaction temperatures and easier catalyst separation.

    • Considerations: This is a more exploratory area. Catalyst stability and activity under the harsh reaction conditions would be a primary concern.

Caption: Conceptual pathway for Route B: Direct carboxylation of 2-ethylfuran.

Part 2: Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting material. What are the common causes?

A: This is a frequent issue, often pointing to problems with catalyst activity or reaction conditions.

  • Catalyst Deactivation (For Heterogeneous Catalysts):

    • Cause: Furan compounds can polymerize on the catalyst surface, forming "humins" that block active sites. This is especially problematic in acidic conditions.[5] The carboxylic acid product or starting material can also strongly adsorb to and poison metal catalyst surfaces.

    • Solution:

      • Optimize Temperature: Lower the reaction temperature to minimize polymerization side reactions.

      • Solvent Choice: Ensure your solvent fully solubilizes the starting material and product. In some cases, a co-solvent can help prevent catalyst fouling.

      • Catalyst Loading: Increase the catalyst loading. It's possible the turnover number is lower than anticipated.

      • Re-activate Catalyst: Ensure your catalyst is properly activated before use (e.g., pre-reduction of Pd/C).

  • Insufficient Reaction Conditions (For Carboxylation):

    • Cause: The carboxylation of furan rings is thermodynamically demanding. The temperature or CO₂ pressure may be too low.

    • Solution:

      • Increase Temperature: Incrementally increase the reaction temperature, but monitor for signs of decomposition (darkening of the reaction mixture).

      • Increase CO₂ Pressure: Higher pressure increases the concentration of the electrophile (CO₂) and can drive the reaction forward.

      • Ensure Anhydrous Conditions: As demonstrated in related FDCA syntheses, water can promote decomposition pathways.[3] Thoroughly dry your starting materials and reactor.

Q2: I am forming my product, but also significant amounts of byproducts. How can I improve selectivity?

A: Poor selectivity is often a result of the reaction conditions being too harsh or the catalyst being too reactive.

  • For Hydrogenation (Route A):

    • Problem: Over-reduction of the furan ring or reduction of the carboxylic acid.

    • Solution:

      • Lower Hydrogen Pressure: Reduce the H₂ pressure to disfavor ring saturation.

      • Lower Temperature: Perform the reaction at room temperature if possible.

      • Change Catalyst: A less active catalyst might be more selective. For example, if Raney Ni is too aggressive, switch to Pd/C.

      • Use a Catalyst Modifier: In some hydrogenations, additives can be used to selectively poison sites responsible for undesired reactions.

  • For Carboxylation (Route B):

    • Problem: Formation of isomers (e.g., 2-ethylfuran-3-carboxylic acid) or decomposition products.

    • Solution:

      • Optimize Cation Choice: In related reactions, the choice of alkali metal cation (K⁺ vs. Cs⁺) influences selectivity and yield.[3] Experiment with different carbonate bases.

      • Controlled Temperature Ramp: A slower temperature ramp-up might allow the desired reaction to occur before the onset of thermal decomposition.

Q3: My catalyst appears to be deactivating during the reaction or cannot be recycled. What is happening?

A: Catalyst deactivation is a major challenge in biomass conversion chemistry.

  • Mechanism 1: Coking/Fouling:

    • Cause: As mentioned, furan compounds can polymerize on the catalyst surface, especially on acid sites. Zeolites and other solid acids are particularly susceptible.[5]

    • Mitigation: Co-feeding a more strongly adsorbing but less reactive molecule can sometimes protect the catalyst surface.[5] For example, in acylation reactions, co-feeding the carboxylic acid reduces deactivation by inhibiting the adsorption of the reactive furan.[5] After the reaction, fouled catalysts can sometimes be regenerated by calcination (burning off the coke in air).

  • Mechanism 2: Leaching:

    • Cause: The active metal component of the catalyst can dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of chelating functional groups like carboxylic acids.

    • Mitigation: Choose a more robust support material. Ensure the pH of the reaction medium is as neutral as possible. Post-reaction, ICP analysis of the reaction filtrate can confirm if metal leaching has occurred.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is the most promising for a first attempt?

    • A: Route A (Acylation followed by Reduction) is recommended. The two steps are distinct chemical transformations that are more likely to be achieved with standard laboratory equipment and catalysts. The intermediate, 5-acetylfuran-2-carboxylic acid, is a stable solid that can be isolated and purified before proceeding to the more sensitive reduction step.[6]

  • Q: Are there any biocatalytic approaches I could consider?

    • A: While no specific enzyme has been reported for this exact synthesis, the field of biocatalysis is rapidly advancing. Recombinant E. coli cells have been used for the selective synthesis of various furan carboxylic acids from their corresponding aldehydes.[7] It is conceivable that a similar whole-cell or isolated enzyme system could be developed for the oxidation of a precursor like 5-ethyl-2-furaldehyde. This approach offers the potential for high selectivity under mild, environmentally friendly conditions.

  • Q: What are the primary safety concerns?

    • A: For Route A, handling hydrogenation catalysts like Raney Nickel (which can be pyrophoric) and conducting reactions under hydrogen pressure requires a properly rated pressure vessel and adherence to strict safety protocols. For Route B, the high temperatures and pressures, combined with the use of corrosive alkali metals/carbonates, necessitate the use of a suitable high-pressure reactor (autoclave) and appropriate personal protective equipment.

Part 4: Catalyst Performance Summary

Synthetic StepCatalyst ClassSpecific ExamplesProsConsKey References
Acetyl Reduction Noble Metals5% Pd/C, PtO₂High activity, good selectivity under mild conditions.Cost, potential for poisoning by substrate.General Hydrogenation Principles
Acetyl Reduction Non-Precious MetalsRaney Nickel (Ra-Ni)Cost-effective, highly active.Can be less selective, pyrophoric, requires careful handling.General Hydrogenation Principles
Carboxylation Alkali PromotersK₂CO₃, Cs₂CO₃No transition metal needed, direct route.Harsh conditions (high T/P), potential for decomposition, high cost of Cs₂CO₃.[2],[3]
Carboxylation HeterogeneousAg/SiO₂, Ag₂OPotential for lower temperature, catalyst is recyclable.Exploratory, lower yields reported, potential for leaching.[4]

References

Technical Support Center: Managing Impurities in the Synthesis of Pharmaceutical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing impurities during the synthesis of pharmaceutical derivatives. This resource is designed to be a practical tool, offering troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of impurity control.

Introduction: The Criticality of Impurity Management

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the drug substance itself.[1] The presence of unwanted chemicals, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final pharmaceutical product.[2] Therefore, rigorous control of impurities is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.[3][4]

Impurities can arise from numerous sources throughout the synthetic process, including raw materials, intermediates, reagents, solvents, and catalysts.[5] They can also form through degradation of the active pharmaceutical ingredient (API) during manufacturing or storage.[6] This guide provides a structured approach to understanding, identifying, and mitigating these impurities.

Section 1: Troubleshooting Guide - A Proactive Approach to Impurity Control

This section addresses common challenges encountered during the synthesis of pharmaceutical derivatives, offering solutions grounded in scientific principles.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Question: My HPLC/GC analysis shows unexpected peaks that are not my starting material, intermediate, or final product. How do I identify the source of these unknown impurities?

Answer:

A systematic approach is crucial for identifying unknown peaks. The appearance of unexpected peaks can be attributed to several factors, including side reactions, degradation of materials, or contamination.[7]

Troubleshooting Workflow:

  • System Suitability Check: First, ensure the analytical method itself is not the source of the issue. Verify system suitability parameters (e.g., resolution, tailing factor, repeatability) to confirm the method is performing as expected.

  • Forced Degradation Studies: Conduct forced degradation studies (stress testing) on your starting materials, intermediates, and the final API.[8] This involves exposing the samples to harsh conditions such as acid, base, oxidation, heat, and light.[9] Comparing the degradation products with the unknown peaks in your sample can help in their identification.[8]

  • Mass Spectrometry (MS) Analysis: Couple your chromatographic system with a mass spectrometer (LC-MS or GC-MS).[10][11] The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is a critical piece of information for structural elucidation.[11] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further narrowing down the possibilities.[8]

  • Review of the Synthetic Route: Thoroughly re-examine every step of your synthesis.[2] Consider potential side reactions, rearrangements, or reactions with residual catalysts or reagents.[7] For instance, incomplete reactions can leave unreacted starting materials or intermediates that might react in subsequent steps.

  • Isolate and Characterize: If the impurity is present at a significant level (above the identification threshold defined by ICH guidelines), it may need to be isolated for full structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2][10] Preparative chromatography is a common method for isolating impurities.[10][]

Issue 2: Difficulty in Removing a Persistent Impurity

Question: I have an impurity that co-elutes with my product or is very difficult to remove by standard purification techniques like crystallization or column chromatography. What are my options?

Answer:

Persistent impurities often have physicochemical properties very similar to the desired compound. Addressing this requires a multi-faceted strategy focusing on both optimizing the reaction and employing more selective purification methods.

Troubleshooting Strategies:

  • Reaction Optimization (Quality by Design - QbD):

    • Re-evaluate Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading. The goal is to find conditions that minimize the formation of the specific impurity.[9] This proactive approach, often part of a Quality by Design (QbD) framework, is highly effective.[9]

    • Solvent Screening: The choice of solvent can significantly influence reaction pathways and impurity profiles. Experiment with different solvents to see if the formation of the problematic impurity can be suppressed.

  • Advanced Purification Techniques:

    • Preparative HPLC: This technique offers higher resolution than standard column chromatography and can often separate closely related compounds.[13]

    • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for separating chiral compounds or when dealing with thermally labile molecules.

    • Crystallization Engineering: If crystallization is your primary purification method, explore different solvents, anti-solvents, cooling rates, and seeding strategies.[14] Sometimes, forming a salt or cocrystal of your API can alter its crystallization behavior and facilitate the removal of the impurity.

Issue 3: Impurity Levels Increase During Storage

Question: The purity of my synthesized derivative is high initially, but it decreases over time with the appearance of new impurity peaks. What is causing this instability?

Answer:

The increase in impurities during storage points to degradation of your compound.[6] Identifying the degradation pathway is key to preventing it.

Troubleshooting and Mitigation:

  • Identify the Degradation Products: Use LC-MS or GC-MS to identify the structure of the newly formed impurities.[8] Common degradation pathways in pharmaceuticals include hydrolysis, oxidation, and photolysis.[2][9]

  • Stability Testing: Conduct formal stability studies under various conditions (temperature, humidity, light) to understand the factors accelerating degradation.[8] This will help in determining the optimal storage conditions.

  • Formulation and Packaging Considerations:

    • Excipient Compatibility: If the derivative is formulated with excipients, there could be an incompatibility leading to degradation.[15] Conduct compatibility studies with planned excipients.

    • Packaging: The container closure system can also be a source of impurities (leachables) or may not adequately protect the product from light or moisture.[2][3] Consider using amber vials for light-sensitive compounds or including desiccants for moisture-sensitive ones.

  • Structural Modification: In some cases, if a particular functional group is identified as the source of instability, minor structural modifications to the molecule (if feasible within the project scope) could be considered to enhance its stability.

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main types of impurities in pharmaceutical synthesis?

A1: Impurities are broadly classified into three categories according to the International Council for Harmonisation (ICH) guidelines:[3][5]

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals (e.g., from manufacturing equipment), inorganic salts, and other materials like filter aids.[6]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.[2]

Q2: What are the ICH guidelines for impurities and why are they important?

A2: The ICH has established a set of guidelines, primarily Q3A, Q3B, Q3C, and Q3D, that provide a framework for the control of impurities in new drug substances and products.[3][5] These guidelines are crucial for ensuring patient safety and are a key component of regulatory submissions.[1] They define thresholds for reporting, identifying, and qualifying impurities.[3][16]

Threshold Purpose Typical Starting Level (for drug substance)
Reporting Threshold The level at which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.> 0.10% or a daily intake of > 1.0 mg (whichever is lower)
Qualification Threshold The level at which an impurity's biological safety must be established.> 0.15% or a daily intake of > 1.0 mg (whichever is lower)
Note: These thresholds can vary based on the maximum daily dose of the drug.[16][17]
Analytical and Purification Questions

Q3: What are the most common analytical techniques for impurity profiling?

A3: A combination of techniques is often employed for comprehensive impurity profiling.[10][18]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying impurities in non-volatile and thermally stable compounds.[18][19]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[11][18]

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[11][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in the definitive structural elucidation of isolated impurities.[2][10]

Q4: How do I choose the right purification strategy?

A4: The choice of purification strategy depends on the nature of your compound and the impurities present.[13][20] A multi-step approach is often necessary.[21]

  • Crystallization: This is a highly effective and scalable method for purifying solid compounds, especially for removing impurities with different solubility profiles.[14]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[20]

  • Distillation: Suitable for purifying volatile liquids with different boiling points.[20]

  • Extraction: Used for initial separation based on differing solubilities in immiscible solvents.[20]

  • Preparative Chromatography (HPLC, SFC): Employed when high purity is required and other methods are insufficient.[][13]

Workflow Diagrams

Diagram 1: General Workflow for Impurity Identification and Characterization

G cluster_0 Impurity Detection & Initial Assessment cluster_1 Identification cluster_2 Quantification & Control cluster_3 Structural Elucidation (if required) A Unexpected Peak in Chromatography (HPLC/GC) B Review Synthetic Pathway & Raw Material Purity A->B C Forced Degradation Studies A->C D LC-MS / GC-MS Analysis (Determine Molecular Weight) A->D E High-Resolution MS (Determine Elemental Composition) D->E F Develop & Validate Quantitative Method D->F G Compare with ICH Thresholds F->G H Isolate Impurity (e.g., Prep HPLC) G->H Above Identification Threshold I Spectroscopic Analysis (NMR, IR) H->I

Caption: A stepwise approach to identifying and characterizing unknown impurities.

Diagram 2: Decision Tree for Purification Strategy Selection

G node_process node_process node_result node_result start Impure Product is_solid Is the product solid? start->is_solid boiling_point_diff Large Boiling Point Difference? is_solid->boiling_point_diff No (Liquid) solubility_diff Significant Solubility Difference? is_solid->solubility_diff Yes distillation Distillation boiling_point_diff->distillation Yes column_chrom Column Chromatography boiling_point_diff->column_chrom No chrom_separation Separable by Standard Chromatography? solubility_diff->chrom_separation No crystallization Crystallization solubility_diff->crystallization Yes extraction Liquid-Liquid Extraction solubility_diff->extraction Consider as initial step chrom_separation->column_chrom Yes prep_hplc Preparative HPLC/SFC chrom_separation->prep_hplc No pure_product Pure Product distillation->pure_product crystallization->pure_product column_chrom->pure_product prep_hplc->pure_product extraction->chrom_separation

Caption: A decision-making guide for selecting an appropriate purification method.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of a drug substance.

Materials:

  • Drug substance

  • 0.1 N HCl (for acid hydrolysis)

  • 0.1 N NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • Water bath/oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent.

  • Acid Hydrolysis: Mix the drug substance solution with 0.1 N HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the drug substance solution with 0.1 N NaOH. Follow the same temperature and time conditions as for acid hydrolysis.

  • Oxidation: Mix the drug substance solution with 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid drug substance and its solution in an oven at an elevated temperature (e.g., 70 °C).

  • Photolytic Degradation: Expose the solid drug substance and its solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (preferably with MS detection) to profile the degradation products.

Self-Validation: A control sample (drug substance in solvent without stress agent) should be run alongside all stressed samples to ensure that any observed degradation is due to the stress condition and not to the solvent or experimental setup.

Protocol 2: Impurity Isolation by Preparative HPLC

Objective: To isolate a specific impurity in sufficient quantity for structural elucidation.

Materials:

  • Crude sample containing the impurity of interest

  • Preparative HPLC system with a fraction collector

  • Appropriate preparative column and mobile phase (developed from analytical scale)

  • Rotary evaporator

Procedure:

  • Method Development: Develop an analytical HPLC method that provides good resolution between the main compound and the target impurity.

  • Method Scaling: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and column dimensions.

  • Sample Preparation: Dissolve a concentrated amount of the crude sample in the mobile phase. Filter the solution to remove any particulates.

  • Purification: Perform multiple injections onto the preparative HPLC system.

  • Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of the target impurity.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated impurity.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the isolated impurity under high vacuum to remove any residual solvent.

Self-Validation: The purity of the isolated impurity should be confirmed by analytical HPLC. The structure should then be confirmed by spectroscopic methods (NMR, MS).

References

Technical Support Center: Scale-Up of 5-Ethylfuran-2-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-ethylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important furan derivative. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide

This section is dedicated to addressing specific issues that may arise during the scale-up of this compound synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Q1: Why is the yield of this compound significantly lower upon scaling up the carboxylation of 2-ethylfuran?

A1: A decrease in yield during the scale-up of the carboxylation of 2-ethylfuran is a common challenge that can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

Potential Causes and Solutions:

  • Poor CO₂ Mass Transfer: The solubility and dispersion of carbon dioxide (CO₂) in the reaction medium are critical for efficient carboxylation. What works in a small flask with vigorous stirring may not be directly transferable to a large reactor.

    • Solution: Enhance CO₂ dispersion by using a high-pressure reactor equipped with a gas-inducing impeller. Sparging CO₂ through a sintered dip tube can also increase the gas-liquid interfacial area. Consider increasing the CO₂ pressure to improve its solubility in the solvent.

  • Inefficient Heat Transfer: Carboxylation reactions, particularly those involving organometallic intermediates (e.g., from n-butyllithium), are often exothermic. Inadequate heat removal in a larger reactor can lead to localized "hot spots," promoting side reactions and decomposition of the furan ring.

    • Solution: Implement a more robust reactor cooling system, such as a jacketed reactor with a high-flow-rate thermal fluid. For very large scales, consider using a loop reactor or a continuous flow setup to maintain better temperature control.

  • Formation of Regioisomers: Similar to what is observed in the carboxylation of other substituted furans, the formation of undesired regioisomers can occur.[1][2] While the C5 position is generally favored for electrophilic substitution on a 2-substituted furan, changes in reaction conditions during scale-up can alter the regioselectivity.

    • Solution: Optimize the reaction temperature and the rate of addition of the carboxylating agent. Lowering the temperature can sometimes improve regioselectivity. A thorough understanding of the reaction mechanism is key to controlling the formation of isomers.

  • Byproduct Formation: The presence of moisture or other impurities can lead to the formation of byproducts. For instance, any water present will quench the organometallic intermediates, reducing the yield of the desired carboxylic acid.

    • Solution: Ensure all reagents and solvents are scrupulously dried before use. The reactor should be dried and purged with an inert gas (e.g., argon or nitrogen) to eliminate atmospheric moisture.

Experimental Protocol: Optimizing CO₂ Carboxylation of 2-Ethylfuran

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, a temperature probe, a gas inlet, and a liquid sampling valve is recommended.

  • Drying: Thoroughly dry the reactor and all glassware in an oven and cool under a stream of dry nitrogen.

  • Reagents: Use anhydrous solvents and freshly distilled 2-ethylfuran.

  • Reaction:

    • Charge the reactor with anhydrous solvent (e.g., THF) and 2-ethylfuran under an inert atmosphere.

    • Cool the reactor to the desired temperature (e.g., -78°C).

    • Slowly add the lithiating agent (e.g., n-butyllithium) while maintaining strict temperature control.

    • Once the lithiation is complete, introduce dry CO₂ gas at a controlled pressure and flow rate.

    • Maintain the reaction temperature for a specified duration.

  • Work-up: Quench the reaction with an aqueous acid solution and proceed with extraction and purification.

Q2: During the oxidation of 5-ethylfurfural to this compound, a significant amount of dark, insoluble material is forming. What is this, and how can it be prevented?

A2: The formation of dark, insoluble materials during the oxidation of furanic aldehydes is a well-documented issue, largely attributed to the formation of humins.[3]

Potential Causes and Solutions:

  • Humin Formation: Humins are complex, furan-rich polymers that form under acidic conditions and/or at elevated temperatures. The aldehyde and furan ring of 5-ethylfurfural are susceptible to side reactions that lead to polymerization.

    • Solution:

      • pH Control: Maintaining a neutral or slightly basic pH can significantly suppress humin formation. The use of a buffered system or the controlled addition of a base during the reaction is advisable.

      • Temperature Management: Avoid excessive reaction temperatures. A thorough thermal hazard evaluation should be conducted before scaling up to understand the exothermic nature of the oxidation and to implement appropriate cooling measures.

      • Catalyst Selection: The choice of catalyst can influence the rate of the desired oxidation versus side reactions. Heterogeneous catalysts can sometimes offer better selectivity and easier removal from the product mixture.

  • Over-oxidation: Harsh oxidation conditions can lead to the degradation of the furan ring, contributing to the formation of polymeric byproducts.

    • Solution: Optimize the oxidant concentration and the reaction time. Monitoring the reaction progress by techniques like HPLC can help in stopping the reaction once the starting material is consumed, preventing over-oxidation of the product.

Data Presentation: Comparison of Oxidation Conditions

Catalyst SystemTemperature (°C)pHHumin FormationYield of this compound
KMnO₄80AcidicHighLow
Pt/C with O₂60NeutralLowHigh
Co/Mn/Br with air150Acidic (acetic acid)ModerateModerate to High

This table is illustrative and based on general principles of furan oxidation.

FAQs

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic strategies for this compound are analogous to those used for the industrially significant 2,5-furandicarboxylic acid (FDCA).[4][5]

  • Carboxylation of 2-Ethylfuran: This involves the deprotonation of 2-ethylfuran at the 5-position using a strong base (like n-butyllithium) followed by quenching with carbon dioxide. This method offers a direct route but requires cryogenic temperatures and strictly anhydrous conditions.

  • Oxidation of 5-Ethylfurfural: This route involves the oxidation of the aldehyde group of 5-ethylfurfural to a carboxylic acid. Various oxidizing agents and catalytic systems can be employed, ranging from simple permanganate oxidation to more sophisticated catalytic systems using oxygen or air as the oxidant.

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Both the carboxylation (especially with organolithium reagents) and oxidation reactions can be highly exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to design an adequate cooling system and to develop emergency shutdown procedures.

  • Reagent Handling:

    • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. Handling requires specialized equipment and training.

    • Oxidizing Agents: Strong oxidizers can form explosive mixtures with organic compounds. Ensure proper material compatibility and controlled addition.

  • Furan Toxicity: Furan and its derivatives can be toxic.[6] Ensure adequate ventilation and use appropriate personal protective equipment (PPE). For large-scale operations, a closed-system transfer of reagents is recommended.

Q3: How can I effectively purify this compound at a larger scale?

A3: Purification strategies will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization is an effective and scalable purification method. A solvent screen should be performed at the lab scale to identify a suitable solvent system.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities. However, care must be taken as furan derivatives can be thermally sensitive.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities. For a carboxylic acid product, an acid-base extraction is a powerful technique. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then separated and acidified to precipitate the pure carboxylic acid.

Visualizations

Experimental Workflow: Oxidation of 5-Ethylfurfural

cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactor Jacketed Reactor Quenching Quenching Reactor->Quenching Crude Product Reagents 5-Ethylfurfural Solvent Catalyst Reagents->Reactor Oxidant Oxidant (e.g., O2, Air) Oxidant->Reactor Filtration Catalyst Filtration Quenching->Filtration Extraction Acid-Base Extraction Filtration->Extraction Crystallization Crystallization Extraction->Crystallization Drying Drying Crystallization->Drying Final_Product Final_Product Drying->Final_Product Pure 5-Ethylfuran- 2-carboxylic acid

Caption: Workflow for the oxidation of 5-ethylfurfural.

Decision Tree: Troubleshooting Low Yield in Carboxylation

Start Low Yield in Carboxylation Check_Moisture Check for Moisture in Reagents/System? Start->Check_Moisture Yes_Moisture Implement Strict Anhydrous Techniques Check_Moisture->Yes_Moisture Yes No_Moisture Evaluate Mass Transfer Check_Moisture->No_Moisture No Poor_Dispersion Poor CO2 Dispersion? No_Moisture->Poor_Dispersion Yes_Dispersion Improve Agitation Increase CO2 Pressure Poor_Dispersion->Yes_Dispersion Yes No_Dispersion Assess Thermal Control Poor_Dispersion->No_Dispersion No Temp_Excursion Temperature Excursions Noted? No_Dispersion->Temp_Excursion Yes_Temp Enhance Reactor Cooling Slow Reagent Addition Temp_Excursion->Yes_Temp Yes No_Temp Analyze for Regioisomers Temp_Excursion->No_Temp No

Caption: Decision tree for troubleshooting low carboxylation yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Ethylfuran-2-carboxylic Acid vs. Furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of an Ethyl Group

Furan-2-carboxylic acid (FCA) is a well-established heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of biologically active compounds.[1] By introducing an ethyl group at the 5-position to create 5-ethylfuran-2-carboxylic acid (5-E-FCA), we fundamentally alter the electronic landscape of the molecule. This guide dissects how this seemingly minor modification imparts significant and predictable changes in reactivity, impacting both the furan ring and the carboxylic acid functional group. Understanding these differences is crucial for designing efficient synthetic routes and for the rational design of new molecular entities.

Molecular Structure and Electronic Effects: A Tale of Two Rings

The core difference between FCA and 5-E-FCA lies in the substituent at the C5 position. The ethyl group in 5-E-FCA acts as an electron-donating group (EDG) through induction and hyperconjugation. This effect enriches the electron density of the furan ring, a phenomenon that has profound consequences for the molecule's reactivity.[2][3] In contrast, the C5 position in FCA is occupied by a hydrogen atom, offering no significant electronic contribution. Both molecules feature an electron-withdrawing carboxylic acid group (-COOH) at the C2 position, which deactivates the ring towards electrophilic attack compared to unsubstituted furan.

Caption: Structural comparison of FCA and 5-E-FCA.

Comparative Reactivity Analysis

The electronic differences between these two molecules manifest in two key areas: the reactivity of the aromatic furan ring and the properties of the carboxylic acid group.

Furan Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The furan ring is inherently electron-rich and undergoes electrophilic aromatic substitution (EAS) much more readily than benzene.[4][5] The primary site of attack is the C5 position (or C2 in unsubstituted furan), as the intermediate carbocation is better stabilized by resonance involving the oxygen atom.[5][6]

  • Furan-2-carboxylic Acid (FCA): The -COOH group is deactivating and directs incoming electrophiles to the C5 position.[7] However, if the C5 position is occupied, substitution may occur at C4.[7]

  • This compound (5-E-FCA): The electron-donating ethyl group at C5 activates the ring towards EAS compared to FCA. However, it also sterically blocks the most reactive C5 position. Consequently, electrophilic attack is strongly directed to the C4 position. This provides a high degree of regioselectivity that can be synthetically advantageous.

G cluster_FCA FCA Reactivity cluster_5EFCA 5-E-FCA Reactivity FCA Furan-2-carboxylic Acid EAS_FCA Electrophilic Attack (e.g., Br+) FCA->EAS_FCA Prod_FCA 5-Bromo-furan-2-carboxylic Acid (Major Product) EAS_FCA->Prod_FCA Attack at C5 EFCA This compound EAS_EFCA Electrophilic Attack (e.g., Br+) EFCA->EAS_EFCA Prod_EFCA 4-Bromo-5-ethyl-furan-2-carboxylic Acid (Major Product) EAS_EFCA->Prod_EFCA Attack at C4 (C5 is blocked)

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Carboxylic Acid Group Reactivity

The reactivity of the carboxylic acid is influenced by its acidity (pKa) and the electrophilicity of its carbonyl carbon.

  • Nucleophilic Acyl Substitution (Esterification & Amidation): Reactions like esterification and amidation involve a nucleophilic attack on the carbonyl carbon.[10][11] The increased electron density pushed into the ring by the ethyl group in 5-E-FCA can be relayed to the carboxylic acid, slightly reducing the electrophilicity of the carbonyl carbon. This may lead to marginally slower reaction rates for 5-E-FCA compared to FCA under identical conditions. However, this electronic effect is generally subtle and can often be overcome by adjusting reaction conditions (e.g., catalyst loading, temperature).

Table 1: Summary of Predicted Reactivity Differences

PropertyFuran-2-carboxylic Acid (FCA)This compound (5-E-FCA)Rationale
Ring Reactivity (EAS) Less reactiveMore reactiveElectron-donating ethyl group activates the ring.
EAS Regioselectivity C5-positionC4-positionC5 is blocked by the ethyl group, directing attack to C4.
Acidity (pKa) ~3.12[8]Expected to be slightly higher (>3.12)Ethyl group destabilizes the conjugate base.
Rate of Nucleophilic Acyl Substitution BaselineExpected to be slightly slowerEthyl group reduces the electrophilicity of the carbonyl carbon.

Experimental Protocol: Comparative Amide Coupling

To empirically validate the predicted differences in carboxylic acid reactivity, a comparative amide coupling experiment can be performed. This protocol is designed as a self-validating system, allowing for direct comparison of reaction progress and yield.

Objective: To compare the rate and yield of amide formation between FCA and 5-E-FCA with a model amine (e.g., benzylamine) using a standard peptide coupling agent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Materials:

  • Furan-2-carboxylic acid (FCA)

  • This compound (5-E-FCA)

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS and ¹H NMR for analysis

G start Dissolve Acid (FCA or 5-E-FCA) and Benzylamine in DMF add_reagents Add DIPEA, then HATU at 0°C start->add_reagents react Stir at Room Temperature Monitor by TLC/LC-MS add_reagents->react Initiate Coupling workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with NaHCO₃ & Brine react->workup After ~2-4h or completion isolate Dry (MgSO₄), Filter, and Concentrate workup->isolate analyze Analyze Crude Product: - Determine Yield - Check Purity by LC-MS & NMR isolate->analyze

Caption: Experimental workflow for comparative amide coupling.

Step-by-Step Procedure (to be run in parallel for FCA and 5-E-FCA):

  • In separate, dry round-bottom flasks, dissolve the carboxylic acid (1.0 mmol) and benzylamine (1.05 mmol) in anhydrous DMF (5 mL).

  • Cool the solutions to 0°C in an ice bath.

  • Add DIPEA (2.5 mmol) to each flask, followed by the portion-wise addition of HATU (1.1 mmol).

  • Remove the ice baths and allow the reactions to stir at room temperature.

  • Self-Validation: Monitor the reaction progress every 30 minutes by TLC and/or LC-MS. Spot the starting acid, benzylamine, and the reaction mixture. The disappearance of the starting acid and the appearance of a new, less polar product spot indicates amide formation. Compare the rate of consumption of FCA vs. 5-E-FCA.

  • Upon completion (or after a set time, e.g., 4 hours), quench the reactions by diluting with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the crude yield and analyze the purity of the resulting N-benzyl-furan-2-carboxamide and N-benzyl-5-ethylfuran-2-carboxamide by LC-MS and ¹H NMR.

Expected Outcome: Based on electronic effects, the reaction with FCA may proceed slightly faster and potentially give a marginally higher yield within the same timeframe compared to 5-E-FCA. However, both reactions are expected to proceed to high conversion due to the efficacy of modern coupling reagents.

Implications for Drug Development and Synthesis

The choice between FCA and 5-E-FCA as a synthetic precursor has significant practical implications:

  • Synthetic Strategy: The predictable C4-regioselectivity of 5-E-FCA in electrophilic substitution is a major advantage. It allows for the specific introduction of functional groups at a defined position, avoiding the formation of isomers that might occur with FCA if the C5 position were to react.

  • Metabolic Stability: An ethyl group can alter the metabolic profile of a drug candidate. It may block a potential site of metabolic oxidation (C5-H), potentially increasing the compound's half-life.

  • Physicochemical Properties: The addition of an ethyl group increases the lipophilicity (logP) of the molecule. This can affect solubility, cell permeability, and protein binding, all critical parameters in drug design.

Conclusion

While this compound and furan-2-carboxylic acid share a common scaffold, the presence of the C5-ethyl group introduces critical, predictable differences in their chemical reactivity. 5-E-FCA is an activated system for electrophilic aromatic substitution with high regioselectivity for the C4 position. Conversely, its carboxylic acid function is slightly less acidic and potentially less reactive towards nucleophiles compared to FCA. These nuanced differences, driven by the fundamental electronic effects of the ethyl substituent, provide medicinal chemists with a powerful tool for fine-tuning synthetic strategies and modulating the properties of furan-based molecules.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 5-Ethylfuran-2-Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-ethylfuran-2-carboxylic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices, ensuring the development of robust, reliable, and scientifically sound analytical methods. Our focus is on building a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for Furan Carboxylic Acids

This compound and related furanic compounds are significant in various fields, from food science, where they can be markers of thermal processing, to pharmaceutical development, where the furan moiety can be a structural alert or a key building block.[1] The accurate quantification of this analyte is therefore critical for quality control, stability testing, and safety assessment. A validated analytical method is not merely a regulatory requirement; it is the foundation of data integrity, ensuring that results are accurate, reproducible, and fit for their intended purpose.[2][3]

This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches—an isocratic method and a gradient method—and walk through the validation process for each, providing the technical rationale and experimental protocols necessary for successful implementation.

Part 1: The Architecture of Method Validation

Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use.[3] The core parameters, as defined by the ICH Q2(R1) guidelines, are interconnected, forming a logical framework that confirms a method's performance.[4][5][6]

The validation process is a systematic journey that establishes the performance characteristics of a method. It begins with ensuring the system is suitable for analysis and moves through establishing specificity, response linearity, and operational boundaries.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Assessment Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Establishes peak identity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Robustness Robustness Specificity->Robustness Tests performance under variation Accuracy Accuracy Linearity->Accuracy Defines range for accurate measurement Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determines sensitivity Linearity->Robustness Tests performance under variation Accuracy->Precision Interrelated Accuracy->Robustness Tests performance under variation Precision->Robustness Tests performance under variation LOD_LOQ->Robustness Tests performance under variation SystemSuitability System Suitability (SST) Robustness->SystemSuitability Defines critical SST parameters

References

A Comparative Guide to the Synthetic Routes of 5-Ethylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethylfuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its furan core, substituted with both a reactive carboxylic acid and a lipophilic ethyl group, makes it an attractive intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Three principal synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Direct Carboxylation of 2-Ethylfuran via Lithiation

  • Route 2: Friedel-Crafts Acylation of 2-Ethylfuran followed by Haloform Oxidation

  • Route 3: Oxidation of 5-Ethyl-2-furfural

The following sections will delve into the specifics of each route, providing a comprehensive overview of the reaction mechanisms, detailed experimental procedures, and a comparative summary of their respective advantages and disadvantages.

Route 1: Direct Carboxylation of 2-Ethylfuran via Lithiation

This one-pot method involves the deprotonation of 2-ethylfuran at the C5 position using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide to form the desired carboxylic acid.

Mechanistic Rationale

The furan ring is an electron-rich aromatic system. The hydrogen atoms on the ring exhibit varying degrees of acidity, with the protons at the C5 position being the most acidic due to the inductive effect of the ring oxygen. A strong base, such as n-butyllithium (n-BuLi), can selectively abstract the C5 proton, generating a stable furoic anion. This nucleophilic anion then readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice), forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

Diagram of the Lithiation and Carboxylation of 2-Ethylfuran

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup 2-Ethylfuran 2-Ethylfuran Lithio-ethylfuran 2-Ethyl-5-lithiofuran 2-Ethylfuran->Lithio-ethylfuran + n-BuLi - Butane n-BuLi n-Butyllithium (n-BuLi) Carboxylate_Salt Lithium 5-ethylfuran-2-carboxylate Lithio-ethylfuran->Carboxylate_Salt + CO2 CO2 Carbon Dioxide (CO2) Final_Product This compound Carboxylate_Salt->Final_Product + H3O+ H3O+ Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis of this compound via lithiation.

Experimental Protocol

Materials:

  • 2-Ethylfuran

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-ethylfuran (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture. A significant exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Performance
ParameterValueReference
Yield 70-80%[1]
Purity High after purification-
Reaction Time 2-3 hours-
Scale Laboratory scale[2]

Route 2: Friedel-Crafts Acylation of 2-Ethylfuran followed by Haloform Oxidation

This two-step route first introduces an acetyl group at the C5 position of 2-ethylfuran via a Friedel-Crafts acylation, followed by oxidation of the resulting methyl ketone to a carboxylic acid using the haloform reaction.

Mechanistic Rationale

Step 1: Friedel-Crafts Acylation The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (acetic anhydride), generating a highly electrophilic acylium ion. The electron-rich furan ring of 2-ethylfuran then attacks this acylium ion, preferentially at the sterically accessible and electronically favored C5 position, to form 2-acetyl-5-ethylfuran.

Step 2: Haloform Reaction The haloform reaction is a specific oxidation of methyl ketones.[3][4] In the presence of a base and a halogen (e.g., bromine in NaOH), the methyl group of 2-acetyl-5-ethylfuran is exhaustively halogenated. The resulting trihalomethyl group is a good leaving group and is cleaved by nucleophilic attack of hydroxide at the carbonyl carbon. The final products are the sodium salt of this compound and a haloform (e.g., bromoform). Acidification of the carboxylate salt yields the desired carboxylic acid.[5]

Diagram of the Friedel-Crafts Acylation and Haloform Oxidation Route

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Oxidation cluster_2 Step 3: Acidic Workup 2-Ethylfuran 2-Ethylfuran Acetyl_Furan 2-Acetyl-5-ethylfuran 2-Ethylfuran->Acetyl_Furan + Ac2O, AlCl3 Ac2O_AlCl3 Acetic Anhydride (Ac2O) Aluminum Chloride (AlCl3) Carboxylate_Salt Sodium 5-ethylfuran-2-carboxylate Acetyl_Furan->Carboxylate_Salt + Br2, NaOH Br2_NaOH Bromine (Br2) Sodium Hydroxide (NaOH) Final_Product This compound Carboxylate_Salt->Final_Product + H3O+ H3O+ Acidic Workup (e.g., HCl)

Caption: Workflow for the synthesis via Friedel-Crafts acylation and haloform oxidation.

Experimental Protocol

Step 1: Synthesis of 2-Acetyl-5-ethylfuran

Materials:

  • 2-Ethylfuran

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) dropwise via the dropping funnel.

  • Add 2-ethylfuran (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-acetyl-5-ethylfuran by vacuum distillation.

Step 2: Haloform Oxidation of 2-Acetyl-5-ethylfuran

Materials:

  • 2-Acetyl-5-ethylfuran

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Sodium bisulfite

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-acetyl-5-ethylfuran (1.0 eq) in dioxane.

  • In a separate flask, prepare a solution of NaOH (4.0 eq) in water and cool to 0 °C.

  • Slowly add bromine (3.3 eq) to the cold NaOH solution to form sodium hypobromite.

  • Add the freshly prepared sodium hypobromite solution to the solution of 2-acetyl-5-ethylfuran at a rate that maintains the reaction temperature below 20 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench any excess hypobromite by adding a small amount of sodium bisulfite solution.

  • Acidify the reaction mixture to pH 1 with concentrated HCl.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound.

  • Purify by recrystallization if necessary.

Performance
ParameterValueReference
Yield (Acylation) 80-90%-
Yield (Oxidation) 75-85%-
Overall Yield 60-77%-
Purity Good, requires two purifications-
Reaction Time 6-8 hours-
Scale Laboratory to pilot scale[6][7]

Route 3: Oxidation of 5-Ethyl-2-furfural

This route involves the synthesis of the intermediate aldehyde, 5-ethyl-2-furfural, followed by its selective oxidation to the corresponding carboxylic acid.

Mechanistic Rationale

The synthesis of 5-ethyl-2-furfural can be achieved through various methods, including the formylation of 2-ethylfuran (e.g., Vilsmeier-Haack reaction). The subsequent oxidation of the aldehyde group to a carboxylic acid is a well-established transformation.[8] Various oxidizing agents can be employed, from classic stoichiometric oxidants like potassium permanganate or silver oxide to more modern catalytic methods using transition metal catalysts (e.g., Ag/TiO₂, Ru-based complexes) with an oxidant like air or oxygen.[9] Catalytic methods are generally preferred for their higher selectivity, milder reaction conditions, and reduced waste generation. The mechanism of catalytic oxidation typically involves the adsorption of the aldehyde onto the catalyst surface, followed by oxidative addition and subsequent reductive elimination to form the carboxylic acid.

Diagram of the Oxidation of 5-Ethyl-2-furfural Route

G cluster_0 Step 1: Synthesis of Aldehyde cluster_1 Step 2: Oxidation 2-Ethylfuran 2-Ethylfuran Ethyl_Furfural 5-Ethyl-2-furfural 2-Ethylfuran->Ethyl_Furfural + Formylating Agent Formylating_Agent Formylating Agent (e.g., Vilsmeier-Haack) Final_Product This compound Ethyl_Furfural->Final_Product + Oxidant Oxidant Oxidizing Agent (e.g., Ag/TiO2, O2)

Caption: Workflow for the synthesis via oxidation of 5-ethyl-2-furfural.

Experimental Protocol

Step 1: Synthesis of 5-Ethyl-2-furfural (Vilsmeier-Haack Reaction)

Materials:

  • 2-Ethylfuran

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane

  • Sodium acetate solution, saturated

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask, add anhydrous DMF and cool to 0 °C.

  • Slowly add POCl₃ (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 2-ethylfuran (1.0 eq) dissolved in anhydrous 1,2-dichloroethane dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Neutralize the solution with a saturated sodium acetate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate under reduced pressure and purify by vacuum distillation.

Step 2: Catalytic Oxidation of 5-Ethyl-2-furfural

Materials:

  • 5-Ethyl-2-furfural

  • Ag/TiO₂ catalyst

  • Sodium hydroxide (NaOH) solution, 1 M

  • Oxygen (O₂) or air

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor, add 5-ethyl-2-furfural (1.0 eq), Ag/TiO₂ catalyst, and 1 M NaOH solution.

  • Seal the reactor, purge with oxygen, and then pressurize with oxygen to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by analyzing aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to pH 1 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound.

Performance
ParameterValueReference
Yield (Formylation) 60-70%-
Yield (Oxidation) >90%[8]
Overall Yield 54-63%-
Purity High, catalyst filtration required-
Reaction Time 4-6 hours-
Scale Potentially scalable[9]

Comparative Summary and Conclusion

FeatureRoute 1: Lithiation/CarboxylationRoute 2: Friedel-Crafts/HaloformRoute 3: Oxidation of Aldehyde
Number of Steps 1 (one-pot)22
Overall Yield Good (70-80%)Good (60-77%)Moderate (54-63%)
Reagent Hazards Pyrophoric n-BuLiCorrosive AlCl₃, hazardous Br₂Toxic POCl₃, flammable solvents
Reaction Conditions Cryogenic (-78 °C)Moderate (0 °C to reflux)Moderate to high temperature/pressure
Scalability Challenging due to cryogenicsGoodGood, requires specialized equipment
Atom Economy GoodModerateModerate
Purification Single purificationTwo purificationsTwo purifications, catalyst removal

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Lithiation and Carboxylation) is the most direct and highest-yielding method on a laboratory scale. However, the requirement for cryogenic temperatures and the use of pyrophoric n-butyllithium present significant challenges for large-scale production.

  • Route 2 (Friedel-Crafts Acylation and Haloform Oxidation) is a robust and reliable two-step sequence that uses readily available reagents and operates under more moderate conditions. This route is likely the most practical for many research laboratories and offers good potential for scale-up.

  • Route 3 (Oxidation of 5-Ethyl-2-furfural) provides a good alternative, particularly if 5-ethyl-2-furfural is a readily available starting material. The use of catalytic oxidation in the second step is advantageous from a green chemistry perspective. However, the overall yield is generally lower than the other two routes.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and safety considerations. For small-scale laboratory preparations where yield is paramount, the lithiation route is attractive. For more general laboratory use and potential scale-up, the Friedel-Crafts/haloform sequence presents a balanced and practical approach.

References

A Spectroscopic Comparison of 5-Ethylfuran-2-Carboxylic Acid and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the furan ring system is a privileged scaffold, lending unique electronic and structural properties to molecules. Among its many derivatives, 5-ethylfuran-2-carboxylic acid and its corresponding esters are of significant interest due to their roles as key intermediates and building blocks in the synthesis of more complex molecules. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth spectroscopic comparison of this compound and its methyl, ethyl, and propyl esters, supported by experimental data and established spectroscopic principles.

Introduction to the Furan Scaffold

The furan ring is an aromatic heterocycle whose reactivity and spectroscopic properties are influenced by the oxygen heteroatom and the substitution pattern on the ring. The presence of an electron-withdrawing carboxylic acid or ester group at the 2-position, and an electron-donating ethyl group at the 5-position, creates a distinct electronic environment that is reflected in the molecule's interaction with electromagnetic radiation. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to differentiate the parent acid from its common alkyl esters.

Experimental Methodologies

The data presented herein is a composite of experimentally obtained spectra for analogous compounds and predicted values based on established substituent effects. The following general protocols are recommended for acquiring high-quality spectroscopic data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard and powerful technique for structural elucidation, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 300 MHz or higher field strength NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms spectrometer Acquire Spectra (≥300 MHz) add_tms->spectrometer Insert Sample ft Fourier Transform spectrometer->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectrum Final Spectrum baseline->Final Spectrum

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

Spectroscopic Comparison

The following sections detail the expected spectroscopic features of this compound and its methyl, ethyl, and propyl esters.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals from the furan ring protons, the ethyl group protons, and the protons of the carboxylic acid or ester moiety.

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃)

CompoundFuran H-3 (δ, ppm)Furan H-4 (δ, ppm)-CH₂- (Ethyl, δ, ppm)-CH₃ (Ethyl, δ, ppm)Other Protons (δ, ppm)
This compound 7.2-7.3 (d)6.2-6.3 (d)2.8-2.9 (q)1.3-1.4 (t)10-12 (br s, -COOH)
Methyl 5-ethylfuran-2-carboxylate 7.0-7.1 (d)6.1-6.2 (d)2.8-2.9 (q)1.3-1.4 (t)3.9 (s, -OCH₃)
Ethyl 5-ethylfuran-2-carboxylate 7.0-7.1 (d)6.1-6.2 (d)2.8-2.9 (q)1.3-1.4 (t)4.3-4.4 (q, -OCH₂CH₃), 1.3-1.4 (t, -OCH₂CH₃)
Propyl 5-ethylfuran-2-carboxylate 7.0-7.1 (d)6.1-6.2 (d)2.8-2.9 (q)1.3-1.4 (t)4.2-4.3 (t, -OCH₂CH₂CH₃), 1.7-1.8 (m, -OCH₂CH₂CH₃), 0.9-1.0 (t, -OCH₂CH₂CH₃)

Key Observations:

  • Carboxylic Acid Proton: The most significant difference is the presence of a broad singlet between 10-12 ppm for the carboxylic acid, which is absent in the esters.

  • Ester Protons: Each ester exhibits a characteristic set of signals corresponding to its alkyl group. The methyl ester shows a singlet around 3.9 ppm. The ethyl ester displays a quartet and a triplet, while the propyl ester shows a triplet, a multiplet, and another triplet.

  • Furan Protons: The chemical shifts of the furan ring protons (H-3 and H-4) are slightly downfield in the carboxylic acid compared to the esters due to the stronger electron-withdrawing nature of the -COOH group.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide insights into the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃)

CompoundC=O (δ, ppm)Furan C2 (δ, ppm)Furan C5 (δ, ppm)Furan C3 (δ, ppm)Furan C4 (δ, ppm)-CH₂- (Ethyl, δ, ppm)-CH₃ (Ethyl, δ, ppm)Other Carbons (δ, ppm)
This compound 162-164146-148160-162118-120109-11121-2312-14-
Methyl 5-ethylfuran-2-carboxylate 158-160144-146159-161117-119108-11021-2312-1451-53 (-OCH₃)
Ethyl 5-ethylfuran-2-carboxylate 158-160144-146159-161117-119108-11021-2312-1460-62 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)
Propyl 5-ethylfuran-2-carboxylate 158-160144-146159-161117-119108-11021-2312-1466-68 (-OCH₂CH₂CH₃), 22-24 (-OCH₂CH₂CH₃), 10-12 (-OCH₂CH₂CH₃)

Key Observations:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is typically found slightly more downfield (162-164 ppm) compared to the esters (158-160 ppm).

  • Ester Carbons: The carbons of the ester alkyl groups give rise to distinct signals, allowing for unambiguous identification of the specific ester.

Diagram of Key Structural Features and Spectroscopic Correlations:

Caption: Correlation of key structural differences with their spectroscopic signatures.

Infrared (IR) Spectral Data

The IR spectra clearly distinguish the carboxylic acid from its esters.

Table 3: Comparative IR Data (Predicted)

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 2500-3300 (very broad)~16901250-1350
Methyl 5-ethylfuran-2-carboxylate -~17201200-1300
Ethyl 5-ethylfuran-2-carboxylate -~17201200-1300
Propyl 5-ethylfuran-2-carboxylate -~17201200-1300

Key Observations:

  • O-H Stretch: The most prominent feature of the carboxylic acid's IR spectrum is the very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded dimer. This band is completely absent in the esters.[1]

  • C=O Stretch: The carbonyl stretching frequency for the conjugated carboxylic acid is observed at a lower wavenumber (~1690 cm⁻¹) compared to the esters (~1720 cm⁻¹). This is due to resonance delocalization weakening the C=O double bond in the acid dimer.[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns.

Table 4: Comparative Mass Spectrometry Data (Predicted, ESI+)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragments (m/z)
This compound C₇H₈O₃140.14141.05123 ([M+H-H₂O]⁺), 95 ([M+H-H₂O-CO]⁺)
Methyl 5-ethylfuran-2-carboxylate C₈H₁₀O₃154.16155.07123 ([M+H-CH₃OH]⁺)
Ethyl 5-ethylfuran-2-carboxylate C₉H₁₂O₃168.19169.10123 ([M+H-C₂H₅OH]⁺)
Propyl 5-ethylfuran-2-carboxylate C₁₀H₁₄O₃182.22183.12123 ([M+H-C₃H₇OH]⁺)

Key Observations:

  • Molecular Ion: The molecular ion peak ([M+H]⁺) will clearly differentiate the acid and its esters based on their respective molecular weights.

  • Fragmentation: A common fragmentation pathway for the esters is the loss of the corresponding alcohol (methanol, ethanol, or propanol) to give a fragment at m/z 123. The carboxylic acid can lose water to also give a fragment at m/z 123. Further fragmentation can help in detailed structural confirmation.

Conclusion

The spectroscopic analysis of this compound and its methyl, ethyl, and propyl esters reveals distinct and readily identifiable features for each compound. ¹H NMR spectroscopy clearly distinguishes the acidic proton and the unique alkyl groups of the esters. ¹³C NMR shows characteristic shifts for the carbonyl and ester carbons. IR spectroscopy provides unambiguous evidence for the presence or absence of the carboxylic acid's hydroxyl group. Finally, mass spectrometry confirms the molecular weight of each compound. By leveraging this comprehensive spectroscopic data, researchers can confidently identify, differentiate, and assess the purity of these valuable furan derivatives in their synthetic and analytical workflows.

References

A Comparative Guide to the Electrochemical Properties of 5-Ethylfuran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced electrochemical behavior of heterocyclic compounds offers a rich field of exploration for developing novel functionalities. Among these, furan-based carboxylic acids are of particular interest due to their prevalence in bioactive molecules and their potential as building blocks for advanced polymers. This guide provides an in-depth comparison of the electrochemical properties of 5-ethylfuran-2-carboxylic acid against its key analogs: furan-2-carboxylic acid, 5-methylfuran-2-carboxylic acid, and 5-(hydroxymethyl)furfural. Our analysis is grounded in fundamental electrochemical principles and supported by experimental data from analogous systems to elucidate the structure-property relationships that govern their redox behavior.

Introduction: The Significance of Furanic Acids' Electrochemical Behavior

The electrochemical properties of organic molecules, particularly their oxidation and reduction potentials, are critical determinants of their metabolic fate, in-vivo stability, and potential for use in electronic applications. For furan derivatives, the ease with which they can undergo electron transfer reactions dictates their utility in areas ranging from the synthesis of value-added chemicals to the design of redox-active materials.[1][2] Understanding how substituents on the furan ring modulate these properties is paramount for the rational design of molecules with tailored functionalities. This guide focuses on the 5-position of the furan-2-carboxylic acid scaffold, a site where even subtle changes in substituent electronics can induce significant shifts in electrochemical reactivity.

The furan ring is an electron-rich aromatic system, making it susceptible to oxidation.[3] The substituent at the 5-position can either enhance or diminish this electron density, thereby altering the molecule's oxidation potential. Electron-donating groups, such as alkyl groups, are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would have the opposite effect.

Experimental Methodology: Probing Electrochemical Properties with Cyclic Voltammetry

To quantitatively assess the electrochemical behavior of this compound and its analogs, cyclic voltammetry (CV) is the technique of choice.[4] CV provides rapid and valuable information about the redox potentials and the kinetics of electron transfer reactions.

Causality Behind Experimental Choices

A three-electrode setup is standard for CV experiments, comprising a working electrode, a reference electrode, and a counter electrode.[5] The choice of solvent and supporting electrolyte is critical to ensure the solubility of the analyte and to provide a conductive medium with a wide potential window.[6][7] For organic acids, a non-aqueous solvent like acetonitrile or dimethylformamide with a supporting electrolyte such as tetrabutylammonium hexafluorophosphate is often employed to avoid the complexities of proton-coupled electron transfer in aqueous media. The solution is typically purged with an inert gas, such as nitrogen or argon, to remove dissolved oxygen, which can interfere with the measurements.

Step-by-Step Protocol for Cyclic Voltammetry
  • Preparation of the Analyte Solution: A standard solution of the furan derivative (e.g., 1-10 mM) is prepared in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

  • Electrode Preparation: The working electrode (e.g., glassy carbon or platinum) is polished to a mirror finish and cleaned to ensure a reproducible surface.[8]

  • Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the analyte solution.

  • Deoxygenation: The solution is purged with an inert gas for a sufficient period (e.g., 10-15 minutes) to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

  • Potential Sweeping: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).[5]

  • Data Acquisition: The current response is measured as a function of the applied potential, yielding a cyclic voltammogram.

  • Data Analysis: The peak potentials (anodic and cathodic) and peak currents are determined from the voltammogram. The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials for a reversible process.[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution B Polish and Clean Working Electrode A->B C Assemble Electrochemical Cell B->C D Deoxygenate Solution C->D E Apply Potential Sweep D->E F Measure Current Response E->F G Obtain Cyclic Voltammogram F->G H Determine Peak Potentials and Currents G->H G substituent Substituent at 5-Position -H -CH₃ -CH₂CH₃ -CHO effect Electronic Effect Neutral Electron Donating More Electron Donating Electron Withdrawing substituent:f1->effect:f1 substituent:f2->effect:f2 substituent:f3->effect:f3 substituent:f4->effect:f4 potential Relative Oxidation Potential Reference Lower Lowest Higher effect:f1->potential:f1 effect:f2->potential:f2 effect:f3->potential:f3 effect:f4->potential:f4

References

A Comparative Thermal Analysis of Furan-Based Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Furan-based carboxylic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their inherent biorenewable origins make them attractive substitutes for petroleum-derived counterparts. The thermal stability of these molecules is a critical parameter that dictates their processing, storage, and application viability. This guide provides a comparative thermal analysis of three key furan-based carboxylic acids: 2-furoic acid, 3-furoic acid, and 5-hydroxymethyl-2-furoic acid, offering insights into their thermal decomposition behavior and the underlying structural influences.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the comparative analysis of furan-based carboxylic acids, we will focus on two principal methods:

  • Thermogravimetric Analysis (TGA): This technique continuously measures the mass of a sample as it is heated at a constant rate. TGA provides quantitative information about thermal stability, decomposition temperatures, and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and to quantify the enthalpy changes associated with these processes.

Understanding the data from both TGA and DSC is crucial for a comprehensive thermal profile of a material.

Comparative Thermal Behavior

The thermal stability and decomposition pathways of furan-based carboxylic acids are significantly influenced by the position of the carboxylic acid group and the presence of other substituents on the furan ring.

Physical Properties

A summary of the key physical properties of the three furan-based carboxylic acids is presented below. These properties provide a foundational understanding of their solid-state characteristics before thermal decomposition.

Property2-Furoic Acid3-Furoic Acid5-Hydroxymethyl-2-furoic acid
Molecular Formula C₅H₄O₃C₅H₄O₃C₆H₆O₄
Molecular Weight 112.08 g/mol 112.08 g/mol 142.11 g/mol
Melting Point (°C) 128 - 132120 - 122[1][2]247 (decomposes)[3][4]
Thermal Stability and Decomposition

2-Furoic Acid:

Studies have shown that the thermal decomposition of 2-furoic acid is initiated by decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide. This process for 2-furoic acid begins in the temperature range of 140-160 °C, leading to the formation of furan[5][6][7]. The proximity of the carboxylic acid group to the furan ring's oxygen atom at the 2-position is believed to facilitate this decarboxylation.

3-Furoic Acid:

Direct comparative experimental data for the thermal decomposition of 3-furoic acid is less readily available. However, thermochemical studies have indicated that 3-furoic acid is thermodynamically more stable than its 2-isomer. This suggests that a higher temperature may be required to initiate its decomposition. The different electronic environment of the carboxylic acid group at the 3-position likely influences the stability of the C-C bond that is broken during decarboxylation.

5-Hydroxymethyl-2-furoic acid:

This derivative of 2-furoic acid exhibits a significantly higher melting point with decomposition occurring at approximately 247 °C[3][4]. The presence of the hydroxymethyl group at the 5-position introduces the possibility of additional thermal decomposition pathways alongside decarboxylation. These may include dehydration reactions involving the hydroxyl group, potentially leading to the formation of more complex polymeric structures before complete decomposition. The thermal degradation of the related compound, 5-hydroxymethylfurfural (HMF), has been studied and can offer insights into the potential decomposition products of its carboxylic acid derivative[8].

Summary of Anticipated Thermal Decomposition Behavior:

CompoundOnset of Decomposition (TGA)Key Thermal Events (DSC)Primary Decomposition Mechanism
2-Furoic Acid ~140-160 °CEndotherm corresponding to melting, followed by endotherm/exotherm of decomposition.Decarboxylation
3-Furoic Acid Expected to be >160 °CEndotherm corresponding to melting, followed by decomposition at a higher temperature than 2-furoic acid.Likely Decarboxylation
5-Hydroxymethyl-2-furoic acid Higher than 2-furoic acid, approaching melting/decomposition pointSingle sharp endotherm corresponding to melting and simultaneous decomposition.Decarboxylation and other reactions involving the hydroxymethyl group.

Note: The data for 3-furoic acid and 5-hydroxymethyl-2-furoic acid are based on theoretical stability and melting point data, respectively. Direct comparative TGA-DSC analysis is recommended for definitive characterization.

Experimental Protocols

To ensure the generation of reliable and comparable thermal analysis data, the following standardized protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the furan-based carboxylic acid into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the furan-based carboxylic acid into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 300 °C (or higher, depending on the decomposition temperature) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and quantify the enthalpy of melting (if observable before decomposition) and any other endothermic or exothermic events associated with decomposition.

Visualizing the Experimental Workflow

The logical flow of the thermal analysis process can be visualized to better understand the experimental design.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh load Load into TGA Pan weigh->load instrument Place in TGA Instrument load->instrument program Run Temperature Program (30-600°C @ 10°C/min in N2) instrument->program collect Collect Mass vs. Temperature Data program->collect analyze Determine Onset Decomposition Temperature & Mass Loss % collect->analyze DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc instrument_dsc Place in DSC Instrument seal_dsc->instrument_dsc program_dsc Run Temperature Program (30-300°C @ 10°C/min in N2) instrument_dsc->program_dsc collect_dsc Collect Heat Flow vs. Temperature Data program_dsc->collect_dsc analyze_dsc Identify Melting Point & Determine Enthalpy Changes collect_dsc->analyze_dsc

References

The Versatility of the Furan-2-Carboxylic Acid Scaffold: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: January 2026

The furan-2-carboxylic acid motif, a deceptively simple heterocyclic compound, has emerged as a privileged scaffold in modern chemistry. Its unique electronic and structural properties have paved the way for the development of a diverse array of functional molecules with significant applications in medicinal chemistry, materials science, and agriculture. This guide provides an in-depth, comparative analysis of substituted furan-2-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance against established alternatives, supported by experimental data and detailed protocols.

Part 1: Medicinal Chemistry - A New Chapter in Drug Discovery

The furan ring, an isostere of the phenyl ring, offers distinct steric and electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This has led to the exploration of furan-2-carboxylic acid derivatives as potent anticancer, antimicrobial, and antifungal agents.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Several furan-based derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] A notable example is the development of novel furopyridone derivatives from 3-furancarboxylic acid, which have shown promising results against esophageal cancer.[3][4]

A recent study highlighted the potent in vitro anti-tumor activities of a series of furan[3,2-c] pyridine derivatives.[3] One of the most promising compounds, 4c , exhibited exceptional cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines, achieving a 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours.[3][4]

CompoundCell LineIC50 (µg/mL) - 24hIC50 (µg/mL) - 48hReference
4c KYSE700.8880.655[3][5]
4c KYSE1500.8880.655[3][5]
Flavopiridol (Reference)KE4 (Esophageal)--[6]

Causality Behind Experimental Choices: The selection of the MTT assay is based on its reliability and high-throughput capability for assessing cell viability. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The use of established esophageal cancer cell lines (KYSE70 and KYSE150) allows for a direct comparison of the cytotoxic effects of the synthesized compounds in a relevant disease model.

This protocol outlines the steps for determining the cytotoxic effects of furan-based compounds on cancer cell lines.[7][8][9][10]

  • Cell Plating: Seed cancer cells (e.g., KYSE70, KYSE150) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., furopyridone derivatives) in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 24 or 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Furan-based anticancer agents often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. For instance, certain furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger the intrinsic mitochondrial pathway of apoptosis.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2]

Furan Derivative Furan Derivative Cancer Cell Cancer Cell Furan Derivative->Cancer Cell Enters Cell Mitochondrion Mitochondrion Cancer Cell->Mitochondrion Induces Mitochondrial Stress Caspase Cascade Caspase Cascade Mitochondrion->Caspase Cascade Release of Cytochrome c Apoptosis Apoptosis Caspase Cascade->Apoptosis Execution of Cell Death

Caption: Furan derivatives can induce apoptosis in cancer cells.

Antimicrobial and Antifungal Applications: Combating Pathogens

The furan scaffold is also a key component in a variety of antimicrobial and antifungal agents. Nitrofurans, for example, are a class of drugs containing a furan ring with a nitro group that are effective against both Gram-positive and Gram-negative bacteria.[11]

A study on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) and its synthetic derivatives demonstrated their potential as agricultural fungicides.[12] The most promising derivative, 5g , exhibited significantly enhanced in vivo efficacy against the plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea compared to the parent compound.[12]

CompoundPathogenIn Vivo EC50 (µg/mL)Reference
HHCA S. sclerotiorum>50[12]
5g S. sclerotiorum17.14[12]
HHCA B. cinerea>50[12]
5g B. cinerea19.63[12]

Causality Behind Experimental Choices: The in vivo evaluation of antifungal activity on detached plant leaves provides a more realistic assessment of a compound's potential as a fungicide compared to in vitro assays alone. This method considers factors such as compound stability, penetration into plant tissue, and interaction with the host plant.

This protocol describes a method for evaluating the in vivo antifungal activity of furan derivatives against plant pathogens.[13][14][15][16]

  • Plant Material: Collect healthy, fresh leaves from the host plant (e.g., tomato, bean).

  • Inoculum Preparation: Prepare a spore suspension of the fungal pathogen (e.g., B. cinerea) in a sterile solution (e.g., 0.1% Tween 80). Adjust the concentration to a desired level (e.g., 10⁵ spores/mL).

  • Compound Application: Prepare different concentrations of the test compounds in a suitable solvent. Evenly spray the detached leaves with the compound solutions.

  • Inoculation: After the leaves have dried, place a small drop (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf.

  • Incubation: Place the inoculated leaves in a humid chamber and incubate at a suitable temperature (e.g., 25°C) for 3-5 days.

  • Disease Assessment: Measure the diameter of the necrotic lesions on the leaves.

  • Data Analysis: Calculate the percentage of disease inhibition compared to a control group treated with the solvent only and determine the EC50 value (the concentration of the compound that inhibits 50% of disease development).

Mechanistic studies suggest that some furan-based antifungal agents act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[12] Furthermore, furanone derivatives have been identified as potent inhibitors of quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation.[17][18][19][20][21]

cluster_sdh Succinate Dehydrogenase Inhibition cluster_qs Quorum Sensing Inhibition Furan Derivative Furan Derivative SDH SDH Furan Derivative->SDH Binds to Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain Inhibits ATP Production ATP Production Electron Transport Chain->ATP Production Reduces Furanone Furanone Receptor Protein Receptor Protein Furanone->Receptor Protein Competes with Signal Signal Molecule Signal Molecule Virulence Gene Expression Virulence Gene Expression Receptor Protein->Virulence Gene Expression Inhibits

Caption: Mechanisms of action for furan-based antimicrobial agents.

Part 2: Materials Science - Building a Sustainable Future

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan-2-carboxylic acid, is a key bio-based building block for the synthesis of high-performance polymers.[17] Poly(ethylene 2,5-furandicarboxylate) (PEF), a polyester derived from FDCA, has garnered significant attention as a renewable alternative to the petroleum-based poly(ethylene terephthalate) (PET).[7][22]

Poly(ethylene 2,5-furandicarboxylate) (PEF): A Superior Bio-based Alternative to PET

PEF exhibits superior thermal and barrier properties compared to PET, making it an attractive candidate for applications in packaging, films, and fibers.[5][22][23][24]

PropertyPEFPETAdvantage of PEF
Oxygen Barrier 6-10 times higher[5][22]1xIncreased shelf life for oxygen-sensitive products.[22]
Carbon Dioxide Barrier 4-6 times higher[5][22]1xSuitable for carbonated beverage packaging.[22]
Water Vapor Barrier 2 times higher[5]1xBetter performance in humid environments.[22]
Glass Transition Temp. (Tg) 86-87 °C[22]74-79 °C[22]Suitable for hot-fill applications.[22]
Tensile Modulus ~1.6 times higher[22]1xIncreased rigidity for bottles.[22]

Causality Behind Experimental Choices: The comparison of thermal properties (Tg) and gas barrier properties (O₂, CO₂, H₂O) is crucial for evaluating the suitability of a polymer for packaging applications. A higher Tg indicates better heat resistance, while improved barrier properties lead to longer product shelf life.

This protocol describes a two-stage melt polymerization process for the synthesis of PEF from FDCA and ethylene glycol.[1][2][25][26][27][28]

  • Esterification:

    • Charge a reaction vessel with 2,5-furandicarboxylic acid (FDCA) and an excess of ethylene glycol (e.g., a 1:2 molar ratio).

    • Add a suitable catalyst (e.g., antimony trioxide, titanium-based catalysts).

    • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C.

    • Continuously remove the water produced during the reaction.

  • Polycondensation:

    • Once the esterification is complete, increase the temperature to 230-260°C.

    • Gradually apply a high vacuum (<1 mbar) to remove the excess ethylene glycol and drive the polymerization reaction.

    • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

    • Extrude the polymer from the reactor and cool it to obtain the final PEF resin.

FDCA & Ethylene Glycol FDCA & Ethylene Glycol Esterification Esterification FDCA & Ethylene Glycol->Esterification Heat, Catalyst Polycondensation Polycondensation Esterification->Polycondensation Increased Temp, Vacuum PEF Resin PEF Resin Polycondensation->PEF Resin Extrusion, Cooling

Caption: A simplified workflow for the synthesis of PEF.

Conclusion

Substituted furan-2-carboxylic acids represent a highly versatile and promising class of compounds with a wide range of applications. In medicinal chemistry, they offer new avenues for the development of potent anticancer and antimicrobial agents. In materials science, they provide a sustainable route to high-performance bioplastics that can outperform their petroleum-based counterparts. The continued exploration of this remarkable scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to further innovations and advancements across various scientific disciplines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Ethylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Ethylfuran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Section 1: Hazard Assessment & Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs the necessary precautions to protect laboratory personnel and the environment.

1.1 Summary of Chemical Hazards

This compound is classified with specific hazards according to the Globally Harmonized System (GHS). These classifications dictate the minimum required personal protective equipment (PPE) and handling precautions.

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

1.2 Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical splash goggles must be worn at all times to protect against eye irritation.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and irritation.[3]

  • Body Protection: A full-length, long-sleeved laboratory coat should be worn to protect skin and clothing.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors that can cause respiratory irritation.[4][5]

1.3 Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation occurs or persists, seek medical advice.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 2: The Regulatory Landscape: EPA & OSHA Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (RCRA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a principle known as "cradle-to-grave" management.[7] Any facility generating chemical waste must first perform a "hazardous waste determination" to see if the waste meets the criteria for ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by the EPA.[7][8] It is a best practice to assume all chemical wastes are hazardous until proven otherwise.[7]

  • OSHA's Role (HAZWOPER): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[9][10] This includes requirements for training, emergency response plans, and proper use of PPE during waste handling and disposal operations.[11]

Section 3: Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of this compound is through a licensed professional waste management service. The following steps outline the process from the point of generation to final pickup.

Step 1: Waste Segregation Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Action: Collect waste this compound in a dedicated waste container.

  • Causality: Do not mix this waste with other chemical streams (e.g., halogenated solvents, heavy metals, or strong oxidizers).[12][13] Mixing incompatible chemicals can lead to dangerous reactions, and co-mingling waste streams complicates the disposal process, often increasing costs.

Step 2: Containerization and Labeling Proper containment and labeling are mandated by the EPA and are crucial for safety and tracking.

  • Action: Use a container that is in good condition, compatible with the chemical (e.g., the original container or a high-density polyethylene (HDPE) jug), and has a securely sealing lid.[13] The container must be kept closed at all times except when adding waste.[7][13]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE"[13]

    • The full chemical name: "this compound"

    • The approximate concentration or percentage of each component if it is a mixture.

    • The date accumulation started.

  • Causality: Clear, accurate labeling prevents accidental misuse, ensures proper handling by personnel and waste technicians, and is a primary requirement for regulatory compliance.[14] Open containers are one of the most common EPA violations at research institutions.[7]

Step 3: On-Site Accumulation Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.

  • Action: Store the labeled waste container in a designated SAA, which is typically at or near the point of generation (e.g., in the lab where the waste was produced). Ensure it is stored away from incompatible materials.

  • Causality: The SAA allows for the safe collection of small amounts of waste without triggering the more stringent regulations of a large-scale storage facility. This practice minimizes the risk of large spills and exposures within the lab.[14]

Step 4: Arranging for Professional Disposal This is the final and most critical step.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5][8]

  • Causality: this compound is an organic compound containing a furan ring. The incineration of furan-containing compounds requires specialized, high-temperature incinerators equipped with afterburners and scrubbers.[15] Improper incineration can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[16][17] Professional disposal services have the certified equipment and expertise to manage this process safely and in compliance with environmental laws.

Section 4: Pre-Treatment Considerations: Neutralization for Stabilization

While not a substitute for professional disposal, small quantities of uncontaminated this compound can be neutralized to reduce their corrosive character before being collected as hazardous waste. This procedure does not render the waste suitable for drain disposal. The resulting salt solution must still be collected and disposed of as hazardous chemical waste.

Protocol: Laboratory-Scale Neutralization

  • Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE. Prepare a weak base solution, such as a 5-10% solution of sodium bicarbonate (baking soda).[18]

  • Dilution: If starting with the solid acid, dissolve it in a minimal amount of water in a suitably large beaker to facilitate the reaction.

  • Slow Addition: While stirring the acidic solution gently, slowly add the sodium bicarbonate solution. The reaction is exothermic and will produce carbon dioxide gas; therefore, slow addition is critical to prevent frothing, splashing, and excessive heat generation.[19][20]

  • pH Monitoring: Periodically stop adding the base and check the solution's pH using a calibrated pH meter or pH test strips.

  • Completion: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized salt solution to a properly labeled hazardous waste container for professional disposal.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_management On-Site Management & Disposal start Generate 5-Ethylfuran-2-carboxylic acid waste decision_mixed Is waste mixed with other hazardous materials? start->decision_mixed collect_pure Collect in a dedicated, compatible container decision_mixed->collect_pure No collect_mixed Collect in a compatible container for mixed organic waste decision_mixed->collect_mixed Yes label_container Label container immediately with 'Hazardous Waste' and full chemical contents collect_pure->label_container collect_mixed->label_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA) label_container->store_saa final_disposal Arrange for pickup by a licensed professional hazardous waste service store_saa->final_disposal

References

Personal protective equipment for handling 5-Ethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Ethylfuran-2-carboxylic Acid

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest standards of safety. This guide moves beyond a simple checklist, offering a deep dive into the principles of chemical safety as they apply to this compound. Our goal is to build a culture of safety that is as robust as our science.

This compound (C7H8O3) is a solid organic compound that demands careful handling due to its identified hazards. Understanding these hazards is the first step in mitigating risk. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications are our primary directive, informing every recommendation that follows. The signal word associated with this compound is "Warning."[1] This guide will provide the essential framework for personal protective equipment (PPE), operational protocols, and disposal plans to ensure your safety and the integrity of your research.

The 'Why': A Rationale-Based Approach to PPE Selection

Simply stating what PPE to wear is insufficient. True safety competence comes from understanding why each piece of equipment is necessary. The choice of PPE is a direct response to the specific hazards posed by the chemical.

Primary Engineering Control: The Fume Hood

Before any discussion of PPE, we must emphasize the foundational importance of engineering controls. All work involving solid this compound should be conducted within a certified chemical fume hood. This is your primary line of defense, minimizing the concentration of airborne particles and potential for inhalation, which can cause respiratory irritation.[1][3][4]

Personal Protective Equipment: Your Last Line of Defense

PPE ComponentRationale for Use with this compound
Eye Protection To prevent serious eye irritation (H319). [1][2][4] The crystalline or powdered form of this acid can easily become airborne during weighing or transfer. Direct contact with the sensitive tissues of the eye can lead to significant irritation and potential damage. Standard safety glasses with side shields are the minimum requirement.[5] For procedures with a higher risk of splashing, such as when dissolving the solid, chemical splash goggles are recommended.[5]
Hand Protection To prevent skin irritation (H315). [1][2][4] The most common route of exposure in a laboratory setting is through skin contact. Nitrile gloves provide an effective barrier against accidental contact with the solid chemical. Always check the manufacturer's glove compatibility chart for specific breakthrough times, though for incidental contact, standard nitrile laboratory gloves are appropriate.[6]
Body Protection To prevent skin irritation (H315) and contamination of personal clothing. A standard, flame-resistant laboratory coat should be worn at all times.[5][6][7] It must be fully buttoned to provide a continuous protective layer. This prevents the transfer of the chemical from the lab to personal spaces.
Respiratory Protection To prevent respiratory tract irritation (H335). [1][2][3] While working in a fume hood is the primary control, respiratory protection may be necessary if there is a risk of generating significant dust, such as during bulk transfers or if engineering controls are not available or fail. In such cases, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) should be used.[5][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound, from preparation to cleanup.

2.1. Preparation and PPE Donning

  • Verify Fume Hood Operation: Before starting, ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment and place them inside the fume hood.

  • Don PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on your nitrile gloves, ensuring they fit snugly and overlap the cuffs of your lab coat.

2.2. Handling the Chemical

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood. Use a spatula to gently transfer the solid, minimizing the creation of dust.

  • Transfer and Dissolution: Gently tap the weigh boat to transfer the solid into your reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • During the Reaction: Keep the reaction vessel capped or covered and within the fume hood for the duration of the experiment.

2.3. Cleanup and PPE Doffing

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Doff PPE (in this order to prevent re-contamination):

    • Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second glove).

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove your eye protection.

  • Final Hand Wash: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat CheckDust->BasePPE  No (e.g., small-scale dissolution) EnhancedPPE Enhanced PPE: - Standard PPE + Respiratory Protection (e.g., N95 Dust Mask) CheckDust->EnhancedPPE Yes (e.g., bulk transfer, weighing large quantities) Proceed Proceed with Work in Fume Hood BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle, ensuring that hazardous materials do not harm personnel or the environment.

  • Contaminated PPE:

    • Gloves: Dispose of used gloves in the designated solid laboratory waste container immediately after use. Do not reuse disposable gloves.

    • Lab Coats: If your lab coat becomes contaminated, remove it immediately and follow your institution's procedures for laundering contaminated lab coats. Do not take contaminated lab coats home.

  • Chemical Waste:

    • Solid Waste: Any unused this compound and any materials used for cleaning up spills (e.g., paper towels, weigh boats) should be disposed of in a clearly labeled hazardous solid waste container.

    • Liquid Waste: Solutions containing this compound should be disposed of in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8]

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste or recycling.

Always adhere to your institution's specific waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department if you have any questions.[9]

By integrating these principles and protocols into your daily laboratory work, you contribute to a safer and more effective research environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylfuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethylfuran-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.